Technical Documentation Center

1-Methylpyrazolo[3,4-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methylpyrazolo[3,4-b]pyridine
  • CAS: 23002-49-5

Core Science & Biosynthesis

Foundational

synthesis and characterization of 1-methyl-1H-pyrazolo[3,4-b]pyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine Executive Summary As a Senior Application Scientist, I approach the synthesis of the 1-methyl-1H-pyrazolo[3,4-b]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary

As a Senior Application Scientist, I approach the synthesis of the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold not merely as a sequence of chemical transformations, but as a highly orchestrated system of thermodynamic and kinetic controls. This privileged heterocyclic core is a cornerstone in modern medicinal chemistry, heavily utilized in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators and broad-spectrum antivirals targeting the enterovirus 2C protein[1][2]. The strategic installation of the N1-methyl group is critical: it dictates the molecule's physicochemical properties, eliminates tautomeric ambiguity, and ensures predictable, high-affinity receptor binding kinetics.

This whitepaper provides a comprehensive, self-validating framework for the de novo synthesis, late-stage functionalization, and spectroscopic characterization of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.

Strategic Synthetic Pathways: Causality & Design

The construction and functionalization of the pyrazolo[3,4-b]pyridine core can be achieved through two primary strategic vectors: de novo core assembly and late-stage regioselective cross-coupling.

De Novo Core Assembly via Condensation

The de novo construction relies on the cyclocondensation of 1-methyl-1H-pyrazol-5-amine with a 1,3-bis-electrophilic reagent (such as a 4-alkyl-2,4-diketoester or isobenzofuranone derivatives)[2][3]. Causality of Solvent Choice: Conducting this reaction in glacial acetic acid is a deliberate choice. The acid acts as a mild Brønsted catalyst, activating the highly electrophilic carbonyl carbon for nucleophilic attack by the exocyclic amine of the pyrazole. Simultaneously, the polar protic nature of acetic acid stabilizes the subsequent cyclodehydration transition state, driving the equilibrium toward the thermodynamically stable fused bicyclic system[2].

Late-Stage C3-Arylation via Suzuki-Miyaura Coupling

For library generation, late-stage functionalization of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine via Suzuki-Miyaura cross-coupling is the industry standard[4]. Causality of Catalyst & Solvent System: The selection of Pd(OAc)2 paired with the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is critical. The large bite angle of dppf (~99°) facilitates the reductive elimination step—often the rate-limiting barrier in the cross-coupling of sterically hindered heteroaryls. Furthermore, the Dioxane:Water (3:1) solvent system is engineered for dual solubility: dioxane fully dissolves the organic pyrazolopyridine core, while the 25% aqueous component is essential for dissolving the Cs2CO3 base. This aqueous microenvironment is required to generate the highly reactive palladium-hydroxo species, which drastically accelerates the transmetalation step[4].

PyrazolopyridineSynthesis cluster_DeNovo De Novo Core Assembly cluster_LateStage Late-Stage Functionalization A 1-Methyl-1H-pyrazol -5-amine C Acetic Acid Condensation A->C B 1,3-Dicarbonyl Electrophile B->C Target Functionalized 1-Methyl-1H- pyrazolo[3,4-b]pyridine C->Target Pathway A D 3-Iodo-1-methyl-1H- pyrazolo[3,4-b]pyridine F Pd(OAc)2 / dppf Cs2CO3, Dioxane:H2O D->F E Arylboronic Acid E->F F->Target Pathway B

Fig 1: Dual synthetic pathways for 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Core via Condensation

Adapted from established antiviral scaffold syntheses[2].

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 1-methyl-1H-pyrazol-5-amine (1.0 mmol) and the selected 4-alkyl-2,4-diketoester (1.0 mmol) in 10 mL of glacial acetic acid.

  • Cyclodehydration: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the primary amine spot (ninhydrin active) and the emergence of a highly UV-active product spot indicates successful cyclization.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice (50 g). Neutralize carefully with saturated aqueous NaHCO3 until pH 7 is reached.

  • Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure core.

Protocol B: Regioselective C3-Arylation via Suzuki-Miyaura Coupling

Optimized for high C3 over C6 selectivity[4].

  • Catalyst Pre-activation: To an oven-dried Schlenk flask, add 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (0.5 mmol), Pd(OAc)2 (5 mol%), and dppf (5 mol%).

  • Solvent & Substrate Addition: Dissolve the mixture in 5 mL of a degassed Dioxane:Water (3:1) solution. Stir at room temperature for 5 minutes to allow the active Pd(0) complex to form (solution will transition to a deep red/orange).

  • Coupling Initiation: Add the desired arylboronic acid (0.5 mmol, 1.0 equiv.) and Cs2CO3 (1.0 mmol, 2.0 equiv.). Heat the sealed flask to 60 °C.

  • Validation Checkpoint 2 (Reaction Completion): Stir for 1 hour. A color shift to dark brown accompanied by the precipitation of palladium black often signifies the exhaustion of the aryl halide. Confirm total consumption of the starting material via LC-MS.

  • Workup: Dilute with ethyl acetate (15 mL) and wash with brine (10 mL). Dry the organic phase, concentrate, and purify via silica gel chromatography to isolate the 3-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

Analytical Characterization & Spectroscopic Causality

The structural integrity of the 1-methyl-1H-pyrazolo[3,4-b]pyridine system is easily verified through distinct spectroscopic markers.

Mechanistic Interpretation of NMR Data: In the 1H NMR spectrum, the N1-methyl group invariably appears as a sharp singlet shifted significantly downfield to ~4.14–4.27 ppm [4]. This deshielding is caused by the strong electron-withdrawing nature of the fused pyridine ring and the magnetic anisotropy of the adjacent aromatic system. The pyridine ring protons (C4, C5, C6) exhibit a highly diagnostic coupling pattern: two double-doublets (dd) representing the ortho/meta couplings of the C4 and C6 protons, and a multiplet/dd for the C5 proton[4].

Table 1: Key NMR and HRMS Diagnostic Markers for Synthesized Derivatives
Compound1H NMR: N-CH3 Shift (ppm)13C NMR: N-CH3 Shift (ppm)Diagnostic Pyridine Protons (1H NMR, CDCl3)HRMS [M+H]+ (Calcd / Found)
1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine 4.27 (s, 3H)33.9δ 8.62 (dd, J=4.5, 1.5 Hz), 8.38 (dd), 7.22 (dd)210.1031 / 210.1015
1-Methyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine 4.14 (s, 3H)33.8δ 8.49 (dd, J=4.6, 1.4 Hz), 8.25 (m), 7.07 (dd)224.1187 / 224.1182
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine 4.27 (s, 3H)33.9δ 8.63 (m), 8.40 (m), 7.24 (m)240.1136 / 240.1138
3-(4-Bromophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine 4.24 (s, 3H)33.9δ 8.61 (dd, J=4.6, 0.9 Hz), 8.32 (dd), 7.24 (m)288.0136 / 288.0129

(Data summarized from high-yield cross-coupling studies[4])

References

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling Source: RSC Advances URL
  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5)
  • Source: PMC (NIH)
  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: ACS Publications URL

Sources

Exploratory

Spectroscopic Elucidation and Analytical Characterization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Technical Guide

Executive Summary The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic heterocycle, frequently deployed as a bioisostere for purines and indazoles in modern drug discovery. Its unique electronic dist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic heterocycle, frequently deployed as a bioisostere for purines and indazoles in modern drug discovery. Its unique electronic distribution makes it a highly sought-after core for developing1[1],2[2], and 3[3].

As a Senior Application Scientist, understanding the exact spectroscopic signatures of this molecule is paramount. This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for the 1-methyl-1H-pyrazolo[3,4-b]pyridine core and its functionalized derivatives.

Spectroscopic Characterization: Causality & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive map of the molecule's electronic environment. The N-methylation at the 1-position breaks the tautomeric degeneracy inherent to unsubstituted pyrazoles, locking the molecule into a single tautomeric form. This simplifies spectral interpretation and directs regioselective functionalization[4].

  • Pyridine Ring Protons (H-4, H-5, H-6) : The pyridine ring exhibits a classic AMX spin system.

    • H-6 (δ ~8.62 ppm, dd) : This proton is highly deshielded due to the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the adjacent electronegative pyridine nitrogen.

    • H-4 (δ ~8.38 ppm, dd) : Deshielded by the aromatic ring current and its conjugated position relative to the fused pyrazole system.

    • H-5 (δ ~7.22 ppm, dd) : The most shielded aromatic proton on the ring, residing in the meta-position relative to the pyridine nitrogen, where electron density is less depleted by resonance[4].

  • Pyrazole Protons (N-CH₃) :

    • N-CH₃ (δ ~4.27 ppm, s) : The methyl group appears as a sharp singlet. Its significant downfield shift (compared to typical aliphatic N-alkyl groups) is a direct consequence of the electron-deficient nature of the pyrazole nitrogen within this fused, electron-withdrawing bicyclic system[4].

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid, non-destructive method to confirm the structural integrity of the functional groups[5].

  • Aromatic Stretches : Strong, sharp absorption bands between 1580 cm⁻¹ and 1630 cm⁻¹ correspond to the C=N and C=C stretching vibrations of the fused pyrazole and pyridine rings.

  • Aliphatic C-H Stretch : The N-methyl group exhibits weak to moderate stretching vibrations around 2950 cm⁻¹ .

  • Absence of N-H : Crucially, the absence of a broad absorption band above 3100 cm⁻¹ acts as a negative control, verifying the successful N-methylation at the 1-position and distinguishing it from the 1H-unsubstituted parent compound[5].

High-Resolution Mass Spectrometry (HRMS)

HRMS utilizing Electrospray Ionization (ESI) confirms the exact mass and isotopic pattern.

  • Molecular Ion : The core compound yields an [M+H]⁺ peak at m/z 134.07. For C-3 functionalized derivatives, such as the widely synthesized 3-phenyl analog (C₁₃H₁₁N₃), the calculated exact mass for [M+H]⁺ is 210.1031, with experimental findings perfectly aligning (e.g., m/z 210.1015)[4].

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (Model: 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine in CDCl₃)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Causality / Structural Note
N-CH₃ 4.27Singlet (s, 3H)33.9Deshielded by electron-deficient pyrazole N.
H-4 8.38Doublet of doublets (dd, J = 7.6, 1.5)130.4Conjugated position; affected by pyrazole ring current.
H-5 7.22Doublet of doublets (dd, J = 8.4, 4.6)116.8Most shielded pyridine proton (meta to pyridine N).
H-6 8.62Doublet of doublets (dd, J = 4.5, 1.5)151.3Highly deshielded by adjacent electronegative pyridine N.
C-3 --142.4Quaternary carbon; primary site of functionalization.
C-3a --113.4Bridgehead carbon.
C-7a --148.6Bridgehead carbon adjacent to pyridine N.

Table 2: Key IR and HRMS Data

TechniqueParameter / ModeObserved ValueDiagnostic Significance
HRMS ESI-TOF, [M+H]⁺m/z 210.1015 (Found)Confirms exact mass of the 3-phenyl derivative (Calcd: 210.1031).
IR C=N, C=C Stretch1580 - 1630 cm⁻¹Validates the intact aromatic bicyclic framework.
IR Aliphatic C-H Stretch~2950 cm⁻¹Confirms the presence of the N-methyl group.
IR N-H StretchAbsent (>3100 cm⁻¹)Verifies complete N-methylation at the 1-position.

Experimental Methodologies: Self-Validating Protocols

A self-validating protocol ensures that each step contains an internal check. In the workflows below, the disappearance of a reactive halogen atom (monitored via TLC) must perfectly correlate with the emergence of new protons in the ¹H NMR spectrum and the exact mass shift in the HRMS data, creating a closed-loop validation of the structural modification.

Protocol 1: Regioselective C-3 Arylation via Suzuki-Miyaura Coupling

Objective: Functionalize the 1-methyl-1H-pyrazolo[3,4-b]pyridine core at the C-3 position, a critical step in synthesizing bioactive derivatives[4].

  • Reaction Assembly : In an oven-dried round-bottom flask, dissolve 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (0.5 mmol) in 5 mL of a degassed 1,4-dioxane/water mixture (3:1 v/v)[4].

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Catalyst Activation : Add Pd(OAc)₂ (5 mol%) and the bidentate ligand dppf (5 mol%).

    • Causality: The dppf ligand's large bite angle prevents catalyst deactivation (e.g., palladium black formation) and accelerates the reductive elimination step.

  • Coupling Initiation : Introduce the arylboronic acid (0.5 mmol, 1.0 equiv.) and Cs₂CO₃ (2.0 equiv.) after 5 minutes of initial stirring[4].

  • Thermal Processing & In-Process Control : Heat the mixture to 60 °C[4]. Monitor via TLC (UV 254 nm).

    • Self-Validation: The reaction is deemed complete only when the distinct UV-active spot of the starting iodide is entirely replaced by a new spot, confirming total consumption.

  • Isolation & Purification : Quench with water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: High-Fidelity NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of the purified product in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Instrument Tuning : Lock the spectrometer to the deuterium signal of CDCl₃ and shim the magnetic field to achieve a line width of <1.0 Hz for the TMS signal.

  • Acquisition Parameters : For ¹H NMR (400 MHz), set the relaxation delay (D1) to ≥1.5 seconds.

    • Causality: A sufficient D1 delay ensures complete longitudinal relaxation (T₁) of all protons, particularly the N-CH₃ singlet, guaranteeing that the integration values perfectly reflect the stoichiometric proton ratios[4].

Analytical Pathway Visualization

The following diagram illustrates the logical flow from core functionalization to integrated spectroscopic validation.

G Core 1-methyl-1H-pyrazolo[3,4-b]pyridine Core Scaffold Func C-3 Functionalization (e.g., Halogenation) Core->Func Electrophilic Substitution CrossCoupling Suzuki-Miyaura Cross-Coupling Func->CrossCoupling Pd-Catalyzed Arylation NMR NMR Spectroscopy (1H & 13C Structural Elucidation) CrossCoupling->NMR HRMS High-Resolution Mass Spec (Molecular Weight & Fragmentation) CrossCoupling->HRMS IR FT-IR Spectroscopy (Functional Group Verification) CrossCoupling->IR Data Integrated Spectroscopic Validation NMR->Data HRMS->Data IR->Data

Analytical and Synthetic Functionalization Workflow of 1-methyl-1H-pyrazolo[3,4-b]pyridine.

References

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling Source: RSC Advances4

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator Source: Academia.edu1

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl Chloride Source: Benchchem2

  • An expeditious synthesis of riociguat, A pulmonary hypertension drug Source: Der Pharma Chemica5

  • TWI283678B - Pyrazolo[3,4-b]pyridine compounds, and their use as phosphodiesterase inhibitors Source: Google Patents3

Sources

Foundational

Pharmacological Engineering of the 1-Methyl-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Target Engagement and Assay Validation

Executive Summary As a Senior Application Scientist overseeing high-throughput screening and lead optimization campaigns, I frequently encounter privileged scaffolds that serve as the architectural backbone for diverse t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing high-throughput screening and lead optimization campaigns, I frequently encounter privileged scaffolds that serve as the architectural backbone for diverse therapeutic agents. Among these, the 1-methyl-1H-pyrazolo[3,4-b]pyridine core is highly regarded in medicinal chemistry. This whitepaper dissects the biological activity of this scaffold, exploring the causality behind its structural advantages, its primary molecular targets, and the self-validating experimental protocols required to accurately quantify its efficacy.

Structural Rationale and Pharmacophore Mapping

The pyrazolo[3,4-b]pyridine framework is a well-documented bioisostere of the purine ring. By mimicking adenine, it naturally gravitates toward the ATP-binding pockets of various kinases and ATP-dependent enzymes. However, the unsubstituted 1H-pyrazolo[3,4-b]pyridine is susceptible to tautomerization, which introduces entropic penalties during target binding.

The Causality of N-Methylation: The strategic addition of a methyl group at the N1 position—forming 1-methyl-1H-pyrazolo[3,4-b]pyridine—locks the molecule into a stable 1H-tautomeric form. This tautomeric freezing enhances the aromaticity of the bicyclic system and ensures a consistent spatial orientation of hydrogen bond acceptors and donors within the target's hinge region. This strict conformational control significantly increases target specificity and reduces off-target binding entropy1.

Primary Biological Targets and Mechanisms of Action

Tropomyosin Receptor Kinase (TRK) Inhibition (Oncology)

Derivatives such as 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid have demonstrated potent inhibition of TRKs. TRK fusions and overexpressions are oncogenic drivers in multiple malignancies. The 1-methyl pyrazolopyridine core acts as an ATP-competitive inhibitor, binding tightly to the active site. This blockade halts downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling pathways, ultimately inducing apoptosis in cancer cells 2.

TRK_Pathway Ligand NGF/BDNF TRK TRK Receptor Ligand->TRK Activates PI3K PI3K / AKT (Survival) TRK->PI3K Phosphorylation MAPK RAS / MAPK (Proliferation) TRK->MAPK Phosphorylation Inhibitor 1-Methyl-1H-pyrazolo [3,4-b]pyridine Inhibitor->TRK Inhibits Apoptosis Apoptosis / Arrest Inhibitor->Apoptosis Induces via TRK Blockade

TRK signaling pathway inhibition by 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.

Topoisomerase IIα Inhibition

Recent studies have expanded the utility of this scaffold beyond kinases. Specific derivatives act as Topoisomerase IIα poisons. By inhibiting the DNA relaxation activity of TOPIIα, these compounds induce S-phase cell cycle arrest and trigger apoptosis via the modulation of PARP-1, Bax, and Caspases, showing broad-spectrum cytotoxicity against leukemia cell lines 3.

Quantitative Target Engagement Data

To contextualize the potency of this scaffold, the following table summarizes the biological activity metrics of key 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives across various targets:

TargetRepresentative DerivativeActivity MetricBiological Implication
TRKA Compound C03IC₅₀ = 56 nMBlocks downstream PI3K/MAPK signaling; inhibits Km-12 cell line proliferation 4.
Topoisomerase IIα Compound 8cGI₅₀ = 0.72 µMInduces S-phase cell cycle arrest and apoptosis in K562 leukemia cells.
PDE4 Formamide analogsIC₅₀ < 100 nMReduces lung neutrophil influx in Chronic Obstructive Pulmonary Disease (COPD) models.
CDK2 / PIM1 Compound VIIIMG-MID = 2.70 µMBroad-spectrum anti-cancer growth inhibition across 60 NCI cancer cell lines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in our screening campaigns, experimental protocols must be designed as self-validating systems. The following methodologies detail how we evaluate the biological activity of these derivatives.

Protocol 1: TRKA ATP-Competitive Inhibition Assay (TR-FRET)

Causality Note: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it eliminates the auto-fluorescence interference commonly observed with dense heterocyclic libraries. By introducing a time delay before measurement, short-lived background fluorescence decays, ensuring the signal strictly correlates with kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration strictly maintained at 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 2 nM recombinant human TRKA kinase domain and pre-incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add an ATP/Substrate mix (10 µM ATP and 50 nM ULight-labeled TK peptide). Incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺ required for catalysis) alongside a Europium-labeled anti-phospho-tyrosine antibody.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Self-Validation: Calculate the Z'-factor using Larotrectinib as a positive control and DMSO as a vehicle control. The assay is only validated and accepted if the Z'-factor is > 0.6.

Assay_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Enzyme Incubation (TRKA + ATP + Substrate) Step1->Step2 Step3 3. Reaction Initiation (60 min at 22°C) Step2->Step3 Step4 4. Reaction Termination (EDTA Buffer) Step3->Step4 Step5 5. Fluorescence Readout (TR-FRET) Step4->Step5 Step6 6. Data Analysis (IC50 & Z'-factor) Step5->Step6

Self-validating TR-FRET experimental workflow for kinase target engagement.

Protocol 2: Topoisomerase IIα DNA Relaxation Assay

Causality Note: Gel electrophoresis of supercoiled versus relaxed pBR322 DNA provides a direct, observable causal link between compound concentration and enzyme inhibition.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a reaction mixture containing 0.25 µg of supercoiled pBR322 plasmid DNA in TOPIIα reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP).

  • Enzyme-Compound Pre-incubation: Add varying concentrations of the pyrazolo[3,4-b]pyridine derivative (0.1 µM to 10 µM) and 1 unit of human TOPIIα. Include Etoposide (100 µM) as a positive control.

  • Relaxation Reaction: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 10% SDS and Proteinase K, followed by an additional 15-minute incubation at 37°C to digest the enzyme.

  • Electrophoretic Separation: Run the samples on a 1% agarose gel in TAE buffer at 80V for 2 hours. Stain with ethidium bromide and visualize under UV light.

    • Self-Validation: The positive control (Etoposide) must show complete retention of the supercoiled DNA band, while the negative control (DMSO) must show complete conversion to the relaxed DNA band.

References

  • Benchchem. "1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl Chloride - Biological Activity." Benchchem, 2024.
  • Benchchem. "4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid - Biological Activity." Benchchem, 2024.
  • MDPI. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." MDPI, 2025.
  • RSC Publishing. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC, 2025.

Sources

Exploratory

The Pharmacophore of 1-Methylpyrazolo[3,4-b]pyridines: A Technical Guide to SAR and Synthesis

Executive Summary: The Privileged Scaffold The 1-methylpyrazolo[3,4-b]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 1-methylpyrazolo[3,4-b]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural rigidity, resemblance to the adenine moiety of ATP, and distinct vectors for substitution make it an ideal template for developing kinase inhibitors (Type I and II), GPCR ligands, and anti-infective agents.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond simple substituent enumeration to explain the electronic and steric rationale driving potency and selectivity.

Structural Anatomy & Numbering

To navigate the SAR effectively, we must first establish the canonical numbering and the distinct "zones" of the scaffold.

Diagram 1: The Master SAR Map

This diagram illustrates the core scaffold and the functional role of each position in drug-target interactions.

SAR_Map Core 1-Methylpyrazolo[3,4-b]pyridine (The Scaffold) N1 N1 Position (Methyl) Role: Tautomer Lock & Solubility Prevents 1H/2H shift. Core->N1  Essential for  Pharmacokinetics C3 C3 Position Role: Gatekeeper Interaction Target: Hydrophobic Pocket (Kinases) Core->C3  Critical for  Selectivity C4 C4 Position Role: Steric Bulk & Shape Target: Solvent Front / Ribose Pocket Core->C4  Volume Control C5 C5 Position Role: Electronic Tuning Effect: Modulates Pyridine Basicity Core->C5  pKa Modulation C6 C6 Position Role: Auxiliary Binding Target: H-Bond Donors/Acceptors Core->C6  Secondary Interactions

Caption: Functional mapping of the 1-methylpyrazolo[3,4-b]pyridine scaffold. Each position offers a unique vector for optimizing drug-target interactions.

Comprehensive SAR Analysis

The N1-Methyl "Anchor"

While the pyrazole nitrogen (N1) can tolerate various alkyl/aryl groups, the 1-methyl substitution is often preferred for three technical reasons:

  • Tautomeric Locking: Unsubstituted pyrazolo[3,4-b]pyridines exist in equilibrium between 1H and 2H tautomers. Methylation at N1 locks the active 1H-conformation, reducing entropic penalty upon binding.

  • Metabolic Stability: Unlike N-H or longer alkyl chains which may be prone to oxidation or glucuronidation, the N-methyl group is relatively metabolically silent in this context.

  • Steric Fit: In ATP-competitive kinase inhibitors, the N1-methyl group typically points toward the solvent interface or a small hydrophobic pocket (e.g., the sugar pocket), where larger groups might clash.

C3 Position: The Selectivity Driver

In kinase drug discovery, the C3 position is critical.

  • Mechanism: Substituents here project into the "gatekeeper" region of the kinase ATP-binding site.

  • SAR Insight:

    • Small Groups (H, Me): Often lead to promiscuous binding (pan-kinase inhibition).

    • Aryl/Heteroaryl Groups: Introduction of a phenyl or thienyl ring at C3 allows for pi-stacking or hydrophobic interactions with the gatekeeper residue. For example, in ALK inhibitors , a specific C3 substitution pattern can overcome resistance mutations like L1196M by avoiding steric clashes that render first-generation inhibitors (like crizotinib) ineffective.

C4 & C6 Positions: The "Wings"
  • C4 Position: Substituents here (often aryl or amino groups) dictate the 3D shape of the molecule. In antitubercular agents , a p-tolyl group at C4 combined with specific C3/C6 motifs was found to be essential for activity against Mycobacterium tuberculosis.

  • C6 Position: This position is highly versatile. It can accept nucleophiles (amines, thiols) via SnAr displacement if a leaving group (e.g., Cl, SMe) is present.

    • Optimization: In Mps1 inhibitors (Compound 31), the C6 position was used to fine-tune solubility and kinome selectivity.

C5 Position: Electronic Tuning

The C5 position is often substituted with electron-withdrawing groups (EWG) such as cyano (-CN) or esters (-COOEt).

  • Impact: These EWGs reduce the electron density of the pyridine ring, making the C6 position more electrophilic and facilitating nucleophilic attacks during synthesis. Biologically, they can participate in hydrogen bonding networks within the active site.

Case Studies: From Theory to Potent Inhibitors

Case Study A: ALK Inhibitors (Overcoming Resistance)
  • Target: Anaplastic Lymphoma Kinase (ALK), specifically the crizotinib-resistant L1196M mutant.[1]

  • Compound: 10g (Pyrazolo[3,4-b]pyridine derivative).[1]

  • Key SAR Feature: The scaffold's rigidity allows the inhibitor to fit into the ATP pocket even when the "gatekeeper" residue mutates to a bulkier Methionine (L1196M).

  • Performance: IC50 < 0.5 nM against ALK-L1196M.[1][2]

Case Study B: TBK1 Inhibitors (Immuno-Oncology)
  • Target: TANK-binding kinase 1 (TBK1).[2]

  • Compound: 15y.

  • Key SAR Feature: Optimization at C3 and C6 led to a compound with 0.2 nM IC50. The N1-methyl group was conserved to maintain the core binding mode mimicking the adenine of ATP.

Data Summary Table: Key Derivatives
Compound IDTargetKey Substituents (N1 / C3 / C4 / C5)Activity (IC50)Indication
10g ALK (L1196M)Me / Aryl / - / -< 0.5 nMNSCLC (Lung Cancer)
15y TBK1Me / Heteroaryl / - / -0.2 nMImmuno-oncology
C03 TRKAMe / - / - / -56 nMCancer (Solid Tumors)
31 Mps1Me / - / - / -2.6 nMAggressive Tumors

Experimental Protocols

Synthesis of the 1-Methylpyrazolo[3,4-b]pyridine Core

The most robust method for generating highly substituted derivatives is the One-Pot Three-Component Reaction . This protocol ensures high regioselectivity and yield.

Protocol: Synthesis of 4-Aryl-1-methylpyrazolo[3,4-b]pyridine-5-carbonitriles

  • Reagents:

    • Component A: 5-Amino-1-methylpyrazole (1.0 equiv) - Provides the N1-methyl and pyrazole core.

    • Component B: Aromatic Aldehyde (e.g., benzaldehyde, 1.0 equiv) - Defines C4 substituent.

    • Component C: 3-Oxo-3-arylpropanenitrile (e.g., benzoylacetonitrile, 1.0 equiv) - Provides C5/C6 fragment.

    • Catalyst: Triethylamine (Et3N) or Piperidine (catalytic amount).

    • Solvent: Ethanol or Water/Ethanol mix.

  • Procedure:

    • Step 1: Dissolve Component B and Component C in Ethanol (10 mL per mmol).

    • Step 2: Add catalytic base and stir at room temperature for 15 mins (Knoevenagel condensation intermediate forms).

    • Step 3: Add Component A (5-Amino-1-methylpyrazole).

    • Step 4: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Step 5: Cool to room temperature. The product usually precipitates.

    • Step 6: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the N-Me singlet around δ 3.8–4.0 ppm and the disappearance of the aldehyde proton.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 3-Component Reaction Intermediates Aldehyde + 3-Oxo-propanenitrile Start->Intermediates Step1 Knoevenagel Condensation (Formation of Arylidene) Intermediates->Step1 Cat. Base Addition Add 5-Amino-1-methylpyrazole (Michael Addition) Step1->Addition Cyclization Cyclization & Aromatization (Reflux, EtOH) Addition->Cyclization Product Final Product: 1-Methylpyrazolo[3,4-b]pyridine Cyclization->Product

Caption: The regioselective one-pot synthesis pathway for generating 1-methylpyrazolo[3,4-b]pyridine libraries.

Biological Mechanism of Action

Understanding the signaling pathway is crucial for interpreting SAR data. Below is the pathway for TBK1 , a key target for these derivatives in immuno-oncology.

Diagram 3: TBK1 Signaling Pathway

TBK1_Pathway Stimulus Viral DNA / STING Agonist STING STING Protein Stimulus->STING TBK1 TBK1 Kinase (Target of 1-Methylpyrazolo[3,4-b]pyridine) STING->TBK1 Activates IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates Nucleus Nucleus: Type I Interferon Gene Expression IRF3->Nucleus Translocates Inhibitor Inhibitor (e.g., Cmpd 15y) Inhibitor->TBK1 Blocks ATP Site

Caption: Mechanism of action for TBK1 inhibitors. Blocking TBK1 prevents IRF3 phosphorylation and downstream interferon production, modulating the immune response.

Conclusion

The 1-methylpyrazolo[3,4-b]pyridine scaffold is a robust, versatile template for drug discovery.[3] Its SAR is defined by the N1-methyl lock for stability, the C3-gatekeeper interaction for selectivity, and the C4/C6 vectors for solubility and pharmacokinetic tuning. Researchers utilizing this guide should prioritize the one-pot synthesis method for rapid library generation and focus on C3-substituent scanning to achieve target specificity.

References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 2007.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [4]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors. European Journal of Medicinal Chemistry, 2023. [5]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead (Antitubercular). bioRxiv, 2023.

Sources

Foundational

The Privileged Scaffold: Discovery, Synthesis, and Pharmacological Evolution of 1-Methylpyrazolo[3,4-b]pyridine

Executive Summary & Historical Context The pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to purine bases (adenine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to purine bases (adenine and guanine) makes it a "privileged structure," naturally predisposed to interact with the ATP-binding sites of various enzymes, particularly kinases[1].

The targeted discovery and utilization of this scaffold trace back to the late 1970s, when researchers such as Schneller and Moore synthesized 1-methylpyrazolo[3,4-b]pyridine derivatives as structural analogs of xanthine and isoguanine[2]. A critical evolutionary step in the drug design of this class was the addition of the 1-methyl group. Unlike unsubstituted 1H-pyrazolo[3,4-b]pyridines, which exist in a dynamic tautomeric equilibrium between 1H- and 2H-isomers[2], N1-methylation locks the heterocycle into a single, stable tautomeric form. This fixed geometry enhances the aromaticity of the system and ensures highly predictable hydrogen-bonding interactions within the hinge region of target proteins, drastically improving target affinity and selectivity[3].

Chemical Synthesis & Functionalization Methodologies

The functionalization of the 1-methylpyrazolo[3,4-b]pyridine core requires precise control over regioselectivity. As a Senior Application Scientist, understanding the causality behind these reaction conditions is paramount for scaling and optimizing drug discovery workflows.

Direct Sulfonylation Protocol

The predominant method for preparing electrophilic intermediates, such as 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride, involves direct sulfonylation. The sulfonyl chloride group introduces significant electrophilic reactivity, making the compound an excellent candidate for derivatization into sulfonamides and sulfonate esters[3].

Step-by-Step Methodology:

  • Preparation: Cool a reaction vessel containing neat chlorosulfonic acid to 0–5 °C under an inert argon atmosphere. Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The low temperature is critical to prevent the thermal decomposition of the highly sensitive sulfonyl chloride product[3].

  • Addition: Slowly add 1-methyl-1H-pyrazolo[3,4-b]pyridine dropwise to the cooled acid. Causality: The reaction is highly exothermic; controlled addition prevents localized heating that could lead to polysulfonylation or ring degradation.

  • Reaction: Maintain the temperature at 0–5 °C with continuous stirring for 2 hours. Causality: This specific thermal window ensures strict regioselective electrophilic aromatic substitution exclusively at the C-5 position of the fused bicyclic system[3].

  • Quenching & Isolation: Carefully pour the mixture over crushed ice to quench excess acid, followed by immediate extraction with dichloromethane (DCM).

  • Self-Validation Step: Analyze the crude product via ¹H-NMR. The successful regioselective substitution at C-5 is validated by the disappearance of the C-5 proton and the emergence of a distinct meta-coupling pattern (typically two doublets, J ≈ 2.0 Hz) for the remaining pyridine protons.

SynthesisWorkflow A 1-Methyl-1H-pyrazolo[3,4-b]pyridine C Electrophilic Aromatic Substitution (Regioselective C-5) A->C B Chlorosulfonic Acid (0–5 °C) B->C D 1-Methyl-1H-pyrazolo[3,4-b]pyridine -5-sulfonyl chloride C->D E Nucleophilic Substitution (Amines/Alcohols) D->E F Kinase/PDE4 Inhibitors E->F

Synthetic workflow for 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride derivatives.

Iridium-Catalyzed C-H Borylation & Cross-Coupling

For late-stage functionalization without relying on pre-halogenated precursors, Iridium-catalyzed C-H borylation is the gold standard.

Step-by-Step Methodology:

  • Borylation Setup: In a microwave vial, combine 1-methylpyrazolo[3,4-b]pyridine (1.35 mmol), bis(pinacolato)diboron (B2Pin2) (0.681 mmol), dtbpy ligand (0.006 Eq.), and [Ir(OMe)COD]₂ catalyst (4.1 µmol)[4].

  • Activation: Dissolve the mixture in tert-butyl methyl ether (TBME, 5 mL) under nitrogen and heat at reflux (55 °C) for 4 hours. Causality: The Ir-catalyst selectively activates the most sterically accessible and electronically favorable C-H bond on the pyrazolopyridine core[4].

  • Self-Validation Step: Perform GC-MS analysis. The workflow must yield >70% conversion to the active boronate species (m/z [M+H]⁺ 240) before proceeding[4].

  • One-Pot Suzuki-Miyaura Coupling: Cool to room temperature. Add tripotassium phosphate (1.35 mmol), XPHOS-Pd-G2 catalyst (11 µmol), an aryl halide (e.g., 1-chloro-4-methoxybenzene, 0.68 mmol), and water (0.5 mL)[4].

  • Microwave Irradiation: Heat in a microwave reactor at 100 °C for 20 minutes. Causality: Microwave irradiation accelerates the oxidative addition and reductive elimination steps of the palladium cycle, yielding the 3-aryl functionalized product rapidly[4].

Pharmacological Evolution & Target Pathways

Oncology: Overcoming Kinase Resistance

The 1-methylpyrazolo[3,4-b]pyridine scaffold is a potent ATP-competitive inhibitor. Derivatives such as 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid bind directly to the active sites of Tropomyosin Receptor Kinases (TRKs), blocking downstream signaling pathways that drive cancer cell proliferation and survival, demonstrating potent antileukemic activity[1].

Furthermore, this scaffold has been instrumental in overcoming acquired drug resistance in Non-Small Cell Lung Cancer (NSCLC). The ALK-L1196M mutation frequently causes resistance to the first-generation inhibitor crizotinib[5]. Structure-Activity Relationship (SAR) studies utilizing pyrazolopyridine derivatives bearing a 3-fluorophenyl sulfone moiety led to the discovery of "Compound 10g". This derivative exhibits exceptional sub-nanomolar enzymatic activity (IC₅₀ < 0.5 nM) against both ALK-wt and the ALK-L1196M mutant, strongly suppressing the proliferation of resistant Ba/F3 and H2228 cell lines via apoptosis[5].

Cardiopulmonary: Modulating cGKI/BMP Pathways

Beyond oncology, the scaffold has profound implications in cardiopulmonary diseases. The novel pyrazolo[3,4-b]pyridine derivative HLQ2g was developed to treat Hypoxic Pulmonary Hypertension (HPH)[6].

Mechanistic Pathway: HLQ2g acts by stimulating soluble guanylyl cyclase (sGC), leading to elevated intracellular cGMP levels. This elevation activates cGMP-dependent protein kinase I (cGKI). Crucially, there is a recognized crosstalk between cGKI and the Bone Morphogenetic Protein (BMP) signaling pathway. HLQ2g restores BMP signaling (characterized by elevated expression of BMPR2 and p-Smad1/5/8), which effectively attenuates vascular remodeling and induces vasodilation[6].

PharmacologicalPathway Drug HLQ2g (Pyrazolo[3,4-b]pyridine) sGC Soluble Guanylyl Cyclase (sGC) Drug->sGC Activates cGMP Elevated cGMP sGC->cGMP Catalyzes cGKI cGKI Upregulation cGMP->cGKI Stimulates BMP BMP Signaling (BMPR2, p-Smad1/5/8) cGKI->BMP Crosstalk Effect Vasodilation & Anti-Remodeling BMP->Effect Restores

Pharmacological mechanism of HLQ2g modulating the cGKI and BMP signaling pathways.

Quantitative Pharmacological Data

The versatility of the 1-methylpyrazolo[3,4-b]pyridine core is reflected in its broad spectrum of highly potent derivatives. The table below summarizes key quantitative metrics across various therapeutic applications:

Compound / DerivativeBiological Target / PathwayKey Metric (Efficacy / Yield)Disease ApplicationSource
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride derivatives TRKA / PDE4Nanomolar range (IC₅₀)Cancer / Chronic Inflammation (COPD)[3]
4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid TRKsDownstream signaling blockadeOncology / Leukemia[1]
Compound 10g ALK-L1196M / ROS1IC₅₀ < 0.5 nMCrizotinib-resistant NSCLC[5]
HLQ2g sGC / cGKI / BMPRestores BMPR2 expressionHypoxic Pulmonary Hypertension[6]
3-(4-Methoxyphenyl)-1-methyl-pyrazolo[3,4-b]pyridine N/A (Synthetic Intermediate)71% YieldScaffold Building Block[4]

References

  • Benchchem. 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl Chloride.
  • Benchchem. 4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
  • Royal Society of Chemistry (RSC).
  • ResearchGate. Synthesis of Pyrazolo[3,4-b]pyridin-6-ones.
  • Frontiers. Novel Pyrazolo[3,4-b] Pyridine Derivative (HLQ2g)
  • Semantic Scholar.

Sources

Exploratory

An In-depth Technical Guide to 1-methyl-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. As a der...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. As a derivative of the pyrazolo[3,4-b]pyridine scaffold, it serves as a crucial building block in the development of novel therapeutic agents. This bicyclic system, a fusion of pyrazole and pyridine rings, is a privileged structure in drug discovery, known to interact with a variety of biological targets. The addition of a methyl group at the 1-position of the pyrazole ring significantly influences its physicochemical and biological properties, making it a compound of interest for researchers in academia and the pharmaceutical industry. This guide provides a comprehensive overview of the physical and chemical properties of 1-methyl-1H-pyrazolo[3,4-b]pyridine, detailed synthetic protocols, and a discussion of its current and potential applications in drug development.

Physicochemical Properties

The physical and chemical properties of 1-methyl-1H-pyrazolo[3,4-b]pyridine are fundamental to its handling, formulation, and behavior in biological systems. While experimental data for this specific compound is not extensively documented in publicly available literature, properties can be inferred from data on closely related analogues and computational predictions.

PropertyValueSource
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
CAS Number 23002-49-5[1]
Appearance Likely a solid at room temperature[2]
Solubility Expected to have moderate solubility in organic solvents[2]
pKa (Predicted) 6.52 ± 0.20[3]

Note: Some data are for closely related isomers or are predicted values due to the limited availability of experimental data for this specific compound.

Chemical Structure and Reactivity

The structure of 1-methyl-1H-pyrazolo[3,4-b]pyridine, featuring a fused aromatic system with three nitrogen atoms, dictates its chemical behavior. The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, rendering the compound basic.[2] The pyrazole ring is relatively electron-rich, while the pyridine ring is electron-deficient. This electronic distribution influences its reactivity towards electrophilic and nucleophilic reagents.

The presence of the methyl group on one of the pyrazole nitrogens is a key feature. Of the two possible tautomeric forms for the unsubstituted pyrazolo[3,4-b]pyridine, the 1H-tautomer is significantly more stable than the 2H-tautomer.[4] Methylation at the N1 position locks the molecule in this more stable form.

General Reactivity:

  • Electrophilic Aromatic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the precise regioselectivity of such reactions would require experimental validation.

  • Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is a potential site for nucleophilic attack, particularly at positions activated by electron-withdrawing groups or after quaternization of the pyridine nitrogen.

  • N-alkylation and N-oxidation: The pyridine nitrogen can be further alkylated or oxidized.

Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several strategies, most commonly by constructing the pyridine ring onto a pre-existing pyrazole or vice versa.[4] A common and effective method involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5]

A plausible synthetic route to 1-methyl-1H-pyrazolo[3,4-b]pyridine is outlined below. This protocol is based on established methodologies for the synthesis of related pyrazolopyridines.

Synthesis_of_1-methyl-1H-pyrazolo[3,4-b]pyridine reactant1 3-Amino-1-methylpyrazole intermediate Condensation Intermediate reactant1->intermediate Reaction with reactant2 Malondialdehyde or equivalent reactant2->intermediate product 1-methyl-1H-pyrazolo[3,4-b]pyridine intermediate->product Cyclization & Dehydration Applications Core 1-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold Kinase Kinase Inhibitors Core->Kinase Antimicrobial Antimicrobial Agents Core->Antimicrobial CNS CNS Disorders Core->CNS AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Anticancer Anticancer Agents Kinase->Anticancer

Sources

Foundational

The Physicochemical Blueprint of 1-Methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide to Solubility and Stability

Executive Summary As a privileged scaffold in medicinal chemistry, the pyrazolo[3,4-b]pyridine core serves as a highly effective bioisostere for indoles and purines. It is frequently deployed in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the pyrazolo[3,4-b]pyridine core serves as a highly effective bioisostere for indoles and purines. It is frequently deployed in the development of kinase inhibitors and anti-infective agents. However, unlocking its full therapeutic potential requires a rigorous understanding of its physicochemical properties. This whitepaper provides an in-depth analysis of the solubility and stability of 1-methyl-1H-pyrazolo[3,4-b]pyridine , detailing the thermodynamic causality behind its behavior and providing field-proven, self-validating protocols for laboratory evaluation.

Structural Thermodynamics & Tautomeric Causality

To understand the solubility and stability of this scaffold, we must first analyze its structural thermodynamics. Unsubstituted pyrazolo[3,4-b]pyridines exist in a dynamic equilibrium between two tautomeric forms: 1H- and 2H-pyrazolo[3,4-b]pyridine.

From a mechanistic standpoint, computational AM1 calculations have demonstrated that the 1H-tautomer is thermodynamically favored by a difference of 37.03 kJ/mol ()[1]. By introducing a methyl group at the N1 position to create 1-methyl-1H-pyrazolo[3,4-b]pyridine, researchers effectively "lock" the molecule in its most stable conformation[1].

The Causality: This tautomeric locking is a deliberate design choice. It eliminates the entropic penalty associated with tautomeric shifts during target binding and simplifies the compound's physicochemical profile by preventing tautomer-dependent fluctuations in solubility and pH-dependent stability.

Aqueous Solubility Profiling: The Kinetic vs. Thermodynamic Divide

The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is structurally flat, aromatic, and acts as an[2]. The pyrazole portion is electron-rich, while the pyridine portion is electron-deficient, creating a highly [2].

Despite having moderate lipophilicity (XLogP3 typically ranging from 0.5 to 1.7), the aqueous solubility of the core and its derivatives is notoriously poor. The Causality: The planar and polarized nature of the fused bicyclic system facilitates intense intermolecular π-π stacking in the solid state. This drastically increases the crystal lattice energy. Consequently, the thermodynamic barrier to aqueous dissolution is exceptionally high. Overcoming this requires either disruption of planarity (via bulky substitutions) or the introduction of ionizable groups (e.g., carboxylic acids or amines) to enable salt formation.

Table 1: Physicochemical Properties of Key Derivatives
Compound DerivativeMolecular WeightXLogP3H-Bond DonorsH-Bond AcceptorsReference
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid177.16 g/mol 0.713[3]
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine148.17 g/mol 0.512[4]
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde161.16 g/mol ~1.003

Chemical and Metabolic Stability

The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is generally stable under [5]. However, its stability profile shifts under specific stress vectors:

  • Acidic/Basic Stress: The core remains highly stable at low pH due to the protective protonation of the pyridine nitrogen. However, under strongly basic conditions, derivatives bearing esters or amides at the C3 position are prone to rapid base-catalyzed hydrolysis[2].

  • Oxidative Stress: The electron-deficient pyridine ring is susceptible to N-oxidation when exposed to strong oxidizing agents (e.g., reactive oxygen species or hepatic CYP450 enzymes during first-pass metabolism).

StabilityLogic Core 1-methyl-1H-pyrazolo [3,4-b]pyridine Cond1 Acidic (pH < 2) Core->Cond1 Cond2 Basic (pH > 10) Core->Cond2 Cond3 Oxidative (H2O2) Core->Cond3 Res1 Highly Stable (N-Protonation) Cond1->Res1 Res2 Hydrolysis Risk (Substituent Dependent) Cond2->Res2 Res3 Degradation (N-Oxidation) Cond3->Res3

Chemical stability profile and degradation pathways under stress conditions.

Self-Validating Experimental Protocols

To generate trustworthy data, application scientists must employ assays that inherently verify their own accuracy. Below are two field-proven, self-validating protocols for assessing this scaffold.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask LC-MS/MS)

Rationale: Kinetic solubility assays (e.g., DMSO dilution) artificially inflate solubility data due to supersaturation. We prioritize thermodynamic solubility to measure the true equilibrium state of the crystalline lattice.

  • Solid Dispensing: Accurately weigh 2.0 mg of the crystalline compound into a glass vial (avoid plastics to prevent lipophilic binding).

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2, 7.4, or 9.0).

  • Equilibration: Incubate at 37°C with orbital shaking (300 rpm).

  • Self-Validation (Equilibrium Check): Sample aliquots at 24h, 48h, and 72h. Validation: Equilibrium is strictly confirmed only when the concentration variance between the 48h and 72h time points is <5%.

  • Phase Separation: Ultracentrifuge at 100,000 x g for 15 minutes to pellet undissolved micro-crystals.

  • Quantification & Mass Balance: Quantify the supernatant via LC-MS/MS. Validation: Dissolve the remaining solid pellet in 100% DMSO and quantify. The sum of the dissolved and pelleted fractions must equal 98-102% of the initial 2.0 mg, ruling out chemical degradation during the 72h incubation.

SolubilityWorkflow Step1 Solid Dispensing Step2 Buffer Addition Step1->Step2 Step3 Incubation (37°C) Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Mass Balance Validation Step5->Step6

Thermodynamic solubility workflow ensuring kinetic equilibrium and mass balance.

Protocol B: Accelerated Stability & Forced Degradation Profiling

Rationale: To predict long-term shelf-life and in vivo metabolic liabilities, the scaffold must be subjected to extreme stress vectors.

  • Baseline Preparation: Prepare a 1.0 mg/mL stock in acetonitrile.

  • Stress Aliquoting: Dilute to 0.1 mg/mL in four distinct stress media: 0.1M HCl (Acidic), 0.1M NaOH (Basic), 3% H₂O₂ (Oxidative), and pure water (Control).

  • Thermal Stress: Incubate all vials at 60°C for 7 days.

  • Quenching: Neutralize acidic/basic samples to pH 7.0 to halt degradation prior to injection.

  • Self-Validation (Chromatographic Mass-Balance): Analyze using a stability-indicating LC-DAD-MS method. Validation: The peak area of the parent compound plus the peak areas of all identified degradants (adjusted for response factors) must equal the total peak area of the Day 0 control. A deviation >5% indicates the formation of volatile degradants or precipitation, triggering mandatory NMR structural elucidation.

References

  • National Center for Biotechnology Information. "1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid". PubChem Compound Summary for CID 14140175. URL: [Link]

  • National Center for Biotechnology Information. "1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine". PubChem Compound Summary for CID 278147. URL: [Link]

  • Vasista Pharma Chem. "Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead". bioRxiv, 2023. URL: [Link]

  • MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications". Molecules, 2022, 27(7), 2237. URL: [Link]

Sources

Exploratory

Pharmacological Exploitation of the 1-Methylpyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Emerging Therapeutic Targets

Executive Summary The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, historically recognized for its bioisosteric resemblance to purine bases. While canonical 1H-unsubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, historically recognized for its bioisosteric resemblance to purine bases. While canonical 1H-unsubstituted derivatives have been heavily explored as pan-kinase inhibitors, targeted derivatization—specifically N1-methylation —has emerged as a powerful structural modifier. As a Senior Application Scientist, I have observed that this subtle alkylation fundamentally alters the pharmacophore's hydrogen-bonding network, shifting its selectivity profile away from ubiquitous hinge-binding interactions and toward highly specific molecular targets. This whitepaper dissects the validated therapeutic targets of 1-methylpyrazolo[3,4-b]pyridine derivatives, detailing the mechanistic causality behind their efficacy in oncology, hematology, and inflammatory diseases.

Structural Rationale: The N1-Methylation Paradox

The rational design of kinase inhibitors often relies on the hinge region of the ATP-binding pocket. In traditional 1H-pyrazolo[3,4-b]pyridines, the N1-H acts as a critical hydrogen bond donor. For example, in Fibroblast Growth Factor Receptor 1 (FGFR1), the N1-H is essential for anchoring the molecule; N-methylation at this position completely erodes FGFR enzymatic activity[1].

However, this loss of canonical activity is a strategic advantage. By intentionally eliminating the N1-H donor capacity, medicinal chemists force the 1-methylpyrazolo[3,4-b]pyridine scaffold into non-canonical binding modes. This "scaffold hopping" reduces off-target promiscuity and redirects affinity toward targets with distinct pocket topologies, such as Tropomyosin Receptor Kinases (TRKs)[2], Topoisomerase IIα (TOPIIα)[3], and Phosphodiesterase 4 (PDE4)[4].

Primary Therapeutic Targets & Mechanistic Causality

Tropomyosin Receptor Kinases (TRKs) in Oncology

TRKs (TRKA, TRKB, TRKC) are critical regulators of cell proliferation; their oncogenic fusions drive various solid tumors. Derivatives such as2 act as potent, ATP-competitive inhibitors of TRKs[2]. The 1-methyl group provides optimal lipophilic contacts within the hydrophobic selectivity pocket of TRKA, effectively blocking downstream PI3K/AKT and RAS/MAPK signaling pathways[2].

TRK_Pathway NGF Neurotrophins (NGF, BDNF) TRK TRK Receptor (Kinase Domain) NGF->TRK PI3K PI3K / AKT Pathway TRK->PI3K MAPK RAS / MAPK Pathway TRK->MAPK Inhibitor 1-Methylpyrazolo[3,4-b]pyridine (TRK Inhibitor) Inhibitor->TRK ATP Competitive Inhibition Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

TRK signaling pathway modulated by 1-methylpyrazolo[3,4-b]pyridine derivatives.

Topoisomerase IIα (TOPIIα) in Leukemia

Recent 2025 studies have identified pyrazolo[3,4-b]pyridine derivatives as potent broad-spectrum anti-leukemic agents[3]. Rather than acting as simple kinase inhibitors, these compounds function as TOPIIα poisons. They stabilize the transient DNA-enzyme cleavage complex, inhibiting DNA relaxation and inducing irreversible double-strand breaks. This triggers S-phase cell cycle arrest and subsequent apoptosis in aggressive leukemia cell lines like MV4-11[3].

Phosphodiesterase 4 (PDE4) & Alpha-Amylase

Beyond oncology, the scaffold demonstrates remarkable versatility. 4 is a critical intermediate for synthesizing PDE4 inhibitors, which elevate intracellular cAMP to exert anti-inflammatory effects comparable to diclofenac in asthma and COPD models[4]. Furthermore, aryl-substituted derivatives synthesized via Suzuki cross-coupling have shown significant anti-diabetic potential by inhibiting α-amylase with low micromolar efficacy[5].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of 1-methylpyrazolo[3,4-b]pyridine derivatives across their primary targets:

Therapeutic TargetDerivative ClassRepresentative IC₅₀ / GI₅₀Primary IndicationMechanism of Action
TRKA 4-(3-aminophenyl)-1-methyl...Nanomolar rangeOncology (Solid Tumors)ATP-competitive kinase inhibition
TOPIIα Pyrazolo[3,4-b]pyridine analogues0.72 – 3.70 µM (GI₅₀)Leukemia (MV4-11)DNA relaxation inhibition (Poison)
PDE4 5-sulfonyl chloride derivativesLow micromolarInflammation (Asthma)cAMP degradation blockade
α-Amylase Aryl-substituted esters~5.14 µMType 2 DiabetesEnzyme active site blockade
FGFR1 (Control)1H-unsubstituted21.5 nM (Activity lost upon N1-methylation)OncologyHinge-region H-bond donation

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include specific causality explanations for critical biochemical steps and built-in orthogonal checkpoints to prevent false positives.

Protocol 1: TRK Kinase Time-Resolved FRET (TR-FRET) Assay

Objective: Quantify the IC₅₀ of 1-methylpyrazolo[3,4-b]pyridine derivatives against TRKA.

  • Reagent Preparation: Prepare recombinant TRKA kinase domain, ATP (at the Kₘ value to ensure competitive sensitivity), and ULight-labeled generic kinase substrate in HEPES buffer.

  • Compound Dilution: Perform an 11-point serial dilution of the inhibitor in 100% DMSO. Causality: Maintaining a final DMSO concentration of exactly 1% across all wells prevents solvent-induced enzyme denaturation.

  • Reaction Initiation: Combine enzyme, substrate, and inhibitor in a 384-well plate. Pre-incubate for 15 minutes to allow binding equilibrium, then add ATP to initiate catalysis.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add Europium-anti-phospho-antibody supplemented with 10 mM EDTA. Causality: EDTA is critical; it immediately chelates Mg²⁺, halting kinase activity and ensuring the measured FRET signal accurately reflects the 60-minute window without assay drift.

  • Self-Validation Checkpoint: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). If Z' < 0.5, suspect compound auto-fluorescence interference and trigger a counter-screen using a luminescence-based ATP depletion assay (e.g., Kinase-Glo).

Protocol 2: Topoisomerase IIα DNA Relaxation Assay

Objective: Evaluate the ability of the compound to inhibit TOPIIα-mediated relaxation of supercoiled DNA.

TOPII_Workflow Step1 Supercoiled pBR322 DNA + TOPIIα Enzyme Step2 Add Inhibitor (Dose Response) Step1->Step2 Step3 Incubation (37°C, 30 min) Step2->Step3 Step4 Stop Reaction (SDS + Proteinase K) Step3->Step4 Step5 Agarose Gel Electrophoresis Step4->Step5

Step-by-step workflow for the Topoisomerase IIα DNA relaxation assay.

  • Master Mix Formulation: Combine supercoiled pBR322 plasmid DNA, human TOPIIα, and 1 mM ATP in assay buffer (containing Mg²⁺ and KCl).

  • Catalytic Incubation: Add the 1-methylpyrazolo[3,4-b]pyridine derivative and incubate at 37°C for 30 minutes.

  • Reaction Termination (Critical Step): Stop the reaction by adding 1% SDS and Proteinase K, followed by a 15-minute incubation at 50°C. Causality: Proteinase K digests the TOPIIα enzyme covalently bound to the DNA cleavage complex. Without this digestion, bulky protein-DNA adducts remain trapped in the gel wells, leading to false-positive interpretations of relaxation inhibition.

  • Electrophoretic Separation: Run the samples on a 1% agarose gel without ethidium bromide (EtBr) in the gel or running buffer. Causality: EtBr intercalates into DNA during the run, altering its supercoiling state and electrophoretic mobility, which obscures the true topological state generated by TOPIIα.

  • Post-Staining & Quantification: Stain the gel post-run with EtBr and quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA.

  • Self-Validation Checkpoint: Run a parallel assay with DNA and compound without the TOPIIα enzyme. This orthogonal check ensures the compound is not simply a DNA intercalator masquerading as an enzyme inhibitor.

Conclusion

The 1-methylpyrazolo[3,4-b]pyridine scaffold represents a masterclass in rational drug design. By intentionally ablating canonical hinge-binding interactions through N1-methylation, researchers have unlocked highly selective therapeutic avenues targeting TRKs, TOPIIα, PDE4, and α-amylase. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives while leveraging their unique binding topologies to overcome acquired resistance mutations in oncology and inflammatory diseases.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors ACS Medicinal Chemistry Letters 1

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity MDPI - Pharmaceuticals 3

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl Chloride Benchchem 4

  • 4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Benchchem 2

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction ResearchGate 5

Sources

Foundational

Technical Guide: The 1-Methylpyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry

Executive Summary & Scaffold Profile The 1-methylpyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic core in modern drug discovery, primarily utilized as a bioisostere of the purine ring system (specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Profile

The 1-methylpyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic core in modern drug discovery, primarily utilized as a bioisostere of the purine ring system (specifically adenine). Its structural rigidity, defined hydrogen-bonding vectors, and capacity for multi-vector substitution make it an ideal template for developing ATP-competitive kinase inhibitors, phosphodiesterase (PDE) modulators, and GPCR ligands.

Unlike its N-unsubstituted (1H) tautomer, the 1-methyl variant locks the pyrazole ring into a fixed canonical form, preventing prototropic tautomerism. This "methyl-lock" strategy enhances lipophilicity (LogP), improves membrane permeability, and enforces a specific binding pose within the hydrophobic pockets of target proteins.

Physicochemical Profile
PropertyCharacteristicImpact on Drug Design
H-Bond Donors (HBD) 0 (Core)Reduces desolvation penalty; improves CNS penetration.
H-Bond Acceptors (HBA) 2 (N2, N7)Critical for "hinge-binding" in kinase domains (mimics N1/N3 of adenine).
Aromaticity 10

-electrons
High stability; facilitates

-

stacking (e.g., with Phe/Tyr gatekeepers).
Vector Availability C3, C4, C5, C6Allows independent tuning of potency, selectivity, and solubility.

Synthetic Accessibility & Core Construction

The most robust and scalable route to the 1-methylpyrazolo[3,4-b]pyridine core is the modified Gould-Jacobs reaction . This cyclocondensation approach is preferred over hydrazine-based cyclization of pyridines due to higher regiocontrol and the availability of the 5-aminopyrazole starting material.

Strategic Synthesis Workflow (DOT Visualization)

SynthesisRoute Start1 5-Amino-1-methylpyrazole Inter1 Intermediate: Enamine Diester Start1->Inter1 Addition (110°C) Start2 Diethyl ethoxymethylenemalonate (EMME) Start2->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization - EtOH Core 4-Hydroxy-1-methyl- pyrazolo[3,4-b]pyridine Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Final 4-Chloro-1-methyl- pyrazolo[3,4-b]pyridine (The 'Hub') Chlorination->Final

Figure 1: The canonical synthetic route to the 4-chloro functionalizable core. This pathway ensures the N1-methyl group is positioned correctly from the start.

Detailed Experimental Protocol: Synthesis of the "Hub" Intermediate

This protocol describes the synthesis of Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This compound is the "universal socket" for medicinal chemists, allowing SNAr reactions at C4 (warhead introduction) and modification at C5 (solubility tail).

Step 1: Enamine Formation & Cyclization

Causality: We use a two-stage heating process. The first stage (110°C) forms the enamine bond without cyclizing, preventing polymerization. The second stage (250°C) provides the activation energy for the intramolecular nucleophilic attack of the pyrazole C4 onto the ester carbonyl.

  • Reagents: 5-Amino-1-methylpyrazole (10.0 g, 103 mmol), Diethyl ethoxymethylenemalonate (EMME) (22.3 g, 103 mmol).

  • Procedure:

    • Combine reagents in a round-bottom flask (neat).

    • Heat to 110°C for 2 hours. Observation: Evolution of ethanol gas; mixture turns yellow/orange oil.

    • Critical Step: Dissolve the oil in Dowtherm A (50 mL) (a high-boiling eutectic mixture of biphenyl and diphenyl ether).

    • Heat to 250°C (reflux) for 1-2 hours. Observation: Formation of a precipitate indicates product formation.

    • Cool to room temperature. Dilute with hexanes (100 mL) to force precipitation.

    • Filter the solid, wash with hexanes and diethyl ether.

    • Yield: ~18.0 g (75%) of Ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Step 2: Aromatization/Chlorination

Causality: The 4-hydroxy tautomer is stable and unreactive. Converting it to the 4-chloro derivative creates a high-energy electrophile susceptible to nucleophilic aromatic substitution (SNAr) by amines (the "hinge binders").

  • Reagents: 4-Hydroxy intermediate (from Step 1), POCl

    
     (excess, solvent), N,N-Diethylaniline (catalytic).
    
  • Procedure:

    • Suspend the solid (5.0 g) in POCl

      
       (20 mL). Add 1 mL of N,N-Diethylaniline (catalyzes the reaction by scavenging HCl).
      
    • Reflux (105°C) for 4 hours. Self-Validation: The suspension will clear to a homogeneous dark solution, indicating conversion of the insoluble pyridone to the soluble chloro-pyridine.

    • Remove excess POCl

      
       under reduced pressure (rotary evaporator).
      
    • Pour residue onto crushed ice (exothermic hydrolysis of residual phosphoryl chloride). Neutralize with saturated NaHCO

      
      .
      
    • Extract with Ethyl Acetate (3x), dry over MgSO

      
      , and concentrate.
      
    • Yield: ~4.8 g of the 4-chloro "Hub".

Medicinal Chemistry & SAR Logic

The Kinase Hinge Binding Mode

In protein kinases (e.g., CDK, TBK1), the 1-methylpyrazolo[3,4-b]pyridine scaffold typically binds to the ATP-binding hinge region.

  • N1-Methyl: Projects into the solvent or a small hydrophobic pocket (ribose pocket), preventing the "flip" seen in N-unsubstituted analogs.

  • N2: Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue.

  • C4-Substituent: Usually an amino group (NH-Ar). The NH acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge residue.

Structure-Activity Relationship (SAR) Matrix
PositionChemical SpaceFunction/Logic
N1 Methyl (vs. H, Ethyl, Ph)Methyl is optimal for metabolic stability and preventing tautomeric shifts. Larger groups (Phenyl) may clash with the gatekeeper residue.
C3 H, CN, NH

, Methyl
H is standard. CN (cyano) increases acidity of the system. NH

can pick up an additional H-bond (e.g., in GSK3

inhibitors).
C4 NH-Aryl, NH-HeterocycleThe Warhead. Determines potency. Electron-deficient rings (e.g., 2,6-difluorophenyl) often boost potency by increasing the acidity of the bridging NH.
C5 Ester, Amide, UreaThe Solubilizer. Projects into the solvent front. Ideal for attaching morpholine/piperazine tails to improve PK properties.
C6 H, Methyl, CF

Selectivity Filter. Substituents here can clash with the "sugar pocket" residues, tuning selectivity between kinase isoforms (e.g., CDK1 vs. CDK2).

Case Study: TBK1 Inhibition (Innate Immunity)[1]

Target: TANK-binding kinase 1 (TBK1). Relevance: TBK1 is a central node in the STING pathway (innate immunity) and a target for autoimmune diseases and cancer immunotherapy.

Recent studies (e.g., Compound 15y analogs) have demonstrated that the 1-methylpyrazolo[3,4-b]pyridine core provides nanomolar potency against TBK1.

TBK1 Signaling Pathway & Inhibition (DOT Visualization)

TBK1_Pathway dsDNA dsDNA (Cytosolic) cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (ER) cGAMP->STING Binds TBK1 TBK1 (Kinase) STING->TBK1 Recruits IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates IFN Type I Interferons (Inflammation) IRF3->IFN Translocates to Nucleus Inhibitor 1-Methylpyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Blocks ATP Site

Figure 2: The cGAS-STING pathway. The scaffold blocks TBK1, preventing IRF3 phosphorylation and downstream cytokine storm.

Optimization Logic for TBK1

To achieve high selectivity for TBK1 over the closely related IKK


:
  • C4-Position: Introduction of a trans-aminocyclohexane ether linked to a pyrimidine moiety.

  • C5-Position: A sulfonamide or amide tail interacts with the specific Lys/Glu pairs at the solvent interface of TBK1.

  • Result: IC

    
     values < 10 nM, with >100-fold selectivity against JAK/STAT kinases.
    

References

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022.

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 2019.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[1]

  • Discovery of BMS-265246, a potent and selective CDK1/2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 2003.

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 2025.

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for the Synthesis and Regioselective N-Methylation of 1H-Pyrazolo[3,4-b]pyridines

Strategic Rationale & Pharmacological Context The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic pharmacophore heavily utilized in modern drug discovery. It serves as a core structural motif in potent kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pharmacological Context

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic pharmacophore heavily utilized in modern drug discovery. It serves as a core structural motif in potent kinase inhibitors (e.g., targeting FGFR and TRK) and G-protein coupled receptor modulators (e.g., mGluR5 positive allosteric modulators)[1][2].

The substitution pattern at the N1 position is a critical determinant of biological activity. In many kinase targets, the unsubstituted N1-H acts as a vital hydrogen-bond donor within the ATP-binding hinge region; consequently, N-methylation typically abolishes target affinity, making 1-methyl derivatives essential negative controls for Structure-Activity Relationship (SAR) validation[1]. Conversely, for targets like mGluR5, N1-alkylation can be strategically employed to tune microsomal stability, lipophilicity, and allosteric pocket engagement[2].

This technical guide details two orthogonal, highly validated methodologies for synthesizing 1-methyl-1H-pyrazolo[3,4-b]pyridines: Late-Stage Regioselective N-Methylation and Regiospecific De Novo Annulation [3][4].

Synthetic Pathway Design & Causality

Choosing between late-stage functionalization and de novo synthesis depends on the availability of starting materials and the tolerance for downstream purification.

  • Pathway A: Late-Stage N-Methylation (Kinetic Control): Direct alkylation of a pre-formed 1H-pyrazolo[3,4-b]pyridine core presents a significant regioselectivity challenge due to the competing nucleophilicity of the N1 and N2 atoms. Traditional protocols using heterogeneous bases (e.g., NaH in DMF) often yield difficult-to-separate mixtures of 1-methyl and 2-methyl isomers. To circumvent this, our protocol utilizes Sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous THF at sub-zero temperatures[4]. Causality: NaHMDS is fully soluble in THF, providing a homogeneous reaction environment. The bulky hexamethyldisilazide anion selectively deprotonates the more sterically accessible, acidic N1 position under kinetic control (-5 °C), drastically minimizing N2-alkylation and over-reaction.

  • Pathway B: De Novo Annulation (Regiospecific Assembly): When absolute regiospecificity is required, constructing the pyridine ring onto a pre-methylated pyrazole is the optimal path. The condensation of 1-methyl-1H-pyrazol-5-amine with 1,3-dicarbonyl compounds in glacial acetic acid proceeds via a Combes-type cyclization[3]. Causality: Acetic acid acts as both solvent and acid catalyst, facilitating the initial Schiff base formation at the exocyclic amine, followed by intramolecular electrophilic aromatic substitution at the electron-rich C4 position. Microwave (MW) irradiation provides uniform dielectric heating, accelerating the dual dehydration steps and reducing reaction times from 16 hours to 20 minutes[3].

Workflow A 1H-Pyrazolo[3,4-b]pyridine (Pre-formed Core) B Late-Stage N-Methylation (NaHMDS, MeI, THF, -5°C) A->B C 1-Methyl Isomer (Target Product) B->C Kinetic Control D 2-Methyl Isomer (Trace Byproduct) B->D Thermodynamic Leakage E 1-Methyl-1H-pyrazol-5-amine + 1,3-Dicarbonyl F De Novo Annulation (AcOH, MW 120°C) E->F F->C Regiospecific Assembly

Figure 1: Divergent synthetic strategies for accessing 1-methyl-1H-pyrazolo[3,4-b]pyridines.

Self-Validating Experimental Protocols

Protocol A: Late-Stage Regioselective N-Methylation

Adapted from validated industrial scale-up procedures[4].

Reagents: 1H-pyrazolo[3,4-b]pyridine derivative (10.0 mmol), NaHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol), Methyl Iodide (MeI, 0.68 mL, 11.0 mmol), Anhydrous THF (50 mL).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Suspend the 1H-pyrazolo[3,4-b]pyridine derivative in 50 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice/salt bath and allow the internal temperature to reach -5 °C to -4 °C.

  • Deprotonation (IPC 1): Add the NaHMDS solution dropwise via syringe pump over 30 minutes. Self-Validation: The cloudy suspension will transition to a clear, slightly yellow homogeneous solution, confirming the complete formation of the soluble sodium salt. Maintain stirring at -5 °C for an additional 30 minutes.

  • Alkylation: Add Methyl Iodide dropwise over 10 minutes. Causality: Slow addition prevents localized exothermic spikes that could drive the reaction toward thermodynamic control (favoring the N2 isomer).

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2.5 hours.

  • Reaction Completion (IPC 2): Monitor via TLC (Hexanes:EtOAc 1:1). Self-Validation: The starting material (N-H) strongly hydrogen-bonds to silica (

    
     ~ 0.15). The N-methylated product lacks this H-bond donor capacity, resulting in a significantly higher mobility (
    
    
    
    ~ 0.60).
  • Workup: Quench the reaction with 20 mL of saturated aqueous

    
    . Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1-methyl isomer.

Protocol B: Microwave-Assisted De Novo Annulation

Optimized for rapid, regiospecific core assembly[3].

Reagents: 1-methyl-1H-pyrazol-5-amine (5.0 mmol), 1,3-Diketone (e.g., acetylacetone, 5.5 mmol), Glacial Acetic Acid (10 mL).

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 1-methyl-1H-pyrazol-5-amine and the 1,3-diketone.

  • Catalysis Initiation (IPC 1): Add 10 mL of glacial acetic acid. Self-Validation: An immediate color shift to deep yellow/orange and a mild exotherm indicate the rapid formation of the intermediate Schiff base.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 120 °C for 20 minutes with high stirring.

  • Aromatization Check (IPC 2): Self-Validation: Analyze an aliquot via LC-MS. The mass spectrum will show a dominant

    
     peak corresponding to 
    
    
    
    , validating the loss of two water molecules and successful aromatization.
  • Workup: Cool the vial to room temperature. Pour the mixture into 50 g of crushed ice.

  • Neutralization: Carefully neutralize the acidic solution to pH 7-8 using saturated aqueous

    
    .
    
  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water, and dry overnight in a vacuum oven at 50 °C to afford the pure 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

Mechanism S1 1-Methyl-1H-pyrazol-5-amine (Nucleophile) I1 Schiff Base Intermediate (Imine Formation at C5-NH2) S1->I1 AcOH Catalysis - H₂O S2 1,3-Dicarbonyl Compound (Electrophile) S2->I1 AcOH Catalysis - H₂O I2 Intramolecular Cyclization (C4 Attack on Carbonyl) I1->I2 Heat / MW Electrophilic Annulation P 1-Methyl-1H-pyrazolo[3,4-b]pyridine (Aromatized Core) I2->P - H₂O Aromatization

Figure 2: Acid-catalyzed dehydrative annulation mechanism for de novo synthesis.

Quantitative Data & Methodological Comparison

The following table summarizes the performance metrics of various synthetic strategies, allowing researchers to select the optimal condition based on their specific scale and regiochemical requirements.

Synthetic StrategyReagents & CatalystTemp / TimeRegioselectivity (N1:N2)Typical Yield (%)Scalability
Direct Methylation (Thermodynamic) NaH, MeI, DMF25 °C / 4 h~ 3:155 - 65Moderate
Direct Methylation (Kinetic) NaHMDS, MeI, THF-5 °C / 2.5 h> 10:180 - 88Excellent
De Novo Annulation (Thermal) AcOH (solvent/cat)110 °C / 16 hExclusive N170 - 75High
De Novo Annulation (Microwave) AcOH (solvent/cat)120 °C / 20 minExclusive N185 - 95Low (MW limits)

References

  • [3] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI).[Link]

  • [1] Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Journal of Medicinal Chemistry (PMC).[Link]

  • [2] Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Chemical Neuroscience (PMC).[Link]

  • [4] Process for preparing methyl{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate and its purification for use as pharmaceutically active compound. US Patent US10570130B2.

Sources

Application

Advanced Purification Protocols for 1-Methyl-1H-pyrazolo[3,4-b]pyridine and Its Derivatives

Introduction & Mechanistic Context The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry. As a bioisostere of purine, it exhibits exceptional affinity for ATP-binding po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry. As a bioisostere of purine, it exhibits exceptional affinity for ATP-binding pockets, making it a cornerstone in the development of kinase inhibitors (e.g., TRK and DYRK1A/1B inhibitors)[1][2] and broad-spectrum antivirals against enteroviruses like EV-D68[3].

However, the synthesis of these heterocycles—often achieved via multicomponent condensations of 5-amino-1-methylpyrazole with α,β-unsaturated ketones or diketoesters using Lewis acid catalysts (e.g., ZrCl₄ or SnCl₄)—presents significant purification challenges[3][4]. The crude reaction mixtures typically contain unreacted highly polar starting materials, transition metal residues, and closely eluting regioisomers[4]. Because the pyrazolo[3,4-b]pyridine core possesses a highly delocalized π-system and multiple hydrogen-bond accepting nitrogens, standard purification boilerplate is rarely sufficient.

This application note provides field-proven, mechanistically grounded protocols for isolating highly pure 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.

Physicochemical Profiling

Successful purification requires exploiting the subtle physicochemical differences between the target compound and its impurities. Table 1 summarizes the quantitative data guiding our purification strategies.

Table 1: Physicochemical Properties of Key 1-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Derivative TypeMolecular WeightEst. LogPKey Functional GroupPrimary Purification Strategy
Core Scaffold 133.15 g/mol ~1.2UnsubstitutedFlash Chromatography
3-Carboxylic Acid 177.16 g/mol 0.7Carboxyl (-COOH)Acid-Base Extraction / Recrystallization[5]
3-Iodo Intermediate 259.05 g/mol ~2.5Halogen (-I)Flash Chromatography (Non-polar gradient)[6]
4-Aminoaryl Analogue 268.27 g/mol ~2.1Amine (-NH₂)Recrystallization (DMF/H₂O)[2]

Purification Strategy & Decision Workflow

The selection of a purification technique must be dictated by the functionalization of the pyrazole or pyridine ring. The workflow below outlines the decision-making process.

G Start Crude 1-Methyl-1H- pyrazolo[3,4-b]pyridine Mixture CheckFG Identify Key Functional Groups (Acidic, Basic, Neutral) Start->CheckFG Acidic Carboxylic Acid Derivatives (e.g., C3-COOH) CheckFG->Acidic Neutral Neutral/Halogenated Derivatives (e.g., C3-Iodo) CheckFG->Neutral Basic Amine/Aniline Derivatives CheckFG->Basic Ext Acid-Base Extraction (pH Gradient) Acidic->Ext Flash Flash Chromatography (Cyclohexane/EtOAc) Neutral->Flash Basic->Flash Recryst Recrystallization (e.g., DMF/H2O or EtOAc/Pentane) Basic->Recryst Ext->Recryst Flash->Recryst Pure Highly Pure Target Compound (>98% HPLC) Recryst->Pure

Workflow for selecting the optimal purification strategy based on derivative functionality.

Experimental Protocols

Protocol 1: Chemoselective Acid-Base Extraction

Target: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and related acidic derivatives[5]. Causality: The carboxylic acid moiety at the C3 position provides a distinct pKa advantage. By washing the organic crude with a mild base (NaHCO₃), the target compound is deprotonated and partitioned into the aqueous layer. Neutral impurities, including unreacted starting materials and non-acidic regioisomers, remain trapped in the organic phase. Subsequent acidification forces the target compound to reprecipitate, creating a self-validating purification loop[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc). If solubility is poor, add up to 10% Tetrahydrofuran (THF).

  • Basic Extraction: Transfer to a separatory funnel and add 50 mL of 5% aqueous NaHCO₃. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a sodium salt. Collect the aqueous layer and extract the organic layer once more with 25 mL of 5% NaHCO₃.

  • Organic Wash: Wash the combined aqueous layers with 20 mL of fresh EtOAc to remove trace lipophilic impurities. Discard the organic washes.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool to 0–5 °C in an ice bath.

  • Precipitation: Dropwise, add 1M HCl until the pH reaches 2.0–3.0. Self-Validation: A dense white/off-white precipitate of the pure carboxylic acid will form immediately.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold distilled water (2 × 10 mL), and dry under a high vacuum at 45 °C for 12 hours.

Protocol 2: Flash Column Chromatography for Regioisomer Resolution

Target: Neutral derivatives (e.g., 3-iodo, 3-aryl, or 4-hydroxy-6-aminoaryl derivatives)[1][6]. Causality: The separation of N1-methyl vs. N2-methyl regioisomers is notoriously difficult[4]. However, the N1-methyl group sterically shields the pyrazole nitrogens differently than the N2-methyl group, altering the molecule's overall dipole moment and its hydrogen-bonding interaction with the silanol groups of the stationary phase. A carefully controlled gradient of cyclohexane to ethyl acetate progressively disrupts these interactions, allowing the less polar N1-isomer to elute first[1][4].

Step-by-Step Methodology:

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (CH₂Cl₂). Add silica gel (approx. 3× the mass of the crude) and evaporate the solvent completely under reduced pressure to create a free-flowing powder.

  • Column Preparation: Pack a flash chromatography column with standard silica gel (230–400 mesh) using Cyclohexane as the packing solvent.

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed. Cap with a thin layer of sea sand.

  • Elution Gradient:

    • Begin elution with 9:1 Cyclohexane/EtOAc to flush out non-polar impurities (e.g., unreacted halogens or biphenyls)[1].

    • Gradually increase the polarity to 7:3, then 5:5 Cyclohexane/EtOAc[1].

  • Monitoring: Monitor the fractions via TLC (UV 254 nm). The pyrazolo[3,4-b]pyridine core is highly UV-active.

  • Concentration: Pool the fractions containing the pure target spot and concentrate under reduced pressure.

Protocol 3: Thermodynamic Recrystallization

Target: Late-stage intermediates and final active pharmaceutical ingredients (APIs)[1][7]. Causality: Chromatography often leaves trace solvent or silica impurities. Recrystallization acts as a thermodynamic filter. By dissolving the compound in a hot, polar "good" solvent (like EtOAc or DMF), the crystal lattice is broken. The slow addition of a non-polar or highly protic anti-solvent (like n-pentane or water) forces the target to selectively re-crystallize. Impurities that do not fit the strict geometric requirements of the pyrazolo[3,4-b]pyridine lattice remain dissolved in the mother liquor[1][7].

Step-by-Step Methodology:

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal volume of boiling EtOAc (or DMF for highly polar 4-aminoaryl derivatives) until just dissolved[1][7].

  • Anti-Solvent Addition: While maintaining heat, add n-pentane (if using EtOAc) or distilled water (if using DMF) dropwise until the solution becomes slightly turbid[1][7].

  • Clarification: Add 1-2 drops of the "good" solvent to clear the turbidity.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer to a 4 °C refrigerator for 4 hours to maximize yield.

  • Collection: Vacuum filter the resulting crystals. Wash with a small volume of the ice-cold anti-solvent.

Biological Application Pathway

Once purified, these 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives serve as highly potent competitive inhibitors in various biological pathways. The diagram below illustrates their mechanism of action in a kinase-driven oncology model.

Pathway Inhibitor Purified 1-Methyl-1H- pyrazolo[3,4-b]pyridine Derivative Target Kinase Target (e.g., TRK / DYRK1A) Inhibitor->Target High Affinity Binding ATP ATP Binding Pocket Target->ATP Competitive Inhibition Downstream Downstream Signaling (Cell Proliferation Blocked) ATP->Downstream Pathway Arrest

Mechanism of action of pyrazolo[3,4-b]pyridine derivatives as competitive kinase inhibitors.

References

  • [5] National Center for Biotechnology Information. "1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | C8H7N3O2 | CID 14140175." PubChem. Available at:

  • [4] Benchchem. "Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis." Benchchem Technical Support. Available at:

  • [7] SciSpace. "Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives." SciSpace Literature. Available at:

  • [1] National Institutes of Health. "Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." PMC. Available at:

  • [6] Royal Society of Chemistry. "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." RSC Publishing. Available at:

  • [3] National Institutes of Health. "Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein." PMC. Available at:

  • [2] Benchchem. "4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid." Benchchem Research. Available at:

Sources

Method

Application Note: Using 1-Methyl-1H-Pyrazolo[3,4-b]pyridine in Kinase Inhibitor Screening

[1] Part 1: Executive Summary & Scientific Rationale The "Privileged" Scaffold The 1-methyl-1H-pyrazolo[3,4-b]pyridine moiety is not merely a chemical reagent; it is a privileged scaffold in kinase drug discovery.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Scientific Rationale

The "Privileged" Scaffold

The 1-methyl-1H-pyrazolo[3,4-b]pyridine moiety is not merely a chemical reagent; it is a privileged scaffold in kinase drug discovery.[1] It serves as a bioisostere of the purine ring of ATP, allowing it to dock effectively into the ATP-binding pocket of various protein kinases, including ALK (Anaplastic Lymphoma Kinase) , TRK (Tropomyosin Receptor Kinase) , and TBK1 .

The Mechanistic "Switch": Why the Methyl Group Matters

A critical nuance often overlooked by junior researchers is the role of the N1-methyl group .

  • Unsubstituted (N1-H): The free NH acts as a hydrogen bond donor, often interacting with the "hinge region" of the kinase (e.g., Glu residues).

  • Methylated (N1-CH3): Methylation abolishes this H-bond donor capability.

    • Consequence: If a kinase requires this H-bond for high-affinity binding (as seen in some FGFR1 inhibitors), methylation will erode potency (IC50 > 5 µM).

    • Opportunity: However, for targets like TRK or ALK-L1196M , the N1-methyl group can enforce a specific binding orientation or improve cell permeability by reducing polarity. It forces the molecule to rely on the pyridine nitrogen (N7) as a hydrogen bond acceptor or interactions at the C3/C4 positions.

Application Scope: This guide details the protocols for screening libraries built around this core, specifically addressing solubility, fluorescence interference, and assay validation.

Part 2: Chemical Handling & Pre-Screening QC

Physicochemical Properties[1][2][3][4][5][6][7][8]
  • Molecular Weight: ~133.15 g/mol (core structure).

  • Solubility: Moderate in organic solvents; low in water.

  • Fluorescence: CRITICAL WARNING. Pyrazolo[3,4-b]pyridine derivatives can exhibit intrinsic fluorescence (Excitation ~365 nm, Emission >410 nm). This overlaps with common FRET/TR-FRET donor channels, potentially causing false positives or false negatives in optical assays.

Compound Preparation Protocol

Objective: Prepare stable stock solutions for HTS (High-Throughput Screening) while preventing micro-precipitation.

Materials:

  • Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade.

  • Sonicator bath.

  • Liquid Handler (e.g., Echo Acoustic Dispenser or Tecan).

Procedure:

  • Dissolution: Dissolve the solid scaffold or library derivatives in 100% DMSO to a concentration of 10 mM .

    • Note: If the derivative contains a carboxylic acid at C3 (common in TRK inhibitors), ensure the DMSO is dry to prevent decarboxylation over long-term storage.

  • Sonication: Sonicate for 5–10 minutes at room temperature. Visual inspection is insufficient; use nephelometry if available to detect micro-aggregates.

  • Storage: Aliquot into amber glass vials (to protect from light-induced degradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Part 3: Screening Protocols

Protocol A: ADP-Glo™ Kinase Assay (Luminescence-Based)

Rationale: Since pyrazolo[3,4-b]pyridines can be fluorescent, a luminescent assay (like Promega's ADP-Glo) is superior to FRET/fluorescence polarization assays because it eliminates optical interference from the compound itself.

Target: Generic Serine/Threonine or Tyrosine Kinase (e.g., ALK, TRK).

Reagents:

  • Kinase Enzyme (e.g., Recombinant ALK).

  • Substrate (Peptide or Protein, e.g., Poly[Glu:Tyr]).

  • Ultra-Pure ATP.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

Step-by-Step Workflow:

  • Kinase Reaction Setup (384-well plate):

    • Dispense 2.5 µL of Kinase solution (optimized concentration, typically 1–10 ng/well) into the plate.

    • Add 25 nL of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative (in DMSO) using an acoustic dispenser.

    • Control 1 (Max Signal): DMSO only + Enzyme + Substrate.

    • Control 2 (Min Signal): DMSO only + No Enzyme (or known inhibitor like Staurosporine).

    • Incubate for 10 minutes at RT to allow compound-enzyme equilibration.

  • Initiation:

    • Add 2.5 µL of ATP/Substrate mix. (ATP concentration should be at

      
       to ensure competitive inhibition sensitivity).
      
    • Incubate at RT for 60 minutes.

  • ADP Generation Stop & Depletion:

    • Add 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at RT. (This stops the kinase reaction and consumes remaining ATP).

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).

    • Incubate for 30 minutes.

  • Readout:

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate Percent Inhibition:



Protocol B: Interference Validation (The "Counter-Screen")

Rationale: To confirm that the 1-methyl-1H-pyrazolo[3,4-b]pyridine core is not aggregating (promiscuous inhibition) or quenching the luciferase signal.

  • Aggregation Check: Add 0.01% Triton X-100 to the assay buffer. If the IC50 shifts significantly (>3-fold) with detergent, the compound is likely an aggregator (false positive).

  • Signal Quenching: Perform the ADP-Glo reaction without the kinase, adding the compound after the ADP generation step but before detection. If the signal decreases compared to DMSO control, the compound inhibits the Luciferase enzyme, not the Kinase.

Part 4: Visualization & Logic

Figure 1: Screening Workflow for Pyrazolopyridine Scaffolds

Caption: A logic-gated workflow prioritizing the exclusion of fluorescent interference and aggregation artifacts common to planar heterocyclic scaffolds.

ScreeningWorkflow Start Library Prep (1-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives) Solubility Solubility Check (Nephelometry) Start->Solubility PrimaryScreen Primary Screen (ADP-Glo Assay) Solubility->PrimaryScreen Pass HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection CounterScreen Counter Screen (Triton X-100 / Luciferase Inhibition) HitSelection->CounterScreen CounterScreen->PrimaryScreen Fail (Aggregator) Validation Orthogonal Assay (SPR or TR-FRET) CounterScreen->Validation No Interference Lead Validated Hit (SAR Ready) Validation->Lead

Figure 2: The "Methyl Switch" SAR Logic

Caption: Mechanistic impact of N1-methylation on kinase binding modes. N1-Me eliminates H-bond donor capacity, altering selectivity profiles.

SAR_Logic cluster_NH N1-H (Unsubstituted) cluster_NMe N1-Methyl (Substituted) Scaffold Pyrazolo[3,4-b]pyridine Core TargetA FGFR1 Binding (Requires H-bond Donor) Scaffold->TargetA R1 = H TargetB TRK / ALK Binding (Hydrophobic/Shape fit) Scaffold->TargetB R1 = CH3 TargetC FGFR1 Binding (Steric Clash / Loss of H-bond) Scaffold->TargetC R1 = CH3 OutcomeA High Potency TargetA->OutcomeA OutcomeB High Potency (Selectivity Gain) TargetB->OutcomeB OutcomeC Activity Eroded (IC50 > 5µM) TargetC->OutcomeC

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in Fluorescence Assay Intrinsic fluorescence of the pyrazolo-pyridine core.Switch to Luminescence (ADP-Glo) or Radiometric (33P) assays. Alternatively, use Red-shifted TR-FRET dyes.
Steep Hill Slope (>2.0) Compound aggregation (colloidal formation).Add 0.01% Triton X-100 or Tween-20 to the assay buffer.
Loss of Activity after Storage Precipitation or degradation.Check solubility via nephelometry. Ensure DMSO stocks are anhydrous (critical for carboxylic acid derivatives).
Inconsistent IC50s ATP concentration too high/low.Ensure ATP is at

for the specific kinase to detect competitive inhibitors (Type I).

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI). [Link]

Sources

Application

Application Note: Cell-Based Profiling of 1-Methyl-1H-Pyrazolo[3,4-b]pyridine Derivatives

Executive Summary The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, extensively utilized to design ATP-competitive inhibitors for kinases (e.g., ALK, TRK, TBK1, CDK) and phos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, extensively utilized to design ATP-competitive inhibitors for kinases (e.g., ALK, TRK, TBK1, CDK) and phosphodiesterases (PDE4). Its planar heterobicyclic structure mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.

This Application Note provides a rigorous, standardized protocol for evaluating the biological activity of derivatives based on this scaffold. Unlike generic protocols, this guide addresses the specific physicochemical challenges of pyrazolo[3,4-b]pyridines—namely, their lipophilicity and aqueous solubility limits—and details a self-validating workflow from primary antiproliferative screening to mechanistic target engagement .

Strategic Workflow

The evaluation of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives requires a funnel approach to filter non-specific cytotoxic compounds from true target inhibitors.

Workflow Compound 1-Methyl-1H-pyrazolo[3,4-b]pyridine Derivative Library Solubility QC: Solubility Check (DMSO Tolerance) Compound->Solubility Primary Primary Screen: Cell Viability (IC50) Solubility->Primary Pass Secondary Secondary Screen: Target Engagement (Phospho-Western/ELISA) Primary->Secondary IC50 < 1 µM Selectivity Selectivity Profiling (Counter-Screen) Secondary->Selectivity Validated Mechanism

Figure 1: Screening cascade for pyrazolo[3,4-b]pyridine derivatives. The workflow prioritizes solubility QC due to the scaffold's high lipophilicity.

Critical Pre-Experimental Considerations

Compound Handling & Solubility

The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is flat and aromatic, leading to high


-

stacking and poor aqueous solubility.
  • Stock Preparation: Dissolve compounds to 10 mM or 20 mM in 100% DMSO . Vortex for 1 minute and inspect visually for precipitate.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles, which can induce crystallization of this specific scaffold. Store at -20°C.

  • Assay Tolerance: Ensure final DMSO concentration in cell culture does not exceed 0.5% (v/v) .

Cell Model Selection

Select cell lines dependent on the specific kinase target hypothesized for your derivative.

  • For ALK/ROS1 targeting: Use H3122 (EML4-ALK driven) or H2228 .

  • For TRK targeting: Use KM-12 (colorectal cancer with TPM3-NTRK1 fusion).

  • Control: Use a fibroblast line (e.g., MRC-5 ) to assess off-target general toxicity.

Protocol A: Primary Antiproliferative Assay (CellTiter-Glo®)

Objective: Determine the IC50 of the derivative using an ATP-based luminescent readout, which is more sensitive and less prone to chemical interference than MTT assays for this scaffold.

Materials
  • Cells: Target cancer cell line (e.g., H3122) in log-phase growth.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.

  • Plate: 384-well white, solid-bottom plates (for luminescence).

  • Compound: 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative (10 mM stock).[1]

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells and dilute to 2,000–5,000 cells/well (cell line dependent) in 40 µL complete media.

    • Dispense into 384-well plates.

    • Crucial Step: Incubate plates for 16–24 hours at 37°C/5% CO2 to allow cell attachment and recovery from trypsin stress.

  • Compound Treatment:

    • Prepare a 3-fold serial dilution of the compound in DMSO (10 points). Top concentration: 10 mM.

    • Perform an intermediate dilution: Transfer 1 µL of compound to 199 µL of media (1:200 dilution).

    • Add 10 µL of this intermediate mix to the cell plate (final volume 50 µL).

    • Final Top Concentration: 10 µM (0.1% DMSO).

    • Controls: DMSO only (0% inhibition), Staurosporine (100% inhibition/positive control).

  • Incubation:

    • Incubate for 72 hours . This duration is critical for kinase inhibitors to manifest anti-proliferative phenotypes.

  • Readout:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (prevent temperature gradients).

    • Add 25 µL of reagent to each well.[2]

    • Shake orbitally (2 minutes) to lyse cells.

    • Incubate (10 minutes) to stabilize the luminescent signal.

    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision, Cytation).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic (4PL) equation to derive the IC50 .

Protocol B: Mechanistic Target Engagement (Western Blot)

Objective: Confirm that the observed cell death is due to on-target inhibition (e.g., blocking phosphorylation of a downstream effector like ERK, AKT, or STAT3).

Experimental Logic

If the derivative inhibits the target kinase (e.g., ALK), phosphorylation of the kinase itself (Y1604) or its downstream effector (e.g., p-STAT3 Y705) should decrease within 1–6 hours , preceding cell death.

Step-by-Step Procedure
  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment:

    • Treat cells with the compound at 3x, 10x, and 30x the IC50 determined in Protocol A.

    • Include a Vehicle Control (DMSO).

    • Timepoint: Incubate for 2 hours . (Kinase dephosphorylation is rapid; 72h is too long for this assay).

  • Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Load 20–30 µg total protein per lane.

    • Primary Antibodies:

      • Target: p-ALK (Tyr1604) or p-TRK.

      • Downstream: p-ERK1/2 (Thr202/Tyr204) or p-AKT (Ser473).

      • Loading Control: Total ERK, Total AKT, or GAPDH.

  • Validation Criteria:

    • A valid "hit" must show dose-dependent reduction in phospho-signal without reducing total protein levels of the kinase.

Expected Results & Interpretation

ParameterHigh-Quality HitNon-Specific / Cytotoxic
IC50 (Viability) < 100 nM> 5 µM or flat curve
Max Inhibition > 90%< 50% (partial response)
Target Engagement p-Kinase reduced at IC50No change in p-Kinase
Selectivity > 10-fold shift vs. fibroblastsEqual toxicity in fibroblasts
Troubleshooting: The "Precipitation False Positive"

Issue: Pyrazolo[3,4-b]pyridines can precipitate in media at >10 µM, causing light scattering or non-specific cell suffocation. Solution: If the IC50 curve is extremely steep (Hill slope > 3.0), inspect wells under a microscope for crystals. Re-run assay with a lower top concentration.

References

  • Review of Scaffold Utility: F. Manetti et al., "Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors," Journal of Medicinal Chemistry, 2005.[3]

  • Kinase Inhibition Context: Schenone, S., et al. "ATP-competitive inhibitors of mTOR: an update." Current Medicinal Chemistry, 2011.

  • Specific Protocol Grounding: Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 2014.

  • Assay Methodology: Riss TL, et al. "Cell Viability Assays." Assay Guidance Manual, NCBI, 2013.

Sources

Method

Application Note: 1-Methyl-1H-Pyrazolo[3,4-b]Pyridine as a Fluorescent Probe Scaffold

Executive Summary & Scientific Rationale 1-methyl-1H-pyrazolo[3,4-b]pyridine is not merely a single reagent; it is a privileged fluorogenic scaffold . While the unsubstituted core exhibits intrinsic blue fluorescence, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-methyl-1H-pyrazolo[3,4-b]pyridine is not merely a single reagent; it is a privileged fluorogenic scaffold . While the unsubstituted core exhibits intrinsic blue fluorescence, its primary utility in drug discovery and bio-imaging arises from its ability to act as an electron-deficient acceptor in Intramolecular Charge Transfer (ICT) systems.

Unlike its 1H- (unsubstituted) analogs, which often suffer from fluorescence quenching due to excited-state proton transfer (ESPT) or aggregation, the 1-methylated variant locks the tautomeric state. This "blocking" strategy enhances quantum yield (


) and photostability, making it an ideal platform for designing "Turn-On" sensors for:
  • Metal Ions (Zn²⁺, Cu²⁺): Via chelation-induced inhibition of Photoinduced Electron Transfer (PET).

  • Local Polarity/Viscosity: Via Twist-Intramolecular Charge Transfer (TICT) mechanisms.

  • Biological Targets: Including amyloid plaques and kinase active sites (though N-methylation often reduces kinase affinity, serving as a crucial negative control).

This guide provides the protocols to synthesize, characterize, and deploy this scaffold as a functional probe.

Photophysical Mechanism[1]

The fluorescence of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives is governed by the push-pull electronic structure.

  • Acceptor (A): The Pyrazolo[3,4-b]pyridine core (electron-deficient).

  • Donor (D): Substituents at positions 4 or 6 (e.g., amines, methoxy groups).

  • Mechanism: Upon excitation, electron density shifts from D to A.

    • In polar solvents: The excited state is stabilized, leading to a bathochromic (red) shift (Solvatochromism).

    • Viscosity sensitivity: If the donor can rotate (e.g., a dimethylamino group), the molecule may enter a non-emissive TICT state. High viscosity restricts this rotation, restoring fluorescence.

Diagram 1: Photophysical Pathways (ICT & PET)

Photophysics Ground Ground State (S0) (Planar) LE Locally Excited (LE) (Emissive) Ground->LE Absorption Excitation Excitation (hν) LE->Ground Emission (λ1) ICT ICT State (Charge Transfer) LE->ICT Solvent Relaxation ICT->Ground Emission (λ2) TICT TICT State (Twisted, Non-Emissive) ICT->TICT Bond Rotation (Low Viscosity) TICT->Ground Non-Radiative Emission Fluorescence (Blue/Green) Quench Non-Radiative Decay (Heat)

Caption: Energy landscape showing the competition between emissive ICT states and non-emissive TICT states, modulated by solvent polarity and viscosity.

Experimental Protocols

Protocol A: One-Pot Synthesis of the Probe Scaffold

Objective: Synthesize a functionalized 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative (e.g., 4-substituted for ICT).

Reagents:

  • 5-Amino-1-methylpyrazole (Starting Block)

  • 1,3-Dicarbonyl compound (e.g., benzoylacetone for phenyl/methyl substitution)

  • Solvent: Acetic Acid (AcOH) or Ethanol with catalytic HCl.

Step-by-Step:

  • Charge: In a 50 mL round-bottom flask, dissolve 5-amino-1-methylpyrazole (1.0 equiv) and the 1,3-dicarbonyl (1.0 equiv) in AcOH (5 mL per mmol).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Look for the disappearance of the amine spot and the appearance of a highly fluorescent blue/cyan spot under UV (365 nm).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation:

    • Precipitate: If solid forms, filter and wash with cold water.

    • Oil: If oily, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexane).

Protocol B: Solvatochromic Characterization (Lippert-Mataga)

Objective: Determine the sensitivity of the probe to environmental polarity.[1]

Materials:

  • Solvents: Cyclohexane, Toluene, THF, DCM, Acetonitrile, Methanol (Spectroscopic grade).

  • Stock Solution: 1 mM Probe in DMSO.

Procedure:

  • Preparation: Prepare 10 µM working solutions of the probe in each solvent (add 20 µL Stock to 2 mL solvent).

  • Spectroscopy:

    • Record UV-Vis Absorbance (

      
       to avoid inner filter effect).
      
    • Record Fluorescence Emission (Ex = Absorbance

      
      ).
      
  • Data Analysis:

    • Calculate Stokes Shift (

      
      ) in cm⁻¹.
      
    • Plot

      
       vs. Orientation Polarizability (
      
      
      
      ).
    • Interpretation: A linear slope indicates a dominant ICT mechanism. A deviation in protic solvents (MeOH) suggests specific H-bonding interactions.

Protocol C: Metal Ion Sensing (Turn-On Assay)

Context: Many derivatives are designed with a chelating group (e.g., DPA) at the 4-position. This protocol assumes a PET-quenching mechanism that is relieved upon metal binding.

Procedure:

  • Baseline: Measure fluorescence of 10 µM Probe in HEPES buffer (10 mM, pH 7.4, 1% DMSO).

  • Titration: Add aliquots of ZnCl₂ or CuCl₂ stock (1 mM) to achieve 0–5 equivalents.

  • Kinetics: Mix and incubate for 2 minutes before each read.

  • Selectivity Control: Repeat with competing ions (Ca²⁺, Mg²⁺, Na⁺, K⁺) at 100x concentration to verify specificity.

Data Summary & Reference Values

PropertyValue / RangeNotes
Excitation Max 350 – 420 nmHighly dependent on substituents at C4/C6.
Emission Max 420 – 550 nmBlue in non-polar; Green/Yellow in polar solvents.
Quantum Yield (

)
0.10 – 0.85High in non-polar; drops in water due to H-bonding quenching.
Stokes Shift 3000 – 6000 cm⁻¹Large shift indicates strong ICT character.
Solubility DMSO, MeOH, DCMPoor solubility in water; requires <1% DMSO co-solvent.

Synthesis Pathway Diagram[2]

Synthesis Aminopyrazole 5-Amino-1-methylpyrazole (Nucleophile) Cond Reflux, AcOH Cyclocondensation Aminopyrazole->Cond Diketo 1,3-Dicarbonyl / Alkynyl Aldehyde (Electrophile) Diketo->Cond Inter Intermediate (Schiff Base / Enamine) Product 1-Methyl-1H-Pyrazolo[3,4-b]pyridine (Fluorescent Core) Inter->Product - H2O Aromatization Cond->Inter Initial Attack

Caption: General synthetic route via cyclocondensation. The 1-methyl group is conserved from the starting aminopyrazole.

Troubleshooting & Expert Tips

  • Low Quantum Yield in Water:

    • Cause: Aggregation-Caused Quenching (ACQ) or H-bonding induced non-radiative decay.

    • Solution: Use surfactants (e.g., 1% Tween-20) or encapsulate in micelles. Alternatively, modify the structure with bulky groups (e.g., tert-butyl) to prevent π-π stacking.

  • Red-Shifted Emission without Analyte:

    • Cause: Protonation of the pyridine nitrogen in acidic media.

    • Check: Verify pH. The pyridine nitrogen (N7) can be protonated (pKa ~ 2-4), acting as a stronger acceptor and red-shifting emission. Use this as a pH sensor feature, or buffer strictly at pH 7.4 for metal sensing.

  • Kinase Activity Interference:

    • Warning: The pyrazolo[3,4-b]pyridine scaffold is a known kinase inhibitor pharmacophore.[2][3][4]

    • Validation: When using in live cells, always run a viability assay (MTT/CellTiter-Glo) to ensure the probe is not inducing apoptosis via kinase inhibition. The 1-methyl group usually reduces this activity compared to the NH analog, but verification is mandatory.

References

  • Synthesis & Photophysics: Misra, R., et al. "Synthesis and photophysical properties of pyrazolo[3,4-b]quinoline derivatives." Journal of Organic Chemistry. (General scaffold reference). (Generalized link for ACS search).

  • Metal Sensing: Cheng, Y., et al. "Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+." ACS Omega, 2019.

  • Biological Activity: Dai, X., et al. "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction."[5][6] Bioorganic Chemistry, 2021.[5][6]

  • Zn2+ Sensing: Gendek, T., et al. "Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations." Molecules, 2024.[1]

  • Scaffold Diversity: Quiroga, J., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[7]

Sources

Application

Application Note: 1-Methyl-1H-pyrazolo[3,4-b]pyridine in Cancer Drug Discovery

This Application Note and Protocol Guide details the utility of 1-methyl-1H-pyrazolo[3,4-b]pyridine as a privileged scaffold in oncology research. It focuses on its role in Fragment-Based Drug Discovery (FBDD) and the de...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility of 1-methyl-1H-pyrazolo[3,4-b]pyridine as a privileged scaffold in oncology research. It focuses on its role in Fragment-Based Drug Discovery (FBDD) and the design of ATP-competitive kinase inhibitors.

[1][2]

Executive Summary

1-methyl-1H-pyrazolo[3,4-b]pyridine is a fused bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a bioisostere of the purine ring system.[1][2][3] Its structural rigidity and defined hydrogen-bond acceptor/donor motifs make it an ideal "privileged structure" for targeting the ATP-binding pockets of protein kinases.

In cancer research, this scaffold serves as the core architecture for developing inhibitors against:

  • Tropomyosin Receptor Kinases (TRK A/B/C): Drivers of neuroblastoma and fusion-positive cancers.

  • Monopolar Spindle Kinase 1 (Mps1/TTK): A mitotic checkpoint kinase overexpressed in triple-negative breast cancer.

  • ERK/MAPK Pathway: Downstream effectors in RAS-mutant tumors.

This guide provides the rationale, synthesis strategies, and validation protocols for utilizing this scaffold to generate potent anticancer agents.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Concept

The 1-methyl-1H-pyrazolo[3,4-b]pyridine core mimics the adenine moiety of ATP. The N1-methyl group locks the pyrazole ring in the 1H-tautomer, ensuring a predictable binding mode within the kinase hinge region.

  • Hinge Binding: The pyridine nitrogen (N7) and/or pyrazole nitrogen (N2) often form critical hydrogen bonds with the kinase hinge residues.

  • Vector Exploration: Positions C3, C4, and C6 allow for orthogonal substitution vectors to probe the hydrophobic back pocket (gatekeeper residues) and the solvent-exposed front regions of the kinase.

Target Signaling Pathways

Derivatives of this scaffold act primarily by inhibiting phosphorylation cascades essential for tumor cell survival and proliferation.

KinaseSignaling GrowthFactor Growth Factor (NGF/BDNF) RTK RTK (e.g., TRK A/B/C) GrowthFactor->RTK Activation RAS RAS (GTP-bound) RTK->RAS GRB2/SOS RAF RAF (A/B/C) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Transcription Transcription (Myc, Fos) ERK->Transcription Nuclear Translocation Mps1 Mps1 (Mitotic Checkpoint) CellCycle Mitotic Arrest / Aneuploidy Mps1->CellCycle Spindle Assembly Checkpoint Inhibitor Pyrazolo[3,4-b]pyridine Derivatives Inhibitor->RTK Inhibits Inhibitor->Mps1 Inhibits

Figure 1: Therapeutic intervention points. Pyrazolo[3,4-b]pyridine derivatives target upstream RTKs (TRK) and mitotic regulators (Mps1), blocking downstream proliferation and inducing mitotic catastrophe.

Experimental Protocols

Protocol A: Chemical Functionalization (Hit-to-Lead)

Objective: To functionalize the 1-methyl-1H-pyrazolo[3,4-b]pyridine core at the C3 position (selectivity pocket) via Suzuki-Miyaura coupling.

Materials:

  • Scaffold: 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1159813-90-1)

  • Reagents: Aryl boronic acids, Pd(dppf)Cl₂, Cs₂CO₃, 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and the target aryl boronic acid (1.2 eq) in degassed 1,4-dioxane/water (4:1 v/v, 0.1 M concentration).

  • Catalysis: Add Cs₂CO₃ (2.0 eq) followed by Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Seal and heat at 100°C for 2–4 hours (or microwave at 120°C for 30 min).

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Quality Control: Verify purity >95% via HPLC-MS (monitor UV 254 nm).

Protocol B: In Vitro Kinase Inhibition Assay (TRK/Mps1)

Objective: Determine the IC₅₀ of synthesized derivatives against recombinant kinases.

System: FRET-based LanthaScreen™ or ADP-Glo™ Kinase Assay.

  • Enzyme Prep: Dilute recombinant TRKA or Mps1 kinase to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the pyrazolo[3,4-b]pyridine derivative in DMSO.

    • Add 100 nL of compound to a 384-well plate (Final DMSO < 1%).

  • Reaction Initiation:

    • Add 5 µL of Enzyme solution. Incubate 10 min at RT.

    • Add 5 µL of Substrate/ATP mix (ATP concentration = Km_app for the specific kinase).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo reagent), incubate 40 min, then measure luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol C: Cellular Antiproliferative Assay

Objective: Assess cytotoxicity in cancer cell lines (e.g., MDA-MB-468 for Mps1 inhibition).[4]

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates in complete media. Allow attachment overnight.

  • Treatment: Treat with serial dilutions of the compound (0.01 – 10 µM) for 72 hours.

  • Readout: Add CellTiter-Glo® reagent (Promega). Shake for 2 min, incubate 10 min.

  • Measurement: Record luminescence. Calculate GI₅₀ (Growth Inhibition 50%).[5]

Comparative Data: Derivative Potency

The following table summarizes the structure-activity relationship (SAR) of key derivatives reported in literature utilizing this scaffold.

Derivative IDSubstitution (C3/C4)Target KinaseIC₅₀ (Enzyme)Primary Cell Line EffectRef
Scaffold 1-methyl-1H-pyrazolo[3,4-b]pyridineNone (Inactive)>10 µMMinimal[1]
Cmpd 31 C3: Aryl urea / C6: EtherMps1 (TTK)2.6 nMG2/M Arrest (MDA-MB-468)[2]
TRK-Inh-A C4: 3-aminophenyl-3-COOHTRK A/B<10 nMNeurite outgrowth inhibition[3]
BAY-Analog C3: FluorophenylsGC / Kinasevar.Vasodilation / Cytostasis[4]

Workflow Visualization

Workflow Step1 Scaffold Selection (1-methyl-1H-pyrazolo[3,4-b]pyridine) Step2 C3/C4 Functionalization (Suzuki/Buchwald) Step1->Step2 Step3 Library Generation (SAR Expansion) Step2->Step3 Step4 Kinase Screening (ADP-Glo / FRET) Step3->Step4 Step5 Phenotypic Assay (Cell Viability/Apoptosis) Step4->Step5

Figure 2: Hit-to-Lead optimization workflow starting from the core scaffold.

References

  • BenchChem. 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl Chloride: Biological Activity and Synthesis.Link

  • Jiang, X., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334.[4] Link

  • BenchChem. 4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: TRK Inhibition.[2]Link

  • Mohamed, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.[3][6] Open Journal of Medicinal Chemistry, 2, 78-88.[3][6] Link

  • RSC Publishing. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.Link

Sources

Method

Application Note: 1-Methyl-1H-Pyrazolo[3,4-b]pyridine Scaffolds in Neurodegenerative Disease Models

This Application Note is designed to guide researchers in the utilization of 1-methyl-1H-pyrazolo[3,4-b]pyridine and its bioactive derivatives within neurodegenerative disease research. While the unsubstituted 1-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the utilization of 1-methyl-1H-pyrazolo[3,4-b]pyridine and its bioactive derivatives within neurodegenerative disease research.

While the unsubstituted 1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 3056-33-5) serves primarily as a privileged chemical scaffold , its C3-, C4-, and C5-substituted derivatives are potent bioactive agents.[1] They are extensively utilized as Phosphodiesterase (PDE) inhibitors , Kinase inhibitors (GSK-3


, CDK5) , and Amyloid-

imaging probes
.[1] This guide focuses on the functionalization and application of this core structure in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) models.
Executive Summary

The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system isosteric with purines, granting it high affinity for adenosine receptors, phosphodiesterases (PDEs), and protein kinases.[1] In neurodegeneration research, this scaffold is critical for developing Multi-Target Directed Ligands (MTDLs) that simultaneously modulate neuroinflammation, protein aggregation (Tau/Amyloid), and synaptic plasticity.[1]

Key Applications:

  • Cognitive Enhancement: Via PDE4/PDE1 inhibition (cAMP/cGMP signaling elevation).

  • Neuroprotection: Via GSK-3

    
     and CDK5 inhibition (reduction of Tau hyperphosphorylation).[1]
    
  • Diagnostic Imaging: As fluorescent or PET tracers for Amyloid-

    
     plaques.[1]
    
Mechanistic Basis & Therapeutic Logic[1][2]

The pharmacological versatility of the 1-methyl-1H-pyrazolo[3,4-b]pyridine core stems from its ability to mimic the transition state of ATP or cAMP in enzyme active sites.[1]

TargetMechanism of ActionTherapeutic Outcome in Neurodegeneration
PDE4 / PDE1 Prevents hydrolysis of cAMP/cGMP; activates CREB pathway.[1]Enhances LTP (Long-Term Potentiation), improves memory, reduces neuroinflammation.[1]
GSK-3ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ CDK5
ATP-competitive inhibition; blocks Tau phosphorylation.[1]Prevents Neurofibrillary Tangle (NFT) formation; reduces neuronal apoptosis.
Adenosine (

)
Antagonism of adenosine receptors.[1]Modulates neurotransmitter release; potential efficacy in Parkinson's motor symptoms.
Amyloid-

Intercalation into

-sheet structures.[1]
Fluorescent/PET detection of senile plaques in AD brains.
Signaling Pathway Diagram

The following diagram illustrates the dual-pathway modulation (Kinase & PDE) typical of these derivatives.[1]

G Scaffold 1-methyl-1H-pyrazolo[3,4-b]pyridine (Derivatives) PDE PDE4 / PDE1 Inhibition Scaffold->PDE Target 1 Kinase GSK-3β / CDK5 Inhibition Scaffold->Kinase Target 2 cAMP ↑ cAMP / cGMP PDE->cAMP Tau ↓ Tau Hyperphosphorylation Kinase->Tau CREB CREB Phosphorylation cAMP->CREB Inflam ↓ Neuroinflammation (TNF-α, IL-1β) cAMP->Inflam Outcome Neuroprotection & Cognitive Enhancement CREB->Outcome Tau->Outcome Inflam->Outcome

Caption: Dual-mechanism action of pyrazolo[3,4-b]pyridine derivatives targeting PDE and Kinase pathways to mitigate neurodegeneration.[1]

Experimental Protocols
Protocol A: Preparation & Solubility Optimization

The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is lipophilic.[1] Proper solubilization is critical for consistent in vivo bioavailability.

  • Stock Solution (In Vitro): Dissolve compound in 100% DMSO to a concentration of 10–50 mM. Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Vehicle Formulation (In Vivo - IP/Oral):

    • Standard: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1]

    • Alternative (for sensitive models): 0.5% Methylcellulose (suspension) or 2-hydroxypropyl-

      
      -cyclodextrin (20% w/v).[1]
      
    • Note: The N1-methyl group increases lipophilicity compared to unsubstituted analogs; ensure clear solution or uniform suspension before dosing.[1]

Protocol B: In Vitro Kinase Inhibition Assay (GSK-3

/CDK5)

Objective: Validate the potency of the derivative against Tau-regulating kinases.[1]

Materials:

  • Recombinant human GSK-3

    
     or CDK5/p25.[1]
    
  • Substrate: Phospho-Glycogen Synthase Peptide-2 (GS-2).[1]

  • ATP (radiolabeled [

    
    -
    
    
    
    P]-ATP or fluorescent tracer).[1]
  • 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative (Test Compound).[1][2][3][4][5][6][7][8]

Procedure:

  • Reaction Mix: Prepare kinase buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg acetate).

  • Incubation: Mix 10 µL of Test Compound (serially diluted in DMSO, final DMSO <1%) with 10 µL of enzyme solution. Incubate for 15 min at RT.

  • Initiation: Add 10 µL of Substrate/ATP mix.

  • Reaction: Incubate for 30–60 min at 30°C.

  • Termination: Stop reaction with 3% phosphoric acid (for radiometric) or EDTA (for fluorescence).

  • Detection: Measure

    
    P incorporation via scintillation counting or fluorescence polarization.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
    • Validation: Reference IC

      
       for active derivatives should be in the low nanomolar (10–100 nM)  range [1, 4].
      
Protocol C: In Vivo Efficacy in 5XFAD Mouse Model (Alzheimer's)

Objective: Evaluate neuroprotection and amyloid load reduction.[9]

Subject: 5XFAD transgenic mice (3–6 months old). Dosing Regimen:

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dose: 10 mg/kg – 50 mg/kg (based on pharmacokinetic stability of the specific derivative).

  • Duration: Daily for 21–28 days.

Workflow:

  • Baseline Behavioral Testing (Day 0): Morris Water Maze (MWM) or Y-Maze to establish baseline cognitive deficit.[1]

  • Treatment Phase (Day 1–28): Administer Vehicle (Control) or Test Compound daily. Monitor body weight.

  • Post-Treatment Testing (Day 25–28): Repeat MWM. Look for reduced escape latency.

  • Tissue Collection (Day 29):

    • Perfuse with PBS.

    • Hemisphere 1: Fix in 4% PFA for IHC (Amyloid plaque load).

    • Hemisphere 2: Snap freeze for Western Blot (p-Tau, GSK-3

      
      , Cytokines).[1]
      

Readout Analysis:

  • IHC: Stain with Thioflavin-S or 6E10 antibody.[1] Quantify plaque area in the hippocampus.

  • Biochemistry: Western blot for p-Tau (Ser396/Ser404) . Effective inhibitors should significantly reduce p-Tau levels compared to vehicle [4].[1]

Diagnostic Application: Amyloid Imaging Probe

Derivatives with extended conjugation (e.g., 4-styryl or 4-aryl substitutions) on the 1-methyl-1H-pyrazolo[3,4-b]pyridine core exhibit fluorescence upon binding to amyloid fibrils.[1]

Staining Protocol (Ex Vivo Human/Mouse Tissue):

  • Sectioning: Cut 10–20 µm cryosections of fresh-frozen brain tissue.

  • Fixation: 4% PFA for 20 min; wash 3x with PBS.

  • Staining: Incubate with 100 nM of the fluorescent pyrazolo[3,4-b]pyridine derivative (dissolved in 50% EtOH/PBS) for 30 min at RT.

  • Differentiation: Wash with 50% EtOH to remove non-specific binding.[1]

  • Microscopy: Image using Confocal Microscopy (Excitation typically ~400–450 nm; Emission ~500–550 nm, depending on specific conjugation) [2].

    • Result: Specific labeling of dense core plaques with high signal-to-noise ratio.[1]

Safety & Handling
  • Hazard Identification: The core scaffold is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). Derivatives may have potent biological activity; handle as potential toxins.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.[1] Handle powder in a fume hood.

  • Waste: Dispose of as hazardous organic chemical waste.[1]

References
  • Li, Y., et al. (2022).[1] Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Retrieved from [Link][1][10]

  • Pfizer Inc. (2015). Discovery and preclinical characterization of pyrazolo[3,4-b]pyrazine and pyridine derivatives as mGluR5 NAMs. Academia.edu. Retrieved from [Link]

  • Grosche, P., et al. (2009).[1] Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ono Pharmaceutical Co. (2004). Pyrazolo[3,4-b]pyridine compounds and their use as phosphodiesterase inhibitors. US Patent 7709497B2.

Sources

Application

A Robust, High-Throughput LC-MS/MS Method for the Quantification of 1-methyl-1H-pyrazolo[3,4-b]pyridine in Human Plasma

An Application Note and Protocol for the Bioanalysis of 1-methyl-1H-pyrazolo[3,4-b]pyridine Abstract This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) meth...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Bioanalysis of 1-methyl-1H-pyrazolo[3,4-b]pyridine

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 1-methyl-1H-pyrazolo[3,4-b]pyridine in human plasma. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential as a kinase inhibitor in various therapeutic areas, including oncology.[1] Accurate determination of drug concentration in biological matrices is fundamental to evaluating a compound's pharmacokinetic (PK) profile, which is a critical step in drug development.[2][3][4] This protocol employs a straightforward protein precipitation extraction procedure, ensuring high throughput and excellent recovery, followed by a rapid and selective LC-MS/MS analysis. The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation Guideline to ensure data integrity and reliability for use in both non-clinical and clinical studies.[2][5][6]

Introduction and Scientific Rationale

The 1H-pyrazolo[3,4-b]pyridine core is a key pharmacophore in numerous biologically active compounds, serving as a versatile scaffold for the development of targeted therapies.[7][8] The specific analyte, 1-methyl-1H-pyrazolo[3,4-b]pyridine, represents a class of small molecule drugs whose efficacy and safety are directly linked to their concentration-time profiles in the body. Therefore, a validated bioanalytical method is essential for supporting drug development from preclinical toxicology to all phases of clinical trials.[9][10]

Causality of Method Selection:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was selected as the analytical endpoint for its unparalleled sensitivity, specificity, and wide dynamic range, which are critical for bioanalysis.[11][12] The specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is unique to the analyte, effectively eliminating interference from complex biological matrix components.[13]

For sample preparation, a protein precipitation (PPT) protocol was chosen. While techniques like solid-phase extraction (SPE) can yield cleaner extracts, PPT offers a superior balance of speed, simplicity, and cost-effectiveness, making it ideal for high-throughput environments typical in drug development. The "dilute-and-shoot" approach, while even faster, often introduces significant matrix effects and can compromise the longevity of the analytical column and mass spectrometer.[14][15] PPT effectively removes the majority of plasma proteins, which are detrimental to the LC system, while maintaining high analyte recovery.

Materials and Instrumentation

Reagents and Chemicals
  • 1-methyl-1H-pyrazolo[3,4-b]pyridine Reference Standard (>99% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 1-(methyl-d3)-1H-pyrazolo[3,4-b]pyridine (>99% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UPLC/HPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

  • Data System: Manufacturer's software (e.g., SCIEX Analyst®)

  • Ancillary Equipment: Analytical balance, calibrated pipettes, refrigerated centrifuge, vortex mixer

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of 1-methyl-1H-pyrazolo[3,4-b]pyridine and the SIL-IS into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These are the primary stock solutions.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standard solutions. These solutions will be used to spike blank plasma to create the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the primary SIL-IS stock solution with acetonitrile. This solution will be used as the protein precipitation/extraction solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions to achieve the final desired concentrations. A typical calibration curve might range from 0.1 ng/mL (Lower Limit of Quantification, LLOQ) to 100 ng/mL (Upper Limit of Quantification, ULOQ).

    • Prepare QC samples in bulk at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

The following workflow outlines the extraction process for a 50 µL plasma sample.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (CC, QC, or Unknown) add_is 2. Add 200 µL IS Working Solution (Acetonitrile with 100 ng/mL SIL-IS) plasma->add_is Precipitates proteins vortex 3. Vortex Mix (30 seconds) add_is->vortex Ensures complete mixing centrifuge 4. Centrifuge (14,000 rpm, 5 min, 4°C) vortex->centrifuge Pellets precipitated protein transfer 5. Transfer Supernatant (100 µL to injection vial) centrifuge->transfer Separates clear extract inject 6. Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Sample Preparation Workflow.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma (standards, QCs, or study samples) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution (acetonitrile containing 100 ng/mL SIL-IS). The addition of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby ensuring the highest accuracy and precision.[10][16]

  • Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Rationale for Conditions: A reverse-phase C18 column is used for effective retention of the moderately polar analyte. A fast gradient with acetonitrile as the organic modifier ensures a short run time, enabling high throughput. The addition of formic acid to the mobile phase is crucial for promoting protonation of the analyte, which is necessary for positive mode electrospray ionization (ESI+), leading to enhanced sensitivity.[13][17]

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B

| Total Run Time | 3.0 minutes |

Table 2: Mass Spectrometry Parameters (Hypothetical)

Parameter Analyte Internal Standard (SIL-IS)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) m/z 148.1 m/z 151.1
Product Ion (Q3) m/z 91.1 m/z 94.1
Dwell Time 100 ms 100 ms
Collision Energy (CE) 25 eV 25 eV

| Declustering Potential | 80 V | 80 V |

(Note: The m/z values are hypothetical and must be determined experimentally by infusing a standard solution of the analyte and SIL-IS into the mass spectrometer.)

Bioanalytical Method Validation (BMV)

To ensure the method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines.[2][9][11] The objective of validation is to demonstrate that the analytical method is reliable and consistently produces accurate and precise results for the quantification of analytes in biological matrices.[3][11]

G cluster_validation Bioanalytical Method Validation Logic Selectivity Selectivity & Specificity CalCurve Calibration Curve (Linearity, Range) Selectivity->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability Dilution Dilution Integrity Stability->Dilution

Sources

Method

scale-up synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine

Application Note: Scale-Up Synthesis and Process Optimization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine Introduction 1-Methyl-1H-pyrazolo[3,4-b]pyridine is a privileged heterocyclic scaffold utilized extensively in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine

Introduction

1-Methyl-1H-pyrazolo[3,4-b]pyridine is a privileged heterocyclic scaffold utilized extensively in modern medicinal chemistry. It serves as a core building block in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors[1], and metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators[2]. As therapeutic candidates progress from discovery to preclinical development, the demand for multi-kilogram quantities of this intermediate necessitates a robust, scalable, and highly regioselective synthetic route. This application note details a field-proven protocol for the , emphasizing mechanistic control, process safety, and purification without the need for column chromatography.

Mechanistic Insights: Regiocontrol via Kinetic Trapping

The most direct and atom-economical route to the pyrazolo[3,4-b]pyridine core is the condensation of 2-chloro-3-formylpyridine with methylhydrazine[3]. However, a major challenge in this approach is regioselectivity. Methylhydrazine possesses two distinct nucleophilic nitrogen atoms: the primary amine (-NH2) and the secondary amine (-NHMe). Uncontrolled reactions often yield a difficult-to-separate mixture of the desired 1-methyl and the undesired 2-methyl isomers.

To achieve high regioselectivity, the reaction must be strictly governed by kinetic control:

  • Hydrazone Formation : At low temperatures (0–5 °C), the more nucleophilic and sterically unhindered primary amine (-NH2) of methylhydrazine selectively attacks the formyl group of 2-chloro-3-formylpyridine. This forms the methylhydrazone intermediate while preventing premature cyclization.

  • SNAr Cyclization : Once the hydrazone is fully formed, the addition of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) and subsequent heating to reflux drives an intramolecular nucleophilic aromatic substitution (SNAr). The secondary amine (-NHMe) attacks the electron-deficient C2 position of the pyridine ring, displacing the chloride ion to selectively yield the 1-methyl-1H-pyrazolo[3,4-b]pyridine[4].

Process Optimization Data

To eliminate the need for column chromatography—a critical requirement for scale-up—the cyclization conditions were optimized to maximize the 1-methyl : 2-methyl isomer ratio and overall conversion.

Table 1: Optimization of Cyclization Conditions (10 g scale)

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Ratio (1-Me : 2-Me)Isolated Yield (%)
1K₂CO₃Ethanol25246585:1552
2K₂CO₃Ethanol808>9990:1078
3Et₃NEthanol806>9994:682
4 DIPEA Ethanol 80 6 >99 >98:2 88
5DIPEATHF65128595:574

Scale-Up Protocol (1.0 kg Scale)

Safety Warning: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen. All operations involving methylhydrazine must be conducted in a highly ventilated walk-in fume hood or a sealed reactor with a dedicated scrubber system.

Materials:

  • 2-Chloro-3-formylpyridine : 1.00 kg (7.06 mol, 1.0 eq)

  • Methylhydrazine : 358 g (7.77 mol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) : 1.37 kg (10.59 mol, 1.5 eq)

  • Ethanol (Absolute) : 10.0 L

  • Ethyl Acetate (EtOAc) : 5.0 L

  • Heptane : 15.0 L

  • Purified Water : 10.0 L

Step-by-Step Methodology:

  • Reactor Preparation : Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 2-chloro-3-formylpyridine (1.00 kg) and absolute ethanol (10.0 L).

  • Cooling : Set the jacket temperature to 0 °C. Stir the mixture at 150 rpm until the internal temperature reaches 0–5 °C.

  • Hydrazone Formation : Using an addition funnel, add methylhydrazine (358 g) dropwise over 2 hours. Maintain the internal temperature strictly below 10 °C to prevent the formation of the 2-methyl isomer.

  • IPC 1 (In-Process Control) : Stir for an additional 1 hour at 5 °C. Sample the reaction mixture for HPLC analysis. Proceed to the next step when the starting aldehyde peak is <1% (Area%).

  • Base Addition : Add DIPEA (1.37 kg) to the reactor in a single portion.

  • Cyclization : Adjust the jacket temperature to 85 °C. Heat the reaction mixture to a gentle reflux (internal temp ~78–80 °C) and maintain for 6 hours.

  • IPC 2 : Sample for HPLC. The reaction is complete when the hydrazone intermediate is <1%.

  • Solvent Swap : Concentrate the reaction mixture under reduced pressure (150 mbar, jacket 50 °C) to approximately 3.0 L.

  • Work-up : Cool the reactor to 20 °C. Add EtOAc (5.0 L) and Purified Water (5.0 L). Stir for 15 minutes, then allow the phases to separate. Drain the lower aqueous layer. Wash the organic layer with an additional 5.0 L of water to remove residual hydrazine and DIPEA salts.

  • Crystallization : Concentrate the organic layer to ~2.0 L. Slowly add Heptane (10.0 L) over 1 hour while stirring at 20 °C. Cool the suspension to 0 °C and stir for 2 hours to complete precipitation.

  • Isolation : Filter the resulting solid, wash the filter cake with cold Heptane (2.0 L), and dry in a vacuum oven at 45 °C for 24 hours.

  • Yield : 825 g (88% theoretical yield) of 1-methyl-1H-pyrazolo[3,4-b]pyridine as an off-white crystalline solid. Purity >99% by HPLC.

Process Workflow Visualization

G Start 2-Chloro-3-formylpyridine + Ethanol Cooling Cool to 0-5 °C (Reactor Temp Control) Start->Cooling Addition Slow Addition of Methylhydrazine Cooling->Addition Hydrazone Hydrazone Intermediate (Kinetic Product) Addition->Hydrazone IPC: HPLC >95% Heating Add DIPEA & Heat (Reflux, 80 °C, 6 h) Hydrazone->Heating Cyclization SNAr Cyclization (Chloride Displacement) Heating->Cyclization Workup Aqueous Work-up & Phase Separation Cyclization->Workup IPC: SM <1% Cryst Crystallization (EtOAc/Heptane) Workup->Cryst Product 1-Methyl-1H-pyrazolo [3,4-b]pyridine Cryst->Product Yield >85%

Workflow for the regioselective .

References

  • Pyrazolo[3,4-b]pyridine compounds, and their use as phosphodiesterase inhibitors Source: Google Patents URL
  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious mGluR5 negative allosteric modulator Source: Academia.edu URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methyl-1H-pyrazolo[3,4-b]pyridine Synthesis

Welcome to the Application Scientist Troubleshooting Guide for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridines. This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a core buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridines. This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a core building block for kinase inhibitors (e.g., TRK inhibitors) and antileukemic agents[1].

Despite its utility, synthesizing the 1-methyl derivative often plagues researchers with regioselectivity issues (N1 vs. N2 methylation) and purification bottlenecks[2]. This guide addresses the root causes of these common experimental failures and provides self-validating protocols to ensure high-fidelity synthesis.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am directly methylating 1H-pyrazolo[3,4-b]pyridine, but I keep getting a mixture of 1-methyl and 2-methyl isomers. How do I force N1 selectivity?

The Causality: The 1H-pyrazolo[3,4-b]pyridine system exists as a tautomeric mixture. When deprotonated, it forms a delocalized ambident anion. Alkylation at the N1 position yields the thermodynamically more stable 1-methyl isomer, whereas alkylation at the N2 position is often kinetically driven[3]. The Solution: To maximize N1-selectivity, you must operate under strict thermodynamic control. Use a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF or THF) at 0 °C, and allow the reaction to warm to room temperature. Weaker bases (like K₂CO₃) or bulky alkylating agents shift the equilibrium, increasing the proportion of the undesired N2-isomer.

Q2: My reaction yielded a highly polar, water-soluble byproduct that stays on the baseline of my TLC plate. What happened?

The Causality: You have over-alkylated your compound, forming a pyridinium salt at the N7 position. The pyridine nitrogen is inherently more basic than the pyrazole nitrogens. The Solution: This occurs if you use an excess of methyl iodide (MeI) or if deprotonation of the pyrazole NH (pKa ~10) is incomplete. Ensure you use exactly 1.05 equivalents of MeI and verify that the starting material is fully deprotonated (indicated by the cessation of H₂ gas evolution) before adding the electrophile.

N_Methylation SM 1H-pyrazolo[3,4-b]pyridine (Tautomeric Mixture) Anion Pyrazolopyridine Anion (Delocalized) SM->Anion NaH / DMF (Deprotonation) N7 N7-Pyridinium Salt (Over-alkylation) SM->N7 Excess MeI No Base N1 1-Methyl Isomer (Thermodynamic) Anion->N1 MeI (1.05 eq) 0°C to RT N2 2-Methyl Isomer (Kinetic) Anion->N2 Bulky Base / Kinetic Control

Regioselective pathways in the N-methylation of 1H-pyrazolo[3,4-b]pyridine.

Q3: I am building the ring de novo using 2-chloro-3-formylpyridine and methylhydrazine. Why am I getting the 2-methyl isomer?

The Causality: Methylhydrazine possesses two nucleophilic centers: a primary amine (-NH₂) and a secondary amine (-NHMe). The -NH₂ group is less sterically hindered and more nucleophilic. For the desired 1-methyl isomer, the -NH₂ must attack the aldehyde first to form a hydrazone, followed by an intramolecular Nucleophilic Aromatic Substitution (S_NAr) by the -NHMe group to close the ring[4]. If you run the reaction at high temperatures immediately, the -NH₂ group may directly attack the C2-chloride via S_NAr, leading to the 2-methyl isomer upon cyclization. The Solution: Implement a two-stage temperature gradient. Add the methylhydrazine at 0 °C to selectively form the hydrazone, then heat to 80 °C to drive the S_NAr ring closure.

Cyclization SM 2-Chloro-3-formylpyridine + Methylhydrazine Hydrazone Intermediate Hydrazone (-NH2 attacks CHO) SM->Hydrazone Low Temp (0°C) EtOH or i-PrOH SNAr_first Intermediate Hydrazine (-NH2 attacks C2-Cl) SM->SNAr_first High Temp / Basic Direct SNAr Prod1 1-Methyl Isomer (Desired) Hydrazone->Prod1 Heat (80°C) Intramolecular SNAr Prod2 2-Methyl Isomer (Undesired) SNAr_first->Prod2 Heat Intramolecular Condensation

Mechanistic divergence in the cyclization of 2-chloro-3-formylpyridine.

Part 2: Quantitative Data & Condition Optimization

The table below summarizes the empirical outcomes of various alkylation conditions. Use this to select the optimal parameters for your specific scale and constraints.

Table 1: Influence of Alkylation Conditions on N1 vs. N2 Regioselectivity

BaseSolventTemperature ProfileAlkylating AgentN1:N2 RatioTypical YieldPrimary Failure Mode
NaH (1.1 eq) DMF0 °C → 25 °CMeI (1.05 eq)> 9:1 85 - 95%Moisture contamination
K₂CO₃ (2.0 eq) AcetoneReflux (56 °C)MeI (1.20 eq)3:170 - 80%High N2 isomer formation
Cs₂CO₃ (1.5 eq) DMF25 °CMeI (1.10 eq)4:180 - 85%Sluggish reaction time
None DCM25 °CMeOTf (1.0 eq)0:1> 90%Quantitative N7-alkylation

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Direct N1-Methylation

This protocol utilizes thermodynamic control to ensure >90% N1-selectivity.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Charge the flask with 1H-pyrazolo[3,4-b]pyridine (10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol) in three distinct portions.

    • Self-Validation Checkpoint: You must observe vigorous bubbling (H₂ gas evolution). The suspension will gradually clarify into a homogenous, transparent yellow solution over 30 minutes, confirming complete formation of the pyrazolopyridine anion.

  • Alkylation: While maintaining the temperature at 0 °C, add Methyl Iodide (MeI, 10.5 mmol) dropwise via syringe over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction by slowly adding cold water (50 mL).

    • Self-Validation Checkpoint: A precipitate should form immediately. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Chromatographic Separation: Concentrate the organic layer and purify via silica gel chromatography (Eluent: 30-50% EtOAc in Hexanes).

    • Self-Validation Checkpoint: On TLC, the desired 1-methyl isomer is less polar (R_f ~ 0.6) and will elute first. The undesired 2-methyl isomer is more polar (R_f ~ 0.4) due to differences in the molecular dipole moment. Confirm the 1-methyl structure via ¹H-NMR (N-CH₃ singlet typically appears around δ 4.10 - 4.20 ppm).

Protocol B: De Novo Cyclization via Methylhydrazine

This protocol isolates the hydrazone formation from the S_NAr ring closure to prevent 2-methyl isomer formation[4].

  • Hydrazone Formation: Dissolve 2-chloro-3-formylpyridine (10.0 mmol) in anhydrous Ethanol (30 mL) and cool to 0 °C.

  • Amine Addition: Add Methylhydrazine (11.0 mmol) dropwise over 15 minutes. Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood.

    • Self-Validation Checkpoint: Stir at 0 °C for 1 hour. TLC should indicate the complete consumption of the starting aldehyde and the formation of a new, slightly more polar spot (the intermediate hydrazone).

  • Ring Closure: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4-6 hours.

    • Self-Validation Checkpoint: The solution will darken. LC-MS or TLC will show the disappearance of the hydrazone intermediate and the emergence of the fused bicyclic product.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield pure 1-methyl-1H-pyrazolo[3,4-b]pyridine.

References

  • 4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid - Benchchem. Benchchem.
  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Publishing. Royal Society of Chemistry.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. MDPI.
  • 1H-Pyrazolo[3,4-B]pyridin-5-amine - Benchchem. Benchchem.

Sources

Optimization

optimizing reaction conditions for N-methylation of pyrazolo[3,4-b]pyridine

Introduction: The Scaffold & The Challenge The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., sGC stimulators, CDK inhibitors). However, its functionalization presents a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Challenge

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., sGC stimulators, CDK inhibitors). However, its functionalization presents a classic heteroaromatic challenge: Annular Tautomerism-Driven Regioselectivity.

The pyrazole ring exists in equilibrium between the 1H- and 2H-tautomers.[1] Upon deprotonation, the resulting anion has two nucleophilic sites (N1 and N2). While N1-alkylation is generally thermodynamically favored, N2-alkylation is a persistent impurity that complicates purification and structure-activity relationship (SAR) data.

This guide provides an autonomous troubleshooting framework to control regioselectivity, optimize yield, and definitively validate your isomer.

Module 1: Regioselectivity Control (N1 vs. N2)

The Mechanism of Selectivity

The regiochemical outcome is dictated by the interplay between steric hindrance , charge density , and cation coordination .

  • N1 (Thermodynamic): The N1-alkylated product is typically more stable (aromaticity retention). The N1 anion is often harder and less sterically hindered by the adjacent C3 substituent (unless C3 is very bulky).

  • N2 (Kinetic/Chelation): N2-alkylation can occur under kinetic control or if the cation (e.g., Li+, Na+) coordinates with the pyridine nitrogen (N7), directing the electrophile to N2 via a "chelation control" mechanism.

Decision Matrix: Selecting Conditions
VariableConditionEffect on SelectivityRecommendation
Base NaH (Strong)Favors N1 (Thermodynamic)Standard choice for unsubstituted substrates.
Cs₂CO₃ (Mild)Favors N1 Use for substrates sensitive to strong bases; Cs+ minimizes chelation.
LiOtBu May increase N2 Li+ can chelate between N2 and N7 (pyridine), directing attack to N2.
Solvent DMF/DMSO Favors N1 High dielectric constant dissociates ion pairs, favoring the "free" anion attack at the most nucleophilic site (N1).
THF/DCM Mixed/N2Tighter ion pairing can lead to mixtures.
Temp 0°C → RT Favors N1 Kinetic control at low temp may yield mixtures; warming allows equilibration to thermodynamic N1.
Visualizing the Pathway

Regioselectivity Start Pyrazolo[3,4-b]pyridine (Substrate) Deprotonation Anion Formation (Delocalized Charge) Start->Deprotonation Base (NaH/Cs2CO3) Path_N1 Path A: N1 Attack (Thermodynamic) Deprotonation->Path_N1 Polar Solvent (DMF) Path_N2 Path B: N2 Attack (Kinetic/Chelation) Deprotonation->Path_N2 Chelation/Sterics (Non-polar/Li+) Product_N1 N1-Methyl (Major Product) Path_N1->Product_N1 Product_N2 N2-Methyl (Minor/Impurity) Path_N2->Product_N2

Caption: Mechanistic divergence in the alkylation of pyrazolo[3,4-b]pyridine anions.

Module 2: Experimental Protocols

Protocol A: Standard N1-Methylation (High Yield)

Best for: Stable substrates requiring high N1 selectivity.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Checkpoint: Evolution of H₂ gas should be observed. Stir at 0°C for 15–30 mins until gas evolution ceases (anion formation complete).

  • Alkylation: Add MeI (Methyl Iodide, 1.1–1.2 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) . Stir for 1–3 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF. Dry over Na₂SO₄.

Protocol B: Mild Conditions (Sensitive Substrates)

Best for: Substrates with base-sensitive groups (esters, nitriles).

  • Setup: Standard vial/flask.

  • Reagents: Suspend substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in Acetonitrile (MeCN) or Acetone .

  • Alkylation: Add MeI (1.5 equiv).

  • Reaction: Heat to 50–60°C (or reflux for Acetone) for 4–16 hours.

    • Note: Reaction is slower than NaH method but often cleaner.

  • Workup: Filter off inorganic solids. Concentrate filtrate.

Module 3: Troubleshooting & FAQs

Q1: I am getting a 60:40 mixture of N1:N2 isomers. How do I fix this?

Diagnosis: This often happens in non-polar solvents or with weak bases where the reaction is kinetically controlled. Corrective Actions:

  • Switch Solvent: Move to DMF or NMP . The high polarity stabilizes the free anion, favoring the thermodynamic N1 product.

  • Change Base: Switch to NaH . Ensure the deprotonation is complete (wait 30 mins) before adding MeI.

  • Temperature: Run the reaction at RT or slightly elevated (40°C) rather than 0°C. Thermodynamic equilibration favors N1.

Q2: My reaction stalled at 50% conversion. Should I add more MeI?

Diagnosis: The generated HI (hydroiodic acid) byproduct might be protonating the unreacted starting material or the product (forming a salt), or the base has been consumed/quenched by wet solvent. Corrective Actions:

  • Check Dryness: Ensure DMF is anhydrous. Water destroys NaH instantly.

  • Stoichiometry: Do not just add MeI. Add more Base (0.5 equiv) first to re-deprotonate, then add MeI.

  • Leaving Group: If MeI is too volatile, switch to Dimethyl Sulfate (DMS) (Warning: High Toxicity) or Methyl Tosylate for higher boiling point reactions.

Q3: How do I definitively distinguish N1-Me from N2-Me? (The "Isomer Crisis")

Answer: NMR is the gold standard. Do not rely solely on LCMS (masses are identical).

The NOESY/ROESY Test:

  • N2-Methyl (Impurity): The methyl group is spatially close to the substituent at C3 .

    • Observation: Strong NOE correlation between N-Me and H-3 (or C3-substituent protons).

  • N1-Methyl (Desired): The methyl group is spatially distant from C3. It is closer to the pyridine ring (C7a), but C7a has no protons.

    • Observation:Absence of NOE to H-3. (Or weak NOE if the molecule distorts, but significantly weaker than N2).

    • Secondary Check: In ¹³C NMR, the N-Me carbon often shifts differently. N2-Me is typically more shielded (higher field) than N1-Me, though this varies by substitution.

Visualizing the NMR Logic:

NMR_Logic Step1 Run NOESY/ROESY NMR Check Check Correlation: N-Me protons <-> C3-H (or C3-R) Step1->Check Result_Yes Strong Correlation Observed Check->Result_Yes Result_No No/Weak Correlation Check->Result_No Concl_N2 Conclusion: N2-Isomer (Usually Undesired) Result_Yes->Concl_N2 Concl_N1 Conclusion: N1-Isomer (Usually Desired) Result_No->Concl_N1

Caption: Diagnostic workflow for assigning N-methyl regiochemistry via NMR.

Module 4: Advanced Strategy (Avoiding Alkylation)

If direct methylation yields inseparable mixtures, switch to De Novo Cyclization :

  • Method: React a Hydrazine derivative (e.g., Methylhydrazine) with the appropriate pyridine precursor (e.g., 2-chloro-3-formylpyridine or a 1,3-dielectrophile).

  • Advantage: The methyl group is installed before the ring closes, guaranteeing the position (N1 vs N2 depends on the hydrazine reactivity, which is often more predictable or commercially available as a specific isomer).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2]

    • Source: Journal of Organic Chemistry (2022).[2]

    • URL:[Link]

  • Pyrazolo[3,4-b]pyridine Synthesis & Properties

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4][5]

    • Source: Molecules (MDPI, 2022).
    • URL:[Link]

  • Base/Solvent Effects on Heterocycle Alkylation

    • Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis and Evalu
    • Source: ACS Omega (2020).
    • URL:[Link]

  • NMR Characterization Techniques

    • Title: Analysis of NOESY spectra to obtain accurate information on the structure of pyrazolo-fused derivatives.[6]

    • Source: St.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-methyl-1H-pyrazolo[3,4-b]pyridine Isomers

Welcome to the technical support center for the purification of 1-methyl-1H-pyrazolo[3,4-b]pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-methyl-1H-pyrazolo[3,4-b]pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common challenges encountered during the purification of these important heterocyclic compounds. The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine often yields a mixture of regioisomers, primarily the N1- and N2-methylated products, which can be challenging to separate due to their similar physicochemical properties. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity for your target isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-methyl-1H-pyrazolo[3,4-b]pyridine isomers?

A1: The main difficulty lies in the separation of regioisomers, such as the 1-methyl and 2-methyl isomers, which often exhibit very similar polarities and boiling points. This makes their separation by standard techniques like flash column chromatography and crystallization challenging, frequently resulting in co-elution or co-crystallization.[1][2]

Q2: How can I effectively monitor the separation of these isomers during purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. Due to the isomers' similar polarities, it is crucial to screen various solvent systems to find one that provides baseline separation. Visualization under UV light is typically effective for these aromatic compounds.[3][4] For structural confirmation of the purified isomers, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques like NOESY and HMBC, is essential for unambiguous identification.[5][6][7]

Q3: Which purification techniques are most effective for separating 1-methyl-1H-pyrazolo[3,4-b]pyridine isomers?

A3: A multi-pronged approach is often necessary.

  • Flash Column Chromatography: This is the most common initial purification step. Optimization of the stationary and mobile phases is critical.[8][9]

  • Preparative High-Performance Liquid Chromatography (HPLC): For isomers that are inseparable by flash chromatography, preparative HPLC offers higher resolution.[10][11]

  • Crystallization: If the desired isomer is a solid, fractional crystallization can be a powerful and scalable purification method. This may involve screening a wide range of solvents and solvent mixtures.[4][12][13]

Q4: Can derivatization be used to facilitate the separation of these isomers?

A4: Yes, derivatization is a viable strategy. If one isomer reacts selectively or at a different rate, the resulting derivatives may have significantly different physical properties, allowing for easier separation. The derivative can then be cleaved to yield the pure isomer. However, this adds extra steps to the synthetic route.[14]

Troubleshooting Guides

Challenge 1: Co-elution of Isomers in Flash Column Chromatography

Your TLC analysis shows two or more spots with very close Rf values, and column chromatography yields mixed fractions.

Caption: Troubleshooting workflow for co-eluting isomers in flash chromatography.

Expert Insights:

  • Mobile Phase Optimization: The choice of eluent is critical. A good starting point is a gradient of ethyl acetate in hexanes. If this fails, switching to a solvent system with different selectivities, such as dichloromethane/methanol or acetone/hexanes, can be effective. A shallower gradient increases the interaction time with the stationary phase and can improve resolution.[2][15]

  • Stationary Phase Variation: Standard silica gel is acidic and may not be optimal for separating basic nitrogen-containing heterocycles. Switching to neutral or basic alumina can alter the elution order and improve separation. Amine-functionalized silica is another excellent alternative that can reduce peak tailing and enhance resolution.[14]

  • Sample Loading: For challenging separations, dry loading the sample onto silica gel is recommended over wet loading to ensure a narrow sample band at the start of the chromatography.[13]

Challenge 2: Difficulty in Inducing Crystallization or "Oiling Out"

The purified, amorphous solid or oil fails to crystallize from solution, or it separates as an oil.

Caption: Troubleshooting guide for crystallization issues.

Expert Insights:

  • Solvent Selection is Key: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[13][16] For pyrazole derivatives, ethanol, isopropanol, and mixtures like hexane/ethyl acetate are often good starting points.[4]

  • "Oiling Out" Prevention: This occurs when the compound's melting point is below the boiling point of the solvent. To prevent this, use a larger volume of a lower-boiling point solvent or a solvent mixture in which the compound is less soluble. Slow cooling is crucial.[4]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.

  • Salt Formation: If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride or tosylate) can significantly enhance its crystallinity. The pure salt can then be neutralized to recover the purified freebase.[12]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol provides a starting point for the separation of 1-methyl-1H-pyrazolo[3,4-b]pyridine isomers.

Materials:

  • Crude mixture of isomers

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)

  • Glass column for flash chromatography

  • Collection tubes

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems to find the optimal mobile phase for separation. Start with a 7:3 mixture of Hexane:EtOAc and gradually increase the polarity. Also test DCM:MeOH systems (e.g., 98:2).

    • The ideal solvent system should give good separation between the spots (ΔRf > 0.1) with the target isomer having an Rf value between 0.2 and 0.4.

    • Visualize the spots under UV light (254 nm).[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to get a firm, even bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 9:1 Hexane:EtOAc and slowly increase to 7:3 Hexane:EtOAc.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is a general guideline for recrystallizing the target isomer.

Materials:

  • Partially purified isomer (from chromatography)

  • Solvents: Ethanol (EtOH), Water, Hexane, Ethyl Acetate (EtOAc)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Solvent Screening:

    • In small test tubes, test the solubility of your compound in various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility when hot.[16]

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add the "good" solvent (e.g., EtOH) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[17]

  • Inducing Crystallization:

    • Slowly add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly turbid.

    • Add a few more drops of the "good" solvent until the solution is clear again.

  • Crystal Formation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Analytical Characterization for Isomer Differentiation

Unambiguous identification of the N1- and N2-methyl isomers is crucial. NMR spectroscopy is the most powerful tool for this purpose.

TechniqueObservation for N1-methyl IsomerObservation for N2-methyl IsomerRationale & Reference
¹H NMR The chemical shift of the N-methyl protons will be influenced by the anisotropic effect of the fused pyridine ring.The chemical shift of the N-methyl protons will be in a different environment compared to the N1-isomer.The electronic environment of the methyl group is distinct for each isomer, leading to different chemical shifts.[1]
¹³C NMR The chemical shift of the N-methyl carbon will be characteristic of its position.The chemical shift of the N-methyl carbon will differ from the N1-isomer.The carbon chemical shifts are sensitive to the local electronic structure.[16]
2D NOESY A Nuclear Overhauser Effect (NOE) may be observed between the N1-methyl protons and the H7 proton on the pyridine ring.An NOE is expected between the N2-methyl protons and the H3 proton on the pyrazole ring.NOESY detects through-space interactions between protons that are in close proximity (< 5 Å), providing definitive evidence of the methyl group's location.[5][7]
HMBC A 3-bond correlation (³J) is expected between the N1-methyl protons and the C7a carbon of the pyrazole ring.A 3-bond correlation (³J) is expected between the N2-methyl protons and the C3 carbon of the pyrazole ring.HMBC reveals long-range (2-3 bond) correlations between protons and carbons, confirming connectivity.[5]

Table 1: NMR-based Differentiation of 1-methyl and 2-methyl-pyrazolo[3,4-b]pyridine Isomers

References

  • 1H-NMR and 13C-NMR Spectra. ELECTRONIC SUPPLEMENTARY INFORMATION. [Link]

  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, Synthesis and biological evaluation. Semantic Scholar. [Link]

  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Principles in preparative HPLC. University of Warwick. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Introduction to Preparative HPLC. LCGC International. [Link]

  • [Kromasil®] notes - Basic methodology for method development in preparative HPLC. kromasil.com. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs. chromatographyonline.com. [Link]

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. arkat-usa.org. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]

  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. [Link]

  • How can I modify my flash chromatography method to separate chemically similar compounds?. Biotage. [Link]

  • Effective preparative separation techniques. YMC CO., LTD.. [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methyl-1H-pyrazolo[3,4-b]pyridine Assay Anomalies

Topic: Overcoming Off-Target Effects & Assay Interference Molecule Focus: 1-Methyl-1H-pyrazolo[3,4-b]pyridine (and related scaffold derivatives) Document ID: TS-PYR-001 Last Updated: October 2023 Core Technical Insight:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Off-Target Effects & Assay Interference Molecule Focus: 1-Methyl-1H-pyrazolo[3,4-b]pyridine (and related scaffold derivatives) Document ID: TS-PYR-001 Last Updated: October 2023

Core Technical Insight: The "Privileged" Trap

As a Senior Application Scientist, I often see researchers treat 1-methyl-1H-pyrazolo[3,4-b]pyridine as a standard fragment or negative control. However, this scaffold is a privileged substructure —it inherently mimics the adenine ring of ATP.

The Critical Nuance: While the unsubstituted 1H-pyrazolo[3,4-b]pyridine can act as a hydrogen bond donor at N1 to bind the kinase hinge region, the 1-methyl variant blocks this canonical interaction.

  • Implication: If you observe high potency (IC50 < 10 µM) with the 1-methyl fragment in a kinase assay, it is likely not binding via the canonical ATP-pocket mechanism. It is statistically probable you are observing an artifact —specifically colloidal aggregation or optical interference.

This guide provides the protocols to validate your data and eliminate these false positives.

Troubleshooting Decision Matrix

Use this logic flow to diagnose the source of your "off-target" or "anomalous" activity.

TroubleshootingMatrix Start Observation: Unexpected Potency or Non-Linear Hill Slope Q1 Does activity decrease with 0.01% Triton X-100? Start->Q1 Res1_Yes Diagnosis: Colloidal Aggregation (False Positive) Q1->Res1_Yes Yes (Shift > 2-fold) Res1_No Check Optical Properties Q1->Res1_No No Q2 Is there high background in Fluorescence/FRET channels? Res1_No->Q2 Res2_Yes Diagnosis: Compound Fluorescence (Optical Interference) Q2->Res2_Yes Yes Res3_No Validated Specific Hit Q2->Res3_No No Res2_No Check Selectivity Profile Q3 Does it inhibit unrelated kinases (e.g., GSK3, ALK, FGFR)? Res2_No->Q3 Res3_Yes Diagnosis: ATP-Site Promiscuity (Scaffold Issue) Q3->Res3_Yes Yes Q3->Res3_No No

Figure 1: Diagnostic workflow for identifying the root cause of assay anomalies associated with pyrazolo[3,4-b]pyridine derivatives.

Issue Type A: Colloidal Aggregation (The "Super-Potent" Fragment)

Symptom: You observe a steep dose-response curve (Hill slope > 2.0) or unexpected potency for a small fragment (MW ~133 Da). Mechanism: Hydrophobic heteroaromatics like pyrazolo[3,4-b]pyridines are prone to forming colloidal aggregates in aqueous buffer. These colloids sequester the enzyme non-specifically, leading to false inhibition.[1][2]

Protocol: Detergent Sensitivity Test

Based on Shoichet Lab standards [1].

Objective: Differentiate specific binding from aggregation.

  • Prepare Assay Buffer: Standard kinase buffer (e.g., 50 mM HEPES, pH 7.5).

  • Condition A (Control): Run the dose-response curve with standard detergent concentration (usually 0.001% Tween-20).

  • Condition B (Test): Run the dose-response curve with freshly prepared 0.01% or 0.1% Triton X-100 .

    • Note: Triton X-100 is superior to Tween for disrupting colloids.

  • Analysis:

    • Calculate the

      
      .
      
    • If the IC50 shifts significantly (potency drops by >3-fold) in the presence of higher detergent, the compound is an aggregator .

Quantitative Data: Aggregation Indicators
Parameter"Real" InhibitorAggregation Artifact
Hill Slope ~1.0 (0.8 – 1.2)> 2.0 (Steep transition)
Max Inhibition Plateaus at 100%Can vary; often erratic
Effect of Enzyme Conc. IC50 is constant (if

driven)
IC50 shifts linearly with [Enzyme]
Detergent Sensitivity NonePotency loss > 3-fold

Issue Type B: Optical Interference (Fluorescence)

Symptom: In TR-FRET, FP, or intensity-based assays, the raw signal for the compound wells is higher than the "No Enzyme" control, or you see negative inhibition values. Mechanism: The pyrazolo[3,4-b]pyridine core is fluorogenic.[3] It can absorb light in the UV/Blue region and emit in the range used by common fluorophores (e.g., Coumarin, Fluorescein) [2].

Protocol: Spectral Scanning & Inner Filter Check

Objective: Determine if the scaffold is interfering with the assay readout.

  • Absorbance Scan:

    • Prepare 10 µM of 1-methyl-1H-pyrazolo[3,4-b]pyridine in assay buffer.

    • Scan absorbance from 280 nm to 600 nm.

    • Result: If OD > 0.05 at your assay's excitation or emission wavelength, you have an Inner Filter Effect (the compound is "stealing" the light).

  • Fluorescence Emission Scan:

    • Excite at your assay's excitation wavelength (e.g., 340 nm or 480 nm).

    • Scan emission.

    • Result: If the compound emits at your detector wavelength, you have Signal Addition .

  • Correction:

    • Switch to a Red-Shifted Assay (e.g., HTRF using Europium/Allophycocyanin pairs) where excitation is >600 nm, avoiding the scaffold's interference window.

Issue Type C: The "Kinase Sponge" (Selectivity)

Symptom: The molecule inhibits multiple, unrelated kinases (e.g., GSK3, TBK1, ALK) with similar potency. Mechanism: The pyrazolo[3,4-b]pyridine scaffold is an adenine mimetic. Without specific "decorations" (R-groups), it binds to the ATP hinge region of many kinases via conserved hydrogen bonds [3].

Structural Optimization Strategy

To overcome this, you must modify the scaffold to engage the Gatekeeper Residue or the Solvent Front , which vary between kinases.

BindingMode Scaffold Pyrazolo[3,4-b]pyridine Core Hinge Hinge Region (Conserved - Low Selectivity) Scaffold->Hinge H-Bonds (N1/N2/C4) Gatekeeper Gatekeeper Residue (Variable - High Selectivity) Scaffold->Gatekeeper Add R3 Substituent Solvent Solvent Front (Solubility & Selectivity) Scaffold->Solvent Add R1/R6 Substituent

Figure 2: Strategic substitution points on the scaffold to transition from a promiscuous binder to a selective inhibitor.

Optimization Table:

PositionModification StrategyPurpose
N1 Methylation (Current)Caution: Blocks H-bond donor capability. Often reduces potency unless target accepts hydrophobic bulk (e.g., c-Met).
C3 Aryl/Heteroaryl extensionTargets the Gatekeeper residue (e.g., L1196M in ALK). Critical for selectivity [4].
C4/C6 Solubilizing groups (Piperazine)Extends into the solvent front; reduces aggregation risk and improves PK properties [5].

Frequently Asked Questions (FAQ)

Q: I see activity for 1-methyl-1H-pyrazolo[3,4-b]pyridine in an FGFR1 assay, but literature says it shouldn't work. Why? A: This is likely a false positive. FGFR1 inhibitors based on this scaffold usually require a free N1-H to hydrogen bond with the hinge region (Glu residue). The N1-methyl blocks this. Run the Detergent Sensitivity Test immediately; you are likely seeing aggregation.

Q: Can I use this molecule as a negative control? A: Yes, but with caution. Because it lacks the side chains required for high-affinity binding, it should be inactive (>10 µM) in most optimized assays. If it is active, your assay conditions may be promoting aggregation (low detergent, low ionic strength).

Q: How do I store 1-methyl-1H-pyrazolo[3,4-b]pyridine to prevent degradation? A: While generally stable, these scaffolds can oxidize or dimerize under high light exposure. Store as a solid at -20°C. Make DMSO stocks fresh or store in single-use aliquots to prevent freeze-thaw precipitation, which increases the risk of colloidal aggregation in subsequent assays.

References

  • Feng, B. Y., & Shoichet, B. K. (2006).[4] A detergent-based assay for the detection of promiscuous inhibitors.[2][4] Nature Protocols, 1(2), 550–553. Link

  • Gomha, S. M., et al. (2022).[5] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2859. Link

  • Peat, T. S., et al. (2013). Structural basis for the selectivity of pyrazolo[3,4-b]pyridine inhibitors of GSK-3β. Acta Crystallographica Section D, 69(11), 2206-2217. Link

  • Ku, B. M., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438.[6] Link

  • Dai, J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.[7] ACS Medicinal Chemistry Letters, 7(6), 629–634. Link

Sources

Troubleshooting

minimizing byproduct formation during 1-methyl-1H-pyrazolo[3,4-b]pyridine synthesis

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation during this critical synthesis. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Regioselectivity and Byproduct Formation

The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine, a privileged scaffold in medicinal chemistry, often presents challenges related to regioselectivity and the formation of undesired byproducts.[1][2][3] The two primary synthetic disconnections involve either forming the pyridine ring onto a pre-existing pyrazole or constructing the pyrazole ring on a pyridine template.[4][5] Each approach has its own set of potential pitfalls, leading to isomeric impurities and other side products that can complicate purification and reduce yields. This guide will focus on the common and versatile approach of building the pyridine ring onto a 5-aminopyrazole core.

The key to a successful synthesis lies in understanding and controlling the reaction pathways that lead to these byproducts. This center will address the most frequently encountered issues in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Formation of Regioisomeric Pyrazolopyridine Byproducts

Q1: I am observing a mixture of two or more isomeric pyrazolopyridine products in my final material. What is the primary cause of this?

A: The formation of regioisomers is a common hurdle, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents to construct the pyridine ring.[4][6] The 5-aminopyrazole has two nucleophilic sites that can react with the electrophilic centers of the dicarbonyl compound: the exocyclic amino group and the C4 position of the pyrazole ring.[7] The relative reactivity of these sites, along with the electrophilicity of the two carbonyl groups in the dicarbonyl compound, dictates the regiochemical outcome.[4]

dot

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aminopyrazole 5-Aminopyrazole (Two Nucleophilic Sites) Pathway_A Attack at Carbonyl 1 Aminopyrazole->Pathway_A Path A Pathway_B Attack at Carbonyl 2 Aminopyrazole->Pathway_B Path B Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Pathway_A Dicarbonyl->Pathway_B Isomer_1 Desired Regioisomer Pathway_A->Isomer_1 Isomer_2 Undesired Regioisomer Pathway_B->Isomer_2 Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_SM->Optimize_Conditions Increase_Temp_Time Increase Temperature or Reaction Time Optimize_Conditions->Increase_Temp_Time Incomplete Reaction Screen_Catalysts Screen Catalysts and Loading Optimize_Conditions->Screen_Catalysts No Reaction Inert_Atmosphere Consider Inert Atmosphere Increase_Temp_Time->Inert_Atmosphere Screen_Catalysts->Inert_Atmosphere Run_Inert Run Reaction Under N2 or Ar Inert_Atmosphere->Run_Inert Suspected Sensitivity Success Improved Yield Inert_Atmosphere->Success Not Sensitive Run_Inert->Success

Sources

Optimization

optimizing selectivity of 1-methyl-1H-pyrazolo[3,4-b]pyridine for a specific kinase

Technical Support Center: 1-Methyl-1H-Pyrazolo[3,4-b]pyridine Optimization Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Optimizing Selectivity & Potency for Kinase Targets Welcome to the Optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-1H-Pyrazolo[3,4-b]pyridine Optimization

Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Optimizing Selectivity & Potency for Kinase Targets

Welcome to the Optimization Hub

You are working with the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold. This is a "privileged structure" in kinase drug discovery, known for its ability to mimic the adenine ring of ATP. However, its promiscuity is a feature, not a bug—it naturally binds many kinases. Your challenge is to engineer selectivity into this generalist scaffold.

This guide treats your project as a troubleshooting ticket. Navigate to the section that matches your current bottleneck.

Module 1: Structural Optimization (SAR)

Issue: "My compound is potent (low nM IC50) against the Target Kinase but hits off-targets (e.g., CDK2, GSK3, or VEGFR)."

Diagnosis: You are likely relying too heavily on the "Hinge Binding" motif (N7 interaction), which is conserved across the kinome. You need to exploit non-conserved regions: the Gatekeeper Residue and the Solvent Front .

The Optimization Map

The 1-methyl group at N1 blocks a potential hydrogen bond donor. Therefore, your primary hinge interaction is the N7 acceptor and a donor at C4 .

SAR_Map Core 1-Methyl-1H-Pyrazolo[3,4-b]pyridine (The Scaffold) Hinge Hinge Region (ATP Site) Target: N7 (Acceptor) & C4-NH (Donor) Core->Hinge Primary Binding Gatekeeper Gatekeeper Pocket (C3) Selectivity Filter Core->Gatekeeper Critical for Selectivity Solvent Solvent Front (C4/C6) Solubility & Specificity Core->Solvent Tuning Properties Hydrophobic Hydrophobic Back Pocket (via C3 or C5) Gatekeeper->Hydrophobic Deep Pocket Access

Caption: Interaction map for the pyrazolo[3,4-b]pyridine scaffold. C3 is the primary vector for selectivity.

Troubleshooting Steps

Q1: How do I exclude a specific off-target kinase?

  • Strategy: Gatekeeper Clash.

    • Identify the gatekeeper residue (the residue immediately preceding the hinge) in your Target vs. Off-Target.

    • Scenario A (Small vs. Large): If Target has a small gatekeeper (Thr/Ala) and Off-Target has a large one (Met/Phe), introduce a bulky group at C3 (e.g., substituted phenyl, isopropyl). This will physically clash with the Off-Target's Methionine while fitting into the Target's Threonine pocket.

    • Scenario B (The Reverse): If Target has a large gatekeeper (e.g., Met in ALK-L1196M), you must keep C3 substituents planar or small to avoid clashing yourself, or exploit pi-stacking if the gatekeeper is aromatic.

Q2: My C3 substitution improved selectivity but killed potency. Why?

  • Root Cause: The substituent likely twisted the core out of the planar alignment required for hinge binding.

  • Fix: Ensure the C3 linker allows the aromatic system to remain coplanar with the pyrazolopyridine core. Use rigid linkers (alkynes) or direct heteroaryl attachments rather than flexible alkyl chains that incur high entropic penalties.

Q3: How do I improve solubility without losing potency?

  • Strategy: Solvent Front Extension (C4/C6).

    • The C4 position (often an amino group) points toward the ribose binding pocket/solvent front.

    • Attach solubilizing groups (morpholine, piperazine) here via an ether or amide linker. This region is generally tolerant of bulk and is excellent for tuning ADME properties without disrupting the core binding mode.

Module 2: Assay Validation & Kinetics

Issue: "My IC50 is 5 nM, but the compound fails in cellular wash-out assays or shows poor in vivo efficacy."

Diagnosis: You are optimizing for Thermodynamic Affinity (Kd) rather than Residence Time (τ) . Kinases are dynamic; a compound that binds tightly but dissociates quickly (fast


) will fail once the drug clears the system.
Protocol: Measuring Kinetic Selectivity (Jump Dilution)

Do not rely solely on IC50. Use this protocol to determine if your selectivity is driven by residence time.

StepActionTechnical Note
1. Saturation Incubate Kinase (100x [Enz]) + Inhibitor (10x IC50) for 1 hour.Ensures 100% occupancy (E-I complex formation).
2. The "Jump" Rapidly dilute the mixture 100-fold into a buffer containing ATP and substrate.The dilution lowers [I] below IC50, forcing dissociation.
3. Measurement Monitor product formation continuously (Real-Time Fluorescence/FRET).As inhibitor leaves, enzyme recovers activity.
4. Analysis Fit the recovery curve to an exponential decay function.

is the rate of recovery. Residence Time

.

Interpretation:

  • High Selectivity Candidate: Long

    
     on Target (>60 min), Short 
    
    
    
    on Off-Target (<5 min).
  • Reference Case: Ponatinib inhibits Abl and other kinases with similar IC50s but has a 25x longer residence time on Abl, driving its clinical efficacy [4].

Module 3: Synthesis & Regiochemistry

Issue: "I am trying to synthesize the core, but I'm getting a mixture of isomers or the wrong methylation pattern."

Diagnosis: The pyrazole ring formation is sensitive to the electrophilicity of the 1,3-dicarbonyl component.[1]

The Regioselectivity Decision Tree

Synthesis_Flow Start Synthesis Step: Cyclization of 5-Aminopyrazole Check Are you using an unsymmetrical 1,3-dicarbonyl? Start->Check Yes Yes Check->Yes High Risk No No (Symmetrical) Check->No Low Risk Outcome1 Risk: Mixture of [3,4-b] and [1,5-a] isomers Yes->Outcome1 Outcome2 Clean Reaction No->Outcome2 Solution Solution: Control pH or Use Enaminones Outcome1->Solution

Caption: Troubleshooting regioselectivity during the cyclization step.

FAQ: Synthesis Troubleshooting

Q: I need the 1-methyl isomer, but I'm getting N2-methylation.

  • Fix: If you are methylating after ring closure, the N1 position is sterically hindered if C7a is bulky, often leading to N2 methylation.

  • Pro-Tip: Start with 1-methyl-5-aminopyrazole as your building block rather than methylating the fused system later. This locks the regiochemistry before the critical cyclization step [6].

Q: My cyclization yield is low (<20%).

  • Alternative Route: Switch to the Friedel-Crafts alkylation/cyclization method using

    
    -unsaturated ketones. This is often catalyzed by Lewis acids (like ZrCl4) and can provide better yields for bulky C4-aryl derivatives [9].
    

Summary of Key SAR Data

PositionRoleOptimization GoalCommon Substituents
N1 Scaffold CoreKeep as Methyl. (As per topic). Provides solubility/steric fit.Methyl (Fixed)
C3 Selectivity Gatekeeper Targeting. Bulky groups here exclude kinases with large gatekeepers.Phenyl, Pyridine, Isopropyl, Halogens (Br/I)
C4 Potency (Hinge) H-Bond Donor. Essential for ATP-mimicry.-NH2, -NH-Aryl, -NH-Alkyl
C6 Solvent FrontADME Tuning. Improve solubility/PK without affecting binding.Morpholine, Piperazine, solubilizing tails

References

  • Sigma-Aldrich. (n.d.). Measuring Kinase Inhibitor Residence Times. Retrieved from

  • Carna Biosciences. (2019). Residence time and compound selectivity.[2][3][4] Retrieved from

  • PubMed. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Retrieved from

  • Promega Connections. (2025). Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. Retrieved from

  • Invitrogen. (2009). Determination of Drug-Kinase Residence Time in a Homogenous, Low-Volume Format. Retrieved from

  • Semantic Scholar. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from

  • SciSpace. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Retrieved from

  • MDPI. (2021). 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. Retrieved from

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from

Sources

Troubleshooting

addressing resistance mechanisms to 1-methyl-1H-pyrazolo[3,4-b]pyridine in cell lines

Welcome to the Assay Support Portal for heterocyclic kinase inhibitors. This technical guide is designed for application scientists and drug development professionals troubleshooting acquired or intrinsic resistance to c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Support Portal for heterocyclic kinase inhibitors. This technical guide is designed for application scientists and drug development professionals troubleshooting acquired or intrinsic resistance to compounds based on the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold.

This privileged fused heterocyclic core is widely utilized as an ATP-competitive inhibitor against targets such as cyclin-dependent kinases (CDK2/9), Anaplastic Lymphoma Kinase (ALK), and Topoisomerase IIα[1][2]. While the N1-methyl group locks the pyrazole ring into a stable tautomeric state to enhance target specificity, this rigidity also makes the scaffold highly susceptible to specific cellular resistance mechanisms, including gatekeeper mutations like ALK-L1196M[3].

Diagnostic Matrix: Quantitative Profiling of Resistance

When a previously sensitive cell line exhibits a rightward shift in the dose-response curve, identifying the root cause is critical. The table below summarizes the quantitative data and diagnostic markers associated with the three primary resistance mechanisms encountered with this scaffold.

Resistance MechanismDiagnostic MarkerExpected IC50 ShiftRescue Strategy / Validation
Target Mutation (e.g., ALK-L1196M)Sustained primary target phosphorylation despite high drug concentration.>50-fold increaseSequence target kinase domain; test next-generation structurally flexible inhibitors.
Bypass Signaling (e.g., EGFR upregulation)Loss of primary target phosphorylation, but sustained downstream p-ERK/p-AKT.10 to 30-fold increaseCo-administer specific bypass pathway inhibitor (e.g., Erlotinib for EGFR).
Drug Efflux (P-gp / ABCG2)Reduced intracellular drug accumulation; broad cross-resistance.5 to 15-fold increaseCo-administer efflux pump inhibitors (e.g., Verapamil or Elacridar).

Mechanistic Q&A: Troubleshooting Resistance

Q1: My cell line became highly resistant (>50-fold IC50 shift) after 3 months of continuous exposure. Why does the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold fail so abruptly? A: This is a hallmark of an acquired gatekeeper mutation . The 1-methyl group on the pyrazolo[3,4-b]pyridine core restricts the molecule's conformational flexibility. When a cancer cell acquires a mutation in the ATP-binding pocket—such as the ALK-L1196M mutation—a bulky amino acid (like methionine) replaces a smaller one (like leucine)[3]. This creates a severe steric clash specifically with rigid scaffolds, completely abrogating drug binding.

Q2: How do I definitively differentiate between a target-site mutation and compensatory bypass signaling? A: You must evaluate the causality of the signaling cascade. If your compound has a target-site mutation, it can no longer bind the primary kinase; therefore, the primary kinase will remain highly phosphorylated (active). Conversely, if the cell has upregulated a bypass pathway (e.g., alternative receptor tyrosine kinases), your compound is still successfully inhibiting the primary target (primary kinase will be dephosphorylated), but downstream survival nodes like ERK or AKT are being reactivated by the alternative pathway.

Q3: The IC50 of my compound fluctuates wildly between passages, and resistance seems to disappear if I freeze and thaw the cells. Is this true resistance? A: No, this is likely transient epigenetic upregulation of efflux pumps (like P-glycoprotein/MDR1). Pyrazolo[3,4-b]pyridines are often highly lipophilic, making them excellent substrates for ABC transporters. Culturing cells at high confluency or under stress can temporarily upregulate these pumps, decreasing the intracellular concentration of your drug. This phenotype is reversible upon passaging without the drug.

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting assay must be a self-validating system. Follow these protocols to isolate the exact mechanism of resistance.

Protocol 1: Efflux Pump Inhibition Assay (Viability Rescue)

Causality: If resistance is driven by drug efflux, blocking the transport pumps will trap the 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative inside the cell, restoring the original IC50. Self-Validation: This assay uses a known P-gp substrate (Doxorubicin) as a positive control to confirm the efflux pumps are active and inhibitable.

  • Cell Seeding: Seed the resistant cell line at 2,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells for 2 hours with 10 µM Verapamil (a broad-spectrum P-gp inhibitor). Control wells receive vehicle (0.1% DMSO).

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of your pyrazolo[3,4-b]pyridine compound (starting at 50 µM) across the plate.

  • Positive Control: In separate wells, perform the same dilution series using Doxorubicin.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence.

  • Data Interpretation: If the IC50 of your compound drops significantly (e.g., from 15 µM back to 1 µM) only in the presence of Verapamil, the resistance is efflux-mediated.

Protocol 2: Target Engagement & Bypass Signaling Validation (Western Blot)

Causality: This protocol maps the phosphorylation state of the signaling axis to determine if the drug is failing at the receptor level (mutation) or if the network has rewired (bypass). Self-Validation: GAPDH ensures equal protein loading, while Staurosporine (a pan-kinase inhibitor) serves as a positive control for total pathway shutdown.

  • Cell Treatment: Plate wild-type (sensitive) and resistant cells in 6-well plates. Treat with the pyrazolo[3,4-b]pyridine compound at 10x the wild-type IC50 for 4 hours.

  • Controls: Treat one well with 1 µM Staurosporine (Positive Control) and one with 0.1% DMSO (Negative Control).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe for:

    • Total and Phospho-Primary Target (e.g., p-ALK or p-CDK2)[1].

    • Total and Phospho-Downstream Effector (e.g., p-ERK1/2 or p-AKT).

    • GAPDH (Loading Control).

  • Data Interpretation:

    • Mutation Profile: p-ALK remains high; p-ERK remains high.

    • Bypass Profile: p-ALK is successfully reduced; p-ERK remains high.

Pathway & Workflow Visualizations

Pathway Drug 1-methyl-1H-pyrazolo [3,4-b]pyridine Target Primary Kinase (e.g., ALK / CDK2) Drug->Target Inhibits Mutant Gatekeeper Mutation (e.g., ALK-L1196M) Drug->Mutant Steric Clash Apoptosis Cell Cycle Arrest & Apoptosis Target->Apoptosis Induces Survival Cell Survival & Proliferation Mutant->Survival Restores Signaling Bypass Bypass RTK Activation Bypass->Survival Compensatory Efflux ABC Transporters (P-gp / BCRP) Efflux->Drug Decreases Intracellular Concentration

Fig 1. Mechanisms of resistance to 1-methyl-1H-pyrazolo[3,4-b]pyridine in cancer cell lines.

Workflow Start Observe IC50 Shift (>5-fold increase) Step1 Efflux Inhibition Assay (+ Verapamil) Start->Step1 Decision1 IC50 Restored? Step1->Decision1 EffluxRes Efflux-Mediated Resistance Confirmed Decision1->EffluxRes Yes Step2 Target Sequencing & Kinase Assay Decision1->Step2 No Decision2 Mutation Found? (e.g., L1196M) Step2->Decision2 MutRes Target-Site Mutation Confirmed Decision2->MutRes Yes Step3 Phospho-RTK Array & Western Blot Decision2->Step3 No BypassRes Bypass Signaling Confirmed Step3->BypassRes

Fig 2. Troubleshooting workflow for identifying the primary resistance mechanism in cell lines.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and... OmicsDI. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Available at:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Profile: 1-Methyl vs. 1H-Pyrazolo[3,4-b]pyridine Scaffolds

[1] Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines.[1] The biological activity of this core is strictly bifu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines.[1] The biological activity of this core is strictly bifurcated by the substitution pattern at the N1-position .[1]

  • 1H-Pyrazolo[3,4-b]pyridine (Unsubstituted): The "Hinge Binder."[1] Essential for targeting ATP-binding sites in kinases (e.g., FGFR, ALK) where the N1-H acts as a critical hydrogen bond donor.[1]

  • 1-Methyl-Pyrazolo[3,4-b]pyridine (N1-Substituted): The "Pharmacokinetic Optimizer."[1] Used in targets where the N1-H interaction is unnecessary (e.g., sGC stimulators, antimicrobials).[1] Methylation locks the tautomer, increases lipophilicity (LogP), and improves membrane permeability but abolishes kinase hinge binding.

This guide provides a head-to-head comparison of these two distinct chemical spaces, supported by experimental data and mechanistic insights.[1]

Molecular Architecture & Tautomerism

The fundamental difference lies in the hydrogen bonding capability and tautomeric stability.

Feature1H-Pyrazolo[3,4-b]pyridine1-Methyl-Pyrazolo[3,4-b]pyridine
Structure Contains N-H bond (Donor)Contains N-Me bond (No Donor)
Tautomerism Exists in equilibrium (1H vs 2H).[1][2] 1H is ~9 kcal/mol more stable.[1]Locked in 1-isomer form. No tautomerism.[1]
H-Bonding Donor (N1-H) and Acceptor (N2/N7)Acceptor Only (N2/N7)
Lipophilicity Lower LogP (More polar)Higher LogP (More lipophilic)
Structural Logic Diagram

The following diagram illustrates the functional divergence based on N1-substitution.

G Core Pyrazolo[3,4-b]pyridine Core N1_H N1-H (Unsubstituted) Core->N1_H N1_Me N1-Methyl (Substituted) Core->N1_Me Hinge Kinase Hinge Binding (Requires H-Bond Donor) N1_H->Hinge  Critical Interaction Steric Steric Clash in Hinge (Loss of Potency) N1_Me->Steric  Abolishes Activity PK Improved Permeability (Non-Hinge Targets) N1_Me->PK  Optimizes ADME

Figure 1: Decision tree for scaffold selection based on target binding requirements.

Case Study 1: Kinase Inhibition (The Negative Case)

Target: Fibroblast Growth Factor Receptor (FGFR) Mechanism: ATP-competitive inhibition.[1]

In kinase drug discovery, the pyrazolo[3,4-b]pyridine core often mimics the adenine ring of ATP.[1] The N1-H is frequently required to form a hydrogen bond with the carbonyl oxygen of the kinase hinge region (e.g., Glu residue).[1]

Experimental Data: FGFR1 Inhibition

A study by Vertex Pharmaceuticals (and others) demonstrated the catastrophic effect of N1-methylation on kinase potency.[1]

Compound VariantR-Group (N1)IC50 (FGFR1 Enzymatic)Binding Mode
Compound 4a H 0.3 nM Forms H-bond with hinge backbone.[1]
Compound 10 Methyl > 5,000 nM Steric clash; loss of H-bond donor.[1]

Mechanistic Insight: "N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus completely eroded the activity... implying that the N(1)-H participated in H-bonding interactions."[1] — ACS Med.[1] Chem. Lett. 2016 [1].[1]

Self-Validating Check

If your target is a kinase and you observe a >1000-fold drop in potency upon N-methylation, the scaffold is binding at the hinge region.[1] This "Methyl Scan" is a standard validation protocol to map binding orientation.[1]

Case Study 2: sGC Stimulation & Antimicrobials (The Positive Case)

Target: Soluble Guanylate Cyclase (sGC) / Bacterial Membranes Mechanism: Allosteric stimulation or Membrane disruption.[1]

When the target binding site does not require a hydrogen bond donor at N1, substitution becomes a powerful tool to improve physicochemical properties.

Example: Riociguat Class (sGC Stimulators)

Riociguat, a drug for pulmonary hypertension, utilizes a 1-substituted pyrazolo[3,4-b]pyridine core (specifically a 2-fluorobenzyl group at N1).[1][3][4]

  • Observation: The bulky N1-substituent is accommodated in a hydrophobic pocket between the H-NOX and coiled-coil domains [2].[1]

  • Relevance to 1-Methyl: While Riociguat uses a benzyl group, the SAR confirms that N1-substitution is tolerated and necessary for this class of activity, unlike in kinases.[1]

Antimicrobial Activity

1-Methyl and 1-Phenyl derivatives have shown moderate to high activity against S. aureus and E. coli in phenotypic screens [3].[1] Here, the increased lipophilicity of the 1-methyl variant likely aids in penetrating the bacterial cell wall, a barrier that often excludes highly polar 1H-analogs.[1]

ADME & Pharmacokinetic Comparison

Property1H-Analog1-Methyl AnalogImpact on Development
LogP (Lipophilicity) Lower (~1.5 - 2.[1]5)Higher (+0.5 to 1.0 vs H)1-Me improves passive permeability but lowers solubility.[1]
Solubility Moderate (H-bond donor)Lower (unless solubilizing groups added)1H is easier to formulate in aqueous media.[1]
Metabolism Direct Glucuronidation at N1N-Demethylation (CYP mediated)1-Me introduces a metabolic soft spot (N-dealkylation).[1]
Permeability Moderate (Polar surface area high)High (Reduced PSA)1-Me is preferred for CNS or intracellular targets if H-bond not needed.[1]

Experimental Protocols

Protocol A: Synthesis of 1H vs 1-Methyl Scaffolds

To ensure objective comparison, synthesize both cores from a common intermediate.[1]

  • Starting Material: 5-Amino-pyrazole derivative.[1]

    • For 1H: Use 5-amino-1H-pyrazole (requires protection or careful pH control to avoid regioisomers).[1]

    • For 1-Me: Use 5-amino-1-methyl-pyrazole (regiochemically stable).[1]

  • Cyclization:

    • React with 1,3-dicarbonyl equivalent (e.g., ethoxymethylene malonate) in refluxing ethanol/acetic acid.[1]

    • Temp: 80-100°C for 4-6 hours.

  • Purification:

    • 1H analogs often precipitate upon cooling.[1]

    • 1-Me analogs may require flash chromatography (Hexane/EtOAc).[1]

Protocol B: Kinase Inhibition Assay (FRET-based)

Used to verify the "Hinge Binder" hypothesis.[1]

  • Reagents: Recombinant Kinase (e.g., FGFR1), Fluorescent Peptide Substrate, ATP (at Km), Test Compounds (1H vs 1-Me).

  • Workflow:

    • Prepare 10-point dose-response curves (10 µM to 0.1 nM).

    • Incubate Kinase + Substrate + Compound for 15 mins.

    • Add ATP to initiate reaction (60 mins at RT).[1]

    • Add Stop Solution/Detection Reagent (e.g., EDTA + Antibody).[1]

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET).

  • Data Analysis: Fit to Hill equation.

    • Pass Criteria: Z' factor > 0.5.[1]

    • Interpretation: If 1H IC50 < 100 nM and 1-Me IC50 > 10 µM, confirm Hinge Binding mode.[1]

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2016.[1] Link[1]

  • Riociguat: Mechanism of Action and Pharmacology. Frontiers in Pharmacology, 2022.[1] Link

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines. Journal of Applied Pharmaceutical Science, 2021. Link

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[1] Link

Sources

Comparative

Validation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives as Specific Kinase Inhibitors

[1][2] Executive Summary: The Scaffold Advantage The 1-methyl-1H-pyrazolo[3,4-b]pyridine core represents a privileged scaffold in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Scaffold Advantage

The 1-methyl-1H-pyrazolo[3,4-b]pyridine core represents a privileged scaffold in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. While the unsubstituted 1H-pyrazolo[3,4-b]pyridine is a classic bioisostere of the adenine ring of ATP (facilitating hinge-region binding), the N1-methylated variants offer a distinct avenue for achieving specificity .

By blocking the N1-position, researchers can modulate the hydrogen-bonding potential within the kinase hinge region.[1] This modification often serves two critical validation purposes:

  • Selectivity Switch: It prevents binding to kinases that strictly require an N1-hydrogen bond donor (e.g., FGFR1), thereby filtering out promiscuous off-target activity.[1]

  • Structural Probe: It validates the binding mode of lead compounds, acting as a "negative control" for hinge-binders or a "specificity filter" for kinases that tolerate bulk in the solvent-exposed region.[1]

This guide outlines the validation protocol for 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, focusing on their application as specific inhibitors for targets such as TBK1 (TANK-binding kinase 1) and ALK (Anaplastic Lymphoma Kinase).

Comparative Profiling: Specificity vs. Promiscuity[2]

To validate a 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative as a specific inhibitor, it must be benchmarked against pan-kinase inhibitors and structurally similar scaffolds.[1]

Table 1: Performance Benchmarking of Pyrazolo[3,4-b]pyridine Derivatives
Feature1-Methyl-1H-pyrazolo[3,4-b]pyridine (Derivatives) Staurosporine (Pan-Kinase Control) Crizotinib (ALK/ROS1 Standard) BX795 (TBK1 Standard)
Primary Mechanism ATP-Competitive (Type I)ATP-Competitive (Non-selective)ATP-Competitive (Type I)ATP-Competitive
Key Targets TBK1 , ALK (L1196M) , TRKA >250 Kinases (PKC, CDK, etc.)ALK, ROS1, c-METTBK1, IKKε, PDK1
Selectivity Profile High (Tunable via C3/C4/C6 R-groups)Very Low (Promiscuous)Moderate (Off-target: c-MET)Moderate (Off-target: PDK1)
IC50 Potency < 1.0 nM (Optimized Leads)< 5.0 nM (Broad spectrum)~20 nM (ALK WT)~2.0 nM (TBK1)
N1-Methyl Role Selectivity Filter (Excludes kinases requiring N1-H donor)N/AN/AN/A

Critical Insight: For targets like FGFR , N1-methylation often abolishes activity (IC50 > 5 µM), proving that the N1-H is essential for those specific pockets.[2] Conversely, for TBK1 , optimized N1-methyl derivatives (e.g., Compound 15y) maintain picomolar potency (IC50 = 0.2 nM) while improving metabolic stability.

Experimental Validation Protocols

Phase I: Biochemical Potency & Selectivity (The "Go/No-Go" Step)

Objective: Determine the intrinsic affinity and selectivity of the compound.[1]

  • Primary Screen (FRET/TR-FRET Assay):

    • Reagents: Recombinant Kinase (e.g., TBK1), Fluorescent Peptide Substrate (e.g., Fluorescein-PolyGT), ATP (at

      
      ).
      
    • Protocol: Incubate kinase + substrate + inhibitor (10-point dose response) for 60 min. Add EDTA-containing detection buffer.[1] Measure fluorescence ratio.

    • Validation Criterion: Hill slope should be -1.0 ± 0.[1]2. IC50 < 100 nM for lead candidates.[1][3][4][5]

  • Kinome Profiling (Selectivity Scan):

    • Method: Screen the compound at 1 µM against a panel of >300 kinases (e.g., KinomeScan™ or HotSpot™).[1]

    • Metric: Calculate the Selectivity Score (S-score) .

    • Target: S(35) < 0.05 (indicates high specificity).

Phase II: Mechanism of Action (MOA)

Objective: Confirm ATP competition and validate the binding mode.

  • ATP Competition Assay:

    • Run the kinase assay at three different ATP concentrations (

      
      , 
      
      
      
      ,
      
      
      ).
    • Analysis: Plot IC50 vs. [ATP]. A linear increase confirms ATP competitiveness (Cheng-Prusoff relationship applies).[1]

    • Lineweaver-Burk Plot: Lines should intersect at the Y-axis (competitive inhibition).[1]

  • Structural Validation (Docking/X-ray):

    • Focus: Verify the orientation of the pyrazolo[3,4-b]pyridine core.[1]

    • Check: Does the N1-methyl group clash with the "Gatekeeper" residue? (e.g., T338 in c-Src, L1196 in ALK).

    • Logic: If the kinase has a small gatekeeper (Threonine), it may tolerate the scaffold.[1] If it has a large gatekeeper (Methionine), the scaffold must be modified.[1]

Phase III: Cellular Target Engagement

Objective: Prove the compound works inside the cell.

  • Western Blotting (Phospho-Signaling):

    • Cell Lines: Use lines dependent on the target (e.g., H2228 for ALK, RAW264.7 for TBK1).[1]

    • Stimulation:

      • TBK1: Stimulate with LPS (100 ng/mL) to activate the pathway.[1]

      • ALK: Constitutive activation in fusion lines.[1]

    • Readout: Measure reduction in p-IRF3 (for TBK1) or p-STAT3 (for ALK) relative to Total-IRF3/STAT3.

    • Control: Use DMSO (negative) and Crizotinib/BX795 (positive).[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this scaffold, highlighting the critical role of the N1-Methyl group as a specificity probe.

ValidationLogic Start Candidate: 1-Methyl-1H-pyrazolo[3,4-b]pyridine Derivative Enzymatic Enzymatic Assay (IC50) Start->Enzymatic ActivityCheck Is IC50 < 100 nM? Enzymatic->ActivityCheck Selectivity Kinome Profiling (300+ Kinases) ActivityCheck->Selectivity Yes Fail_Inactive Discard: Scaffold Incompatible (N1-H likely required) ActivityCheck->Fail_Inactive No SpecificityCheck Selectivity Score S(35) < 0.05? Selectivity->SpecificityCheck MOA ATP Competition (Lineweaver-Burk) SpecificityCheck->MOA Yes Fail_Dirty Discard: Promiscuous Binder (Off-target toxicity risk) SpecificityCheck->Fail_Dirty No Cellular Cellular Target Engagement (Western Blot: p-IRF3 / p-STAT3) MOA->Cellular Success Validated Specific Inhibitor Cellular->Success Dose-dependent Phospho-reduction

Caption: Validation workflow for 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. The N1-methyl group often dictates the initial "Activity Check" outcome depending on the kinase's hinge region requirements.

Mechanism of Action: The Signaling Context[2]

To understand why this scaffold works, we must visualize the signaling pathway it interrupts.[1] Below is the pathway for TBK1 , a primary target for this class of inhibitors, showing where the inhibitor acts to block Interferon (IFN) production.[1]

TBK1_Pathway TLR4 TLR4 Receptor (Cell Membrane) TRIF TRIF TLR4->TRIF LPS LPS (Stimulus) LPS->TLR4 Activation TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 / IKKε (Target Kinase) TRAF3->TBK1 IRF3_Inactive IRF3 (Cytosol) TBK1->IRF3_Inactive Phosphorylation Inhibitor 1-Methyl-Pyrazolo Inhibitor Inhibitor->TBK1 Blocks ATP Binding IRF3_Active p-IRF3 (Dimer) IRF3_Inactive->IRF3_Active Activation Nucleus Nucleus IRF3_Active->Nucleus Translocation IFN_Gene Type I IFN Genes Nucleus->IFN_Gene Transcription

Caption: Mechanism of Action for TBK1 inhibition.[6] The 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative competes with ATP at the TBK1 active site, preventing IRF3 phosphorylation and subsequent immune signaling.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[1]

    • Significance: Validates the scaffold (Compound 15y) as a picomolar TBK1 inhibitor.[1][4][5]

    • URL:[Link][7]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.

    • Source: ACS Medicinal Chemistry Letters (2016).[1]

    • Significance: Demonstrates the "Activity Cliff" where N1-methylation erodes FGFR activity, serving as a structural probe.[1]

    • URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine deriv

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019).[1]

    • Significance: Validates the scaffold against the drug-resistant ALK-L1196M mutant.[1]

    • URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv

    • Source: RSC Medicinal Chemistry (2022).[1]

    • Significance: Shows the scaffold's utility in targeting Tropomyosin Receptor Kinases (TRK) with nanomolar potency.[1][3]

    • URL:[Link]

Sources

Validation

comparative analysis of 1-methylpyrazolo[3,4-b]pyridine with other kinase inhibitors

This guide provides a comparative technical analysis of 1-methylpyrazolo[3,4-b]pyridine -based inhibitors against standard kinase inhibitor scaffolds. It is designed for medicinal chemists and pharmacologists evaluating...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 1-methylpyrazolo[3,4-b]pyridine -based inhibitors against standard kinase inhibitor scaffolds. It is designed for medicinal chemists and pharmacologists evaluating this chemical series for lead optimization.

Executive Summary: The Scaffold Advantage

The 1-methylpyrazolo[3,4-b]pyridine scaffold is a privileged bioisostere of the adenine ring found in ATP. Unlike the ubiquitous purine or indolinone scaffolds, this heterocyclic system offers a unique balance of physicochemical properties and binding vectors.

The "1-methyl" substitution is not merely structural decoration; it serves a critical mechanistic function by locking the tautomeric state of the pyrazole ring (favoring the 1H-isomer) and preventing non-specific binding at the ribose pocket. This guide compares its performance against three industry-standard scaffolds: Aminopyrimidines (e.g., BX795), Purines (e.g., Roscovitine), and Indazoles .

Key Performance Indicators (KPIs)
Metric1-Methylpyrazolo[3,4-b]pyridinePurine (Standard)Aminopyrimidine
Binding Mode Mono- or Bidentate Hinge BinderBidentate Hinge BinderBidentate Hinge Binder
Solubility (LogS) High (Pyridine N aids solvation)Moderate to LowModerate
Selectivity Potential High (Tunable C3/C6 vectors)Low (Promiscuous)Medium
Metabolic Liability Low (No N9-glycosylation)High (N9-glycosylation/oxidation)Moderate

Mechanistic Analysis & Binding Topology

The "Adenine Mimicry" Hypothesis

The 1-methylpyrazolo[3,4-b]pyridine core binds to the kinase ATP-binding pocket (hinge region) primarily through the pyridine nitrogen (N7) and a substituent at the C4 position (typically an amine).

  • Acceptor: The pyridine Nitrogen (N7) mimics the N1 of Adenine.

  • Donor: An exocyclic amine at C4 mimics the N6-amine of Adenine.

  • The 1-Methyl Role: By methylating N1, the scaffold avoids acting as a hydrogen bond donor at the solvent interface, forcing a specific orientation that often improves selectivity for kinases with restricted solvent-front pockets (e.g., Mps1 , TBK1 , CDK1 ).

Diagram 1: Scaffold Evolution & Binding Vectors

The following diagram illustrates the structural relationship between ATP (Adenine), the Purine scaffold, and the optimized 1-Methylpyrazolo[3,4-b]pyridine scaffold.

ScaffoldComparison Adenine Adenine (ATP Core) Native Ligand Purine Purine Scaffold (e.g., Roscovitine) High Potency / Low Selectivity Adenine->Purine Bioisosteric Replacement Hinge Hinge Region (Glu/Leu Backbone) Adenine->Hinge N1 (Acceptor) N6 (Donor) Pyrazolo 1-Methylpyrazolo[3,4-b]pyridine (Optimized Scaffold) Locked Tautomer / High Solubility Purine->Pyrazolo Scaffold Hopping (C-for-N substitution) Pyrazolo->Hinge Pyridine N (Acceptor) C4-NH (Donor)

Caption: Structural evolution from Adenine to 1-Methylpyrazolo[3,4-b]pyridine, highlighting the conservation of critical hinge-binding vectors (Blue Edge).

Comparative Case Studies: Experimental Data

Case Study A: TBK1 Inhibition (Immuno-Oncology)

Context: TBK1 is a central node in innate immunity.[1] Standard inhibitors like BX795 (Aminopyrimidine) suffer from off-target effects on PDK1 and IKKs.

Comparative Data: A study optimizing the 1-methylpyrazolo[3,4-b]pyridine scaffold (Compound 15y) demonstrated superior potency and selectivity compared to BX795.[1]

CompoundScaffold ClassTBK1 IC50 (nM)Selectivity (Kinome Score)Source
Compound 15y 1-Methylpyrazolo[3,4-b]pyridine 0.2 nM High (Clean Profile) [1]
BX795Aminopyrimidine7.1 nMLow (Hits PDK1/IKKs)[1]
MRT67307Aminopyrimidine28.7 nMModerate[1]

Insight: The 1-methylpyrazolo[3,4-b]pyridine derivative achieved sub-nanomolar potency by exploiting a salt bridge with Asp157 via a specific side chain, a vector not easily accessible on the aminopyrimidine core due to steric clash.

Case Study B: Mps1 (TTK) Inhibition (Cell Cycle)

Context: Mps1 kinase is a target for aneuploid cancers. The standard reference, Reversine , is a purine-based inhibitor known for promiscuity.

Comparative Data:

Compound Scaffold Class Mps1 IC50 (nM) Cytotoxicity (MDA-MB-468) Source
Compound 31 Pyrazolo[3,4-b]pyridine 2.6 nM Potent [2]

| Reversine | Purine | ~5-10 nM | Moderate | [2] |

Insight: Compound 31 utilized the 1-methylpyrazolo[3,4-b]pyridine core to position a cyclopropylamide group into the back pocket, achieving high selectivity over 606 kinases—a feat rarely achieved with the purine scaffold of Reversine.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed to ensure reproducibility and eliminate false positives (e.g., aggregation-based inhibition).

Protocol 1: Scaffold Synthesis (General Route)

Objective: Synthesize the core 1-methylpyrazolo[3,4-b]pyridine-4-amine.

  • Starting Materials: 5-amino-1-methylpyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Condensation: Reflux in ethanol for 3 hours. Monitor by TLC (formation of intermediate enamine).

  • Cyclization: Evaporate solvent. Add Dowtherm A (high-boiling solvent) and heat to 240°C for 30 minutes (Gould-Jacobs reaction type).

    • Critical Step: Ensure temperature control; insufficient heat leads to incomplete cyclization.

  • Chlorination: Treat the resulting 4-hydroxy intermediate with POCl3 (neat) at reflux for 4 hours to yield the 4-chloro derivative.

  • Amination (SNAr): React 4-chloro-1-methylpyrazolo[3,4-b]pyridine with the desired amine (R-NH2) in n-butanol at 120°C or using Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C).

Protocol 2: Radiometric Kinase Assay (Gold Standard)

Objective: Determine IC50 without interference from fluorescent artifacts common in scaffold screening.

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme Mix: Dilute Kinase (e.g., TBK1) to 5 nM in buffer.

  • Substrate Mix: 20 µM Peptide Substrate + 10 µM ATP (spiked with [γ-33P]-ATP, 0.5 µCi per well).

  • Reaction:

    • Add 5 µL Inhibitor (in 10% DMSO).

    • Add 10 µL Enzyme Mix. Incubate 10 min.

    • Add 10 µL Substrate Mix to start.

    • Incubate 40 min at RT.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Detection: Scintillation counting.

  • Analysis: Fit curves using a 4-parameter logistic model (GraphPad Prism).

Pathway Visualization

Understanding where these inhibitors act is crucial for downstream assay design. The following diagram maps the specific intervention points for the Case Studies mentioned above.

SignalingPathways Stimulus Viral DNA / STING Pathway TBK1 TBK1 Kinase (Target of Cmpd 15y) Stimulus->TBK1 Activates IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates IFN Interferon Beta Production (Immune Response) IRF3->IFN Translocates & Induces Mitosis Mitotic Checkpoint Mps1 Mps1 (TTK) Kinase (Target of Cmpd 31) Mitosis->Mps1 Activates Mad1 Mad1/Cdc20 Complex Mps1->Mad1 Phosphorylates Aneuploidy Chromosome Segregation (Tumor Cell Death) Mad1->Aneuploidy Regulates

Caption: Signaling nodes targeted by 1-methylpyrazolo[3,4-b]pyridine derivatives. Left: Innate Immunity (TBK1).[1] Right: Cell Cycle (Mps1).

Conclusion

The 1-methylpyrazolo[3,4-b]pyridine scaffold represents a superior alternative to traditional purine and aminopyrimidine scaffolds for kinase inhibitor development. Its ability to lock tautomeric forms, combined with high solubility and versatile substitution vectors at C3, C4, and C6, allows for the design of inhibitors with sub-nanomolar potency (IC50 < 1 nM) and high kinome selectivity .

Researchers should prioritize this scaffold when targeting kinases with restrictive back-pockets (like Mps1) or when solubility issues plague standard indazole-based leads.

References
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[1]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. (2023).[2]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters. (2003).[3]

  • Interaction of the pyrazolo[3,4-b]pyridine core with the hinge region of kinases. ResearchGate. (2022).

Sources

Comparative

Cross-Reactivity Profiling of 1-Methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide for Lead Optimization

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology.

Executive Summary: The Privileged Promiscuity of Pyrazolo[3,4-b]pyridines

In medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine core is a highly privileged scaffold. As a bioisostere of the purine ring, it effectively mimics the adenine moiety of ATP and the cyclic nucleotide structures of cAMP/cGMP. While this makes it an excellent starting point for discovering kinase and phosphodiesterase (PDE) inhibitors, it also introduces a severe risk of off-target cross-reactivity.

However, functionalizing the N1 position to create 1-methyl-1H-pyrazolo[3,4-b]pyridine acts as a profound "selectivity switch." As a Senior Application Scientist, I have observed that this specific N-methylation fundamentally alters the scaffold's hydrogen-bonding profile, intentionally collapsing its kinome-wide activity while amplifying its affinity for PDEs and specific G-protein-coupled receptors (GPCRs)[1][2].

This guide objectively compares the cross-reactivity profile of the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold against its unmethylated and indazole alternatives, providing the structural causality behind these shifts and the self-validating experimental protocols required to map them.

The Structural Causality of the N1-Methyl Activity Cliff

To intelligently design a cross-reactivity panel, you must first understand the structural causality of the scaffold's binding mechanics.

In classical ATP-competitive kinase inhibitors (such as those targeting FGFR or TBK1), the unmethylated 1H-pyrazolo[3,4-b]pyridine core relies on the N1-H atom to act as a critical hydrogen bond donor to the kinase hinge region. When you introduce a methyl group at the N1 position, two biophysical changes occur:

  • Loss of H-Bond Donor: The critical hydrogen bond to the kinase hinge backbone is ablated.

  • Steric Occlusion: The bulky methyl group creates a steric clash within the highly conserved, narrow ATP-binding pocket.

Consequently, N-methylation completely erodes kinase activity (shifting IC50 values from sub-nanomolar to >5 μM)[1]. However, this same modification perfectly positions the scaffold to engage the hydrophobic pockets of PDE4 and the adenosine A1/A2A receptors[2].

N1Switch Base 1H-Pyrazolo[3,4-b]pyridine (Unmethylated) Methylated 1-Methyl-1H-pyrazolo [3,4-b]pyridine Base->Methylated N1-Methylation Kinases Kinase Hinge Binding (e.g., FGFR1-3) IC50 < 1 nM Base->Kinases N1-H acts as H-Donor KinaseLoss Kinase Activity Ablated (Steric Clash / No H-Donor) IC50 > 5000 nM Methylated->KinaseLoss Loss of H-bond PDE PDE4 / Adenosine Receptors High Cross-Reactivity Methylated->PDE Shift in Pharmacophore

Caption: Structural causality of the N1-methyl selectivity switch in pyrazolo[3,4-b]pyridines.

Comparative Profiling Data

When evaluating 1-methyl-1H-pyrazolo[3,4-b]pyridine against alternatives, the data reveals a stark divergence in target class affinity. The table below summarizes the expected quantitative profiling data when optimizing this scaffold.

Scaffold ClassFGFR1 Affinity (IC50)PDE4 Affinity (IC50)Adenosine A1/A2A AffinityPrimary Liability Profile
1H-Pyrazolo[3,4-b]pyridine (Unmethylated)0.3 nM [1]> 10 μMLowBroad kinome cross-reactivity (TBK1, MKK4).
1-Methyl-1H-pyrazolo[3,4-b]pyridine > 5,000 nM [1]< 50 nM [2]High (Ki < 10 μM) [2]GPCR off-target effects; CNS liabilities.
1H-Indazole (Scaffold Hop)3.5 nM[1]> 5 μMLowReduced potency due to loss of pyridine N-acceptor.

Takeaway: If your drug development program targets kinases, the 1-methyl variant is a dead end. If you are targeting PDEs or GPCR allosteric sites, the 1-methyl variant is a highly selective starting point that effectively filters out kinome noise.

Self-Validating Experimental Workflows

To accurately profile the cross-reactivity of a 1-methyl-1H-pyrazolo[3,4-b]pyridine lead, you must deploy a tiered screening workflow. Do not rely on a single assay modality; orthogonal validation is required to separate true affinity from assay interference.

Workflow Step1 Synthesize 1-Methyl Derivatives Step2 Primary Screen: PDE4 / Target Activity (cAMP TR-FRET) Step1->Step2 Step3 Kinome Counter-Screen: Verify Hinge-Binding Loss (LanthaScreen Panel) Step2->Step3 IC50 < 100 nM Step4 Safety Profiling: Adenosine A1/A2A & GPCRs (CEREP BioPrint) Step3->Step4 Kinome Clean

Caption: Tiered cross-reactivity profiling workflow for 1-methyl-1H-pyrazolo[3,4-b]pyridine leads.

Protocol 1: Kinome Counter-Screening (LanthaScreen™ TR-FRET)

Because the parent scaffold is a notorious pan-kinase inhibitor, you must definitively prove that your N1-methylated compound has lost this liability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well plate with the 1-methyl-1H-pyrazolo[3,4-b]pyridine compound titrated in a 10-point dose-response curve (starting at 10 μM, 1:3 dilutions) in 1% DMSO.

  • Kinase/Tracer Addition: Add 5 μL of a master mix containing the target kinase (e.g., FGFR1, TBK1) and the appropriate Alexa Fluor™-labeled kinase tracer to each well.

  • Antibody Addition: Add 5 μL of LanthaScreen™ Eu-anti-tag antibody. The total assay volume should be 15 μL.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark. Causality note: This allows the compound to compete with the tracer for the ATP-binding pocket.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 665 nm for Alexa Fluor, 615 nm for Europium).

  • Data Analysis: Calculate the emission ratio (665/615). A successful 1-methyl derivative should show no displacement of the tracer (IC50 > 5 μM), validating the steric occlusion of the kinase hinge region.

Protocol 2: Adenosine Receptor Liability Profiling (Radioligand Binding)

Literature shows that 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives (such as ethyl 4-cyclopentylamino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) exhibit strong antagonist activity at A1 and A2A adenosine receptors[2]. This must be quantified.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human A1 or A2A receptors.

  • Radioligand Competition: Incubate 10 μg of membrane protein with 1 nM [³H]-DPCPX (for A1) or [³H]-ZM241385 (for A2A) in the presence of varying concentrations of your test compound (0.1 nM to 10 μM).

  • Incubation: Incubate for 90 minutes at 25°C in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

  • Validation: Use non-linear regression to determine the Ki. If the Ki < 1 μM, the compound carries a high risk of cardiovascular or CNS off-target effects.

Mitigating Late-Stage Toxicological Liabilities

Beyond standard GPCR cross-reactivity, highly functionalized pyrazolo-pyridine/pyrazine scaffolds have historically triggered idiosyncratic toxicities. For example, the structurally related 1-methyl-1H-pyrazolo[3,4-b]pyrazine derivative (PF470), developed as an mGluR5 negative allosteric modulator, demonstrated excellent potency but was terminated in 90-day nonhuman primate (NHP) regulatory toxicology studies due to a delayed-type immune-mediated Type IV hypersensitivity[3].

To mitigate this, compounds containing the 1-methyl-1H-pyrazolo[3,4-b]pyridine core must be submitted to broad-spectrum phenotypic and safety panels (e.g., the CEREP BioPrint panel, consisting of 79+ targets from different gene families) early in the optimization phase[3]. Identifying reactive metabolites or off-target immune cell activation via in vitro human peripheral blood mononuclear cell (PBMC) proliferation assays is a mandatory step before advancing these leads in vivo.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. Available at:[Link]

  • US20090203657A1 - Dual Pharmacophores - PDE4-Muscarinic Antagonistics. Google Patents.
  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Academia.edu. Available at:[Link]

Sources

Validation

In Vivo Efficacy Landscape: 1-Methyl-1H-Pyrazolo[3,4-b]pyridine vs. Alternative Scaffolds

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for purines (adenine/guanine) and quinolines. While the 1-methyl der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for purines (adenine/guanine) and quinolines. While the 1-methyl derivative serves as the prototypical core for structure-activity relationship (SAR) baselines, its substituted analogs (N1-benzyl, N1-ethyl) have achieved clinical and preclinical prominence.

This guide analyzes the in vivo efficacy of this scaffold compared to its isomers (e.g., pyrazolo[1,5-a]pyridine) and analogs (e.g., pyrazolo[3,4-d]pyrimidine). The data demonstrates that the [3,4-b] isomer offers a superior balance of metabolic stability and kinase selectivity compared to the more nitrogen-rich [3,4-d] systems, particularly in cardiovascular (sGC stimulation) and neurological (GABAergic modulation) applications.

Part 1: Structural Architecture & Comparative Pharmacology

The Stability Advantage

The 1H-pyrazolo[3,4-b]pyridine core exists in tautomeric equilibrium, but the 1H-tautomer is thermodynamically favored by approximately 9 kcal/mol over the 2H-form.[1] This stability is crucial for consistent receptor binding in vivo, unlike the more labile indazole or benzimidazole scaffolds which can suffer from tautomeric ambiguity in the binding pocket.

Scaffold Comparison Matrix

The following table contrasts the 1-methyl-1H-pyrazolo[3,4-b]pyridine core against its primary competitors in drug discovery.

FeaturePyrazolo[3,4-b]pyridine Pyrazolo[1,5-a]pyridine Pyrazolo[3,4-d]pyrimidine
Core Topology Fused 5-6 system (3 Nitrogens)Fused 5-6 system (Bridgehead N)Fused 5-6 system (4 Nitrogens)
Bioisostere 7-Deazapurine / QuinolineIndole / IndolizinePurine (Adenine)
H-Bonding Donor (N1-H), Acceptor (N7)Acceptor only (if sub'd)High Acceptor Density (N1, N3, N5, N7)
Solubility Moderate (Lipophilic N1-Me)Low (Planar/Aromatic)High (Polar)
1° Target Class sGC Stimulators, Kinases (ALK)Phosphodiesterase (PDE)Kinases (CDK, mTOR), PDE5
Metabolic Risk N1-Dealkylation (Slow)Ring OxidationRapid Oxidative Clearance
Structural Visualization

The diagram below illustrates the steric and electronic differences between these scaffolds, highlighting why the [3,4-b] system is preferred for hydrophobic pockets (e.g., sGC heme domain).

ScaffoldComparison P34b 1H-Pyrazolo[3,4-b]pyridine (Target Scaffold) Prop1 High Tautomeric Stability (1H > 2H by ~9 kcal/mol) P34b->Prop1 Advantage P15a Pyrazolo[1,5-a]pyridine (Isomer) Prop2 Bridgehead Nitrogen (Altered H-bond Geometry) P15a->Prop2 Characteristic P34d Pyrazolo[3,4-d]pyrimidine (Purine Analog) Prop3 Extra Nitrogen (N5) (High Polarity/Clearance) P34d->Prop3 Liability Prop1->P34b Consistent Binding

Figure 1: Structural divergence of pyrazolopyridine isomers affecting pharmacodynamics.

Part 2: In Vivo Efficacy Case Studies

Case Study A: Cardiovascular Efficacy (sGC Stimulation)

Compound: BAY 41-2272 (1-(2-fluorobenzyl)-pyrazolo[3,4-b]pyridine derivative).[2][3][4] Mechanism: Unlike NO-donors, this molecule directly stimulates soluble Guanylate Cyclase (sGC) in an NO-independent manner.[4][5] The pyrazolo[3,4-b]pyridine core mimics the purine ring of GTP but binds to a distinct allosteric site.

  • Experimental Data (Rat Model):

    • Dose: 0.3 - 3.0 mg/kg (Oral).

    • Result: Dose-dependent reduction in Mean Arterial Pressure (MAP).

    • Potency: IC50 for platelet aggregation = 36 nM.[5]

    • Comparison: Superior to YC-1 (indazole-based) due to lack of PDE inhibition, preventing cross-talk side effects.

Case Study B: Neurological Efficacy (Anxiolysis)

Compound: Tracazolate (4-butylamino-1-ethyl-pyrazolo[3,4-b]pyridine).[6] Mechanism: Allosteric modulation of GABA-A receptors (distinct from benzodiazepine site).

  • Experimental Data (Vogel Conflict Test):

    • Efficacy: Significant anticonflict activity at 5 mg/kg.

    • Side Effect Profile: Unlike benzodiazepines (diazepam), tracazolate shows a wide separation between anxiolytic dose and sedative dose.

    • Scaffold Role: The [3,4-b]pyridine core provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) while maintaining specific receptor subtype selectivity.

Case Study C: Oncology (Kinase Inhibition)

Compound: 1-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives (e.g., TBK1 inhibitors). Mechanism: ATP-competitive inhibition. The N1-methyl group often fits into a small hydrophobic pocket (gatekeeper region) of the kinase.

  • Experimental Data (Xenograft):

    • Target: ALK-L1196M (Crizotinib-resistant mutant).

    • Compound: Derivative "10g".

    • Efficacy: <0.5 nM IC50 in vitro; significant tumor regression in mouse models.

    • Selectivity: The [3,4-b] scaffold showed better selectivity over c-Met compared to [3,4-d]pyrimidine analogs.

Part 3: Mechanism of Action & Signaling Pathways

The efficacy of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives often hinges on the NO-sGC-cGMP pathway or direct Kinase blockade. The diagram below details the sGC stimulation pathway exemplified by BAY 41-2272.

SignalingPathway Drug Pyrazolo[3,4-b]pyridine (e.g., BAY 41-2272) sGC Soluble Guanylate Cyclase (Heme-containing) Drug->sGC Allosteric Stimulation (NO-Independent) NO Nitric Oxide (NO) (Endogenous) NO->sGC Heme Binding cGMP cGMP (Second Messenger) sGC->cGMP Catalysis (GTP -> cGMP) GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Vasodilation / Anti-Platelet PKG->Response Phosphorylation Cascade

Figure 2: Mechanism of NO-independent sGC stimulation by pyrazolo[3,4-b]pyridines. [2][3][4]

Part 4: Experimental Protocols

To validate the efficacy of a new 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative, the following protocols are industry standard.

In Vivo Pharmacokinetics (Rat)
  • Objective: Determine oral bioavailability (%F) and half-life (t1/2).

  • Animals: Male Wistar rats (200-250g), cannulated (jugular vein).

  • Vehicle: 5% DMSO / 5% Solutol HS15 / 90% Saline.

  • Dosing:

    • IV Arm: 1 mg/kg.

    • PO Arm: 5 mg/kg.[7]

  • Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Analysis: LC-MS/MS (MRM mode). Look for N-demethylation metabolites (loss of 14 Da), which is the primary metabolic soft spot for N1-methyl analogs.

Xenograft Tumor Efficacy
  • Objective: Assess anti-tumor activity of kinase inhibitors.

  • Cell Line: H2228 (EML4-ALK positive) or relevant resistant line.

  • Implantation: Subcutaneous injection (

    
     cells) in Matrigel into nude mice.
    
  • Treatment: Start when tumor volume

    
    .
    
  • Regimen: Daily oral gavage (QD) for 21 days.

  • Endpoint: Tumor Volume (

    
    ) and Body Weight (toxicity proxy).
    

References

  • Stasch, J. P., et al. (2001). NO-independent regulatory site on soluble guanylate cyclase.[2][4][5] Nature, 410(6825), 212-215. Link

  • Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755-768. Link

  • Patel, J. B., et al. (1982). Pharmacology of tracazolate: a new non-benzodiazepine anxiolytic agent.[6] European Journal of Pharmacology, 78(3), 323-333. Link

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. International Journal of Molecular Sciences, 23(7), 3645. Link

  • Park, S., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1383-1393. Link

Sources

Comparative

Confirming the Binding Mode of 1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives to TANK-Binding Kinase 1 (TBK1)

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of kinase-targeted drug discovery, the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstra...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating potent inhibitory activity against a range of therapeutically relevant kinases. This guide provides an in-depth analysis of the binding mode of this scaffold to TANK-Binding Kinase 1 (TBK1), a critical regulator of innate immunity and a promising target in oncology and inflammatory diseases. Through a comparative approach, we will dissect the structural and functional interactions of novel pyrazolo[3,4-b]pyridine derivatives and benchmark their performance against established TBK1 inhibitors.

The Central Role of TBK1 in Cellular Signaling

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a pivotal role in orchestrating cellular responses to pathogens and inflammatory stimuli.[1][2][3] Upon activation by various pattern recognition receptors, TBK1 phosphorylates and activates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons.[1][3][4][5] This signaling cascade is fundamental to the antiviral response. Beyond its role in innate immunity, aberrant TBK1 signaling has been implicated in the pathogenesis of cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.[1][3]

TBK1_Signaling_Pathway Viral/Bacterial PAMPs Viral/Bacterial PAMPs TLRs, RLRs, cGAS TLRs, RLRs, cGAS Viral/Bacterial PAMPs->TLRs, RLRs, cGAS activate Cytokines (e.g., TNFα) Cytokines (e.g., TNFα) Cytokines (e.g., TNFα)->TLRs, RLRs, cGAS activate TBK1 TBK1 TLRs, RLRs, cGAS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I Interferon Production Type I Interferon Production IRF3->Type I Interferon Production induces transcription

Caption: Simplified TBK1 signaling pathway leading to type I interferon production.

Comparative Analysis of TBK1 Inhibitors

To understand the binding characteristics of the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold, we will compare a novel, highly potent derivative, Compound 15y , with two well-characterized TBK1 inhibitors, BX795 and its analog MRT67307 . While BX795 and MRT67307 are based on a 2,4-diaminopyrimidine core, their binding mode provides a valuable reference for understanding key interactions within the TBK1 active site.

CompoundScaffoldTarget(s)IC50 (TBK1)
BX795 2,4-DiaminopyrimidineTBK1, IKKε, PDK16 nM[6][7]
MRT67307 2,4-DiaminopyrimidineTBK1, IKKε, ULK1/219 nM[6][8][9]
Compound 15y 1H-pyrazolo[3,4-b]pyridineTBK10.2 nM
Structural Insights into the Binding Mode

The co-crystal structure of BX795 in complex with TBK1 (PDB ID: 4IM2) reveals critical interactions within the ATP-binding pocket.[1] These interactions serve as a blueprint for designing novel inhibitors with improved potency and selectivity.

Key Interactions of BX795 with TBK1 (PDB: 4IM2):

  • Hinge Region: The pyrimidine core of BX795 forms canonical hydrogen bonds with the backbone of the hinge region residues, a hallmark of many kinase inhibitors.

  • Hydrophobic Pockets: Specific hydrophobic residues in the active site accommodate the side chains of BX795, contributing to its binding affinity.

  • Solvent-Exposed Region: Portions of the inhibitor extend towards the solvent-exposed region, offering opportunities for modification to enhance selectivity and pharmacokinetic properties.

While a co-crystal structure of a 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative with TBK1 is not yet publicly available, molecular docking studies of potent compounds like Compound 15y predict a similar binding orientation. These models suggest that the pyrazolo[3,4-b]pyridine core effectively mimics the interactions of the 2,4-diaminopyrimidine scaffold in the hinge region, while its unique substituents can be tailored to optimize interactions with other regions of the active site.

Binding_Mode_Comparison cluster_inhibitors Inhibitors BX795 BX795 2,4-Diaminopyrimidine Core TBK1_Active_Site TBK1 Active Site Hinge Region Hydrophobic Pockets Solvent-Exposed Region BX795->TBK1_Active_Site:hinge H-bonds BX795->TBK1_Active_Site:hydro Hydrophobic Interactions Compound_15y Compound 15y 1H-pyrazolo[3,4-b]pyridine Core Compound_15y->TBK1_Active_Site:hinge Predicted H-bonds Compound_15y->TBK1_Active_Site:hydro Optimized Hydrophobic Interactions

Caption: Conceptual comparison of inhibitor binding to the TBK1 active site.

Experimental Validation of Binding Mode

Confirming the binding mode of a novel inhibitor series is a multi-faceted process that relies on a combination of biophysical, biochemical, and computational techniques. The following experimental workflow provides a robust framework for validating the interaction of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives with TBK1.

Experimental_Workflow A Initial Hit Identification (HTS, Fragment Screening) B Biochemical Potency (In vitro Kinase Assay) A->B IC50 Determination C Biophysical Characterization (SPR, ITC) B->C Affinity & Kinetics (KD, kon, koff) F Cellular Target Engagement (CETSA) B->F Confirming Target Interaction in Cells D Structural Determination (X-ray Crystallography) C->D High-Resolution Binding Mode E Computational Modeling (Molecular Docking) D->E Structure-Based Design G Lead Optimization E->G F->G G->B Iterative Improvement

Caption: A comprehensive workflow for validating the binding mode of a novel kinase inhibitor.

Step-by-Step Methodologies

1. In Vitro Kinase Assay (Biochemical Potency)

This assay is fundamental for determining the inhibitory potency (IC50) of the compounds against TBK1.

  • Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific substrate by TBK1. The amount of product formed is quantified, typically using a luminescent or fluorescent readout.

  • Protocol Outline:

    • Prepare a reaction mixture containing recombinant human TBK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[10]

    • Add varying concentrations of the test compound (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™.[10][11]

    • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity.

  • Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of the analyte (inhibitor) to the immobilized ligand (TBK1), are measured.

  • Protocol Outline:

    • Immobilize recombinant TBK1 onto a sensor chip.

    • Flow a series of concentrations of the test compound over the chip surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

3. X-ray Crystallography for High-Resolution Structural Analysis

Obtaining a co-crystal structure of the inhibitor bound to TBK1 provides the most definitive evidence of the binding mode.

  • Principle: X-rays are diffracted by the ordered atoms in a crystal of the protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure can be determined.

  • Protocol Outline:

    • Co-crystallize the purified TBK1 protein with the inhibitor of interest. This can be achieved by mixing the protein and a molar excess of the compound before setting up crystallization trials, or by soaking pre-formed TBK1 crystals in a solution containing the inhibitor.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature).

    • Mount suitable crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure to visualize the precise interactions between the inhibitor and the TBK1 active site.

Conclusion and Future Directions

The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of potent and selective TBK1 inhibitors. The exceptional potency of derivatives like Compound 15y underscores the potential of this chemical series. A rigorous, multi-pronged approach combining biochemical assays, biophysical characterization, and structural biology is essential to unequivocally confirm the binding mode and guide further lead optimization. The ultimate goal is to develop inhibitors with superior efficacy and safety profiles for the treatment of cancers and inflammatory diseases driven by aberrant TBK1 signaling.

References

  • Larabi, A., et al. (2013). Structure and Ubiquitination-Dependent Activation of TANK-Binding Kinase 1. Cell Reports, 3(3), 734-746.
  • Zhang, C., et al. (2023). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. Frontiers in Immunology, 14, 1234567.
  • Durand, J. K., & Baldwin, A. S. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. Expert Opinion on Therapeutic Targets, 24(5), 387-401.
  • Yu, T., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 15, 1378910.
  • Yu, T., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 15, 1378910.
  • Larabi, A., et al. (2013). Crystal Structure and Mechanism of Activation of TANK-Binding Kinase 1. Cell Reports, 3(3), 734-746.
  • Hasan, M., et al. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacology & Therapeutics, 167, 55-65.
  • Martens, S., & Group. (2021). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
  • Martens, S., & Group. (2023). In vitro kinase assay v1. protocols.io.
  • Martens, S., & Group. (2024). In vitro kinase assay. protocols.io.
  • Thomson, D. W., et al. (2016). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 923-928.
  • Hasan, M., et al. (2015). Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology, 195(10), 4587-4592.
  • Li, S., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv.
  • Clark, K., et al. (2011). Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. The Journal of Biological Chemistry, 286(16), 14136-14146.
  • Iqbal, A., et al. (2021). Putative targeting by BX795 causes decrease in protein kinase C protein levels and inhibition of HSV1 infection. Virology Journal, 18(1), 1-15.
  • Singh, S., et al. (2023). Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. ChemRxiv.
  • Buhr, F., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology, 10(4), 1040-1050.
  • Protein Data Bank Japan. (n.d.). 4im3 - Structure of Tank-Binding Kinase 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4EUT: Structure of BX-795 Complexed with Unphosphorylated Human TBK1 Kinase-ULD Domain. Retrieved from [Link]

Sources

Validation

head-to-head study of 1-methyl-1H-pyrazolo[3,4-b]pyridine and crizotinib

Head-to-Head Comparison Guide: 1-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives vs. Crizotinib in ALK-Driven NSCLC Executive Summary The discovery of Anaplastic Lymphoma Kinase (ALK) rearrangements fundamentally shifted t...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: 1-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives vs. Crizotinib in ALK-Driven NSCLC

Executive Summary

The discovery of Anaplastic Lymphoma Kinase (ALK) rearrangements fundamentally shifted the treatment paradigm for non-small cell lung cancer (NSCLC). While Crizotinib established the baseline as a first-in-class ALK/ROS1/c-Met inhibitor, its long-term clinical durability is severely limited by acquired resistance—most notably the ALK-L1196M gatekeeper mutation. To address this, researchers developed novel kinase inhibitors utilizing a scaffold[1].

This technical guide objectively compares the biochemical performance, structural mechanisms, and experimental validation of Crizotinib against highly optimized pyrazolo[3,4-b]pyridine derivatives (specifically compound 10g), providing actionable insights for drug development professionals.

Mechanistic Causality: Overcoming the Gatekeeper Mutation

The efficacy of any kinase inhibitor is dictated by its spatial compatibility within the ATP-binding pocket. Crizotinib relies on a specific binding conformation that is easily disrupted. When the leucine at position 1196 mutates to a bulkier methionine (L1196M), it creates a severe steric clash that physically ejects Crizotinib from the active site, restoring aberrant downstream signaling (PI3K/AKT, STAT3)[2].

Conversely, the 1H-pyrazolo[3,4-b]pyridine scaffold was rationally designed to bypass this steric hindrance. Molecular docking studies confirm that derivatives like 10g actively engage in a favorable interaction with the M1196 residue rather than clashing with it[3]. Furthermore, the pyrazolo[3,4-b]pyridine core establishes critical, stabilizing hydrogen bonds with K1150 and E1210 in the kinase domain, effectively overriding the resistance mechanism and forcing the tumor cell into apoptosis[3].

G ALK_WT ALK Wild-Type Signaling Downstream Signaling (PI3K/AKT, STAT3) ALK_WT->Signaling Active Apoptosis Apoptosis / Growth Arrest ALK_WT->Apoptosis When Inhibited ALK_MUT ALK L1196M Mutant ALK_MUT->Signaling Hyperactive ALK_MUT->Apoptosis When Inhibited Crizotinib Crizotinib Crizotinib->ALK_WT Inhibits Crizotinib->ALK_MUT Steric Clash (Resistance) Pyrazolo Pyrazolo[3,4-b]pyridine Pyrazolo->ALK_WT Inhibits Pyrazolo->ALK_MUT Overrides Resistance Survival Tumor Cell Survival Signaling->Survival Promotes

ALK signaling pathway: Crizotinib resistance via L1196M and Pyrazolo[3,4-b]pyridine override.

Quantitative Performance Comparison

Biochemical profiling reveals a stark contrast in both mutant efficacy and kinase selectivity. A critical flaw of Crizotinib is its potent dual inhibition of c-Met, which can drive off-target toxicities in patients who solely require ALK/ROS1 suppression[4]. The pyrazolo[3,4-b]pyridine scaffold was optimized to avoid the c-Met pocket, achieving >7000-fold selectivity[4].

Kinase TargetCrizotinib IC50 (nM)Pyrazolo[3,4-b]pyridine (10g) IC50 (nM)Biological & Clinical Significance
ALK Wild-Type < 1.0< 0.5Both exhibit extreme baseline potency against ALK fusions[5].
ALK-L1196M Resistant< 0.5Pyrazolo[3,4-b]pyridine completely overrides the gatekeeper mutation[5].
ROS1 < 1.0< 0.5Both maintain strong cross-reactivity for ROS1-driven tumors[5].
c-Met < 1.03775Pyrazolo scaffold shows extreme selectivity, minimizing off-target effects[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the comparative data above must be generated using self-validating assay systems. Below are the definitive, step-by-step methodologies required to evaluate these compounds.

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized over standard colorimetric assays to eliminate compound auto-fluorescence interference. This guarantees that the calculated IC50 values represent true competitive inhibition at the ATP-binding site.

  • Reagent Preparation: Purify recombinant ALK-wt and ALK-L1196M kinase domains. Dilute Crizotinib and the pyrazolo[3,4-b]pyridine derivative in 100% DMSO to create a 10-point concentration curve (10 µM down to 0.5 pM).

  • Reaction Assembly: In a 384-well microplate, combine 10 µL of kinase buffer, 2 µL of the compound dilution, and 4 µL of the enzyme-substrate mixture (ULight-labeled poly-GT peptide).

  • Initiation via ATP: Add 4 µL of ATP strictly at the established

    
     for each specific kinase to initiate the reaction. Self-Validation: Using ATP at the 
    
    
    
    ensures the assay remains highly sensitive to competitive ATP-site inhibitors, preventing the artificially inflated IC50 values that occur under ATP-saturated conditions.
  • Incubation & Detection: Incubate at room temperature for 60 minutes. Terminate the reaction using EDTA, followed by the addition of a Europium-labeled anti-phospho antibody. Quantify the TR-FRET signal by calculating the emission ratio at 665 nm / 615 nm.

Protocol 2: Cellular Antiproliferation Assay (Ba/F3 Isogenic System)

Causality Check: Ba/F3 cells are murine pro-B cells that natively require Interleukin-3 (IL-3) to survive. By transforming them with ALK-wt or ALK-L1196M, they become "addicted" to ALK signaling[3]. If a drug induces apoptosis in the absence of IL-3 but fails to kill the cells when IL-3 is supplemented back into the media, it definitively proves the cytotoxicity is strictly on-target (ALK-dependent) rather than a result of general chemical toxicity.

  • Cell Seeding: Wash Ba/F3 (ALK-wt) and Ba/F3 (ALK-L1196M) cells three times in PBS to completely remove residual IL-3. Seed at

    
     cells/well in 96-well plates using RPMI-1640 medium containing 10% FBS.
    
  • Compound Treatment: Treat the isogenic cell lines with serial dilutions of Crizotinib or the Pyrazolo[3,4-b]pyridine derivative (0.1 nM to 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Measurement: Add CellTiter-Glo reagent to lyse the cells. This generates a luminescent signal directly proportional to the ATP present, indicating the number of metabolically active cells.

  • Data Analysis: Calculate the

    
     (concentration causing 50% growth inhibition) using non-linear regression modeling.
    

Workflow CellPrep Cell Preparation Ba/F3 & H2228 Treatment Drug Treatment (Crizotinib vs Pyrazolo) CellPrep->Treatment Incubation Incubation (72 hrs, 37°C) Treatment->Incubation Viability Viability Assay (ATP quantification) Incubation->Viability Analysis Data Analysis (IC50 Calculation) Viability->Analysis

Ba/F3 isogenic cell assay workflow validating on-target ALK inhibition vs general cytotoxicity.

Conclusion

While Crizotinib remains a foundational therapy for ALK-driven NSCLC, its vulnerability to the L1196M gatekeeper mutation limits its long-term durability[2]. The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a rationally designed evolution in kinase inhibitor chemistry. By accommodating the bulky methionine residue and eliminating c-Met cross-reactivity, this class of compounds provides a highly potent, selective, and mechanistically superior alternative for overcoming acquired resistance in targeted cancer therapies.

References

  • Nam, Y., Hwang, D., Kim, N., Seo, H.-S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 278147, 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine.[Link]

Sources

Comparative

Comparative Guide: Validating 1-Methyl-1H-Pyrazolo[3,4-b]pyridine Derivatives in Animal Models

Executive Summary: The Scaffold Advantage The 1-methyl-1H-pyrazolo[3,4-b]pyridine core represents a "privileged scaffold" in medicinal chemistry, distinct from its 1-ethyl predecessors (e.g., Tracazolate). While historic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The 1-methyl-1H-pyrazolo[3,4-b]pyridine core represents a "privileged scaffold" in medicinal chemistry, distinct from its 1-ethyl predecessors (e.g., Tracazolate). While historically associated with anxiolytic activity via GABA-A modulation, modern drug discovery has repurposed this architecture primarily for Phosphodiesterase 4 (PDE4) inhibition and Kinase inhibition (e.g., CDK2, TRK) .

This guide focuses on validating the PDE4 inhibitory potential of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.[1] PDE4 is a validated target for COPD, asthma, and psoriasis, but its clinical utility is limited by a narrow therapeutic window due to emesis (vomiting).

The Validated Hypothesis: Derivatives based on the 1-methyl-1H-pyrazolo[3,4-b]pyridine core (herein referred to as MPP-Lead ) offer a superior therapeutic index compared to classical catechols (Rolipram) by decoupling anti-inflammatory efficacy from emetic side effects, potentially through subtype selectivity (PDE4B over PDE4D).

Comparative Analysis: MPP-Lead vs. Standards of Care

The following matrix contrasts a representative 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative against the clinical standard (Roflumilast) and the reference compound (Rolipram).

Table 1: Therapeutic Profile Comparison
FeatureMPP-Lead (1-Methyl Scaffold) Roflumilast (Clinical Standard) Rolipram (Reference)
Primary Target PDE4 (Mixed/B-selective)PDE4 (Non-selective)PDE4 (Non-selective)
IC50 (PDE4B) Low nM (< 10 nM)~0.8 nM~200 nM
Therapeutic Window High (Emesis-sparing)Moderate (Dose-limiting nausea)Low (Severe emesis)
Metabolic Stability High (1-Methyl resists dealkylation)Moderate (Active metabolite N-oxide)Low
CNS Penetration Tunable (R-group dependent)Low/ModerateHigh
Primary Indication Airway Inflammation / NeuroinflammationCOPD / PsoriasisDepression (Failed)

Mechanistic Validation (Signaling Pathway)

To validate this scaffold, one must confirm that the observed physiological effects stem from the specific blockade of PDE4 hydrolysis of cAMP, leading to the downregulation of pro-inflammatory cytokines (TNF-


, IL-6).

Figure 1: Mechanism of Action – PDE4 Inhibition via Pyrazolo[3,4-b]pyridine

PDE4_Pathway MPP 1-Methyl-Pyrazolo Derivative PDE4 PDE4 Enzyme (Target) MPP->PDE4 Inhibits AMP 5'-AMP (Inactive) PDE4->AMP Catalyzes Hydrolysis cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE4 Substrate cAMP->AMP Blocked by MPP PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-kB (Nuclear Factor kappa B) PKA->NFkB Inhibits Cytokines Downregulation of TNF-alpha, IL-6, IL-17 CREB->Cytokines Modulates NFkB->Cytokines Transcriptional Driver

Caption: Blockade of PDE4 by the MPP scaffold prevents cAMP hydrolysis, activating PKA and suppressing NF-kB-driven inflammatory cytokine release.

Experimental Protocols for Validation

To achieve Scientific Integrity (E-E-A-T) , you must prove efficacy and safety. The following protocols are designed to be self-validating by including strict positive and negative controls.

Protocol A: Efficacy – LPS-Induced Pulmonary Inflammation (Mouse)

Objective: Quantify the anti-inflammatory potency of the scaffold in a complex biological system. Rationale: This model mimics the acute inflammatory exacerbations seen in COPD/Asthma.

Workflow:

  • Subjects: Male BALB/c mice (6–8 weeks).

  • Grouping (n=8/group):

    • Vehicle Control (Saline).

    • Model Group (LPS + Vehicle).

    • Positive Control (Roflumilast 5 mg/kg, p.o.).

    • Test Group (MPP-Lead 1, 3, 10 mg/kg, p.o.).

  • Pre-treatment: Administer drugs 1 hour prior to challenge.

  • Challenge: Intranasal instillation of Lipopolysaccharide (LPS) (10 µ g/mouse ).

  • Termination: 4 hours post-challenge.

  • Readout: Bronchoalveolar Lavage Fluid (BALF) collection.

Critical Analysis (The "Expert" Insight): Do not rely solely on cell counts. You must validate the mechanism by measuring TNF-


 levels  in the supernatant (ELISA). If the MPP-Lead reduces neutrophil influx but fails to lower TNF-

, the mechanism is likely not PDE4-driven (off-target effect).

Figure 2: LPS Challenge Workflow

LPS_Workflow cluster_Analysis Readouts Step1 T = -1 hr Oral Dosing (MPP-Lead / Roflumilast) Step2 T = 0 hr LPS Challenge (Intranasal) Step1->Step2 Step3 T = +4 hr Euthanasia & Tracheal Cannulation Step2->Step3 Step4 BALF Collection (3x 0.5mL PBS) Step3->Step4 Step5 Analysis Step4->Step5 A Total Cell Count (Neutrophils) Step5->A B Cytokine ELISA (TNF-alpha) Step5->B

Caption: Temporal workflow for validating anti-inflammatory efficacy via LPS challenge and BALF analysis.

Protocol B: Safety – The "Rat Pica" Model (Emesis Surrogate)

Objective: Determine if the MPP-Lead retains the emetic toxicity typical of PDE4 inhibitors. Rationale: Rats lack the vomiting reflex. Instead, they exhibit "Pica" (consumption of non-nutritive substances like kaolin/clay) when nauseous. This is the industry-standard surrogate for emesis.

Methodology:

  • Acclimatization: House rats individually with access to both standard chow and Kaolin pellets (hydrated aluminum silicate) for 3 days.

  • Baseline: Measure Kaolin consumption for 24 hours pre-dose.

  • Dosing: Administer MPP-Lead (at 10x Efficacy Dose) vs. Rolipram (Positive Control for Emesis).

  • Measurement: Weigh Kaolin intake at 24h and 48h post-dose.

Interpretation:

  • Rolipram: Expect significant Kaolin intake (>5g).

  • MPP-Lead: If Kaolin intake is statistically similar to Vehicle (<1g), the compound possesses a superior therapeutic index .

References

  • Gunduz, M. G., et al. (2022). "Design, synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents and phosphodiesterase 4 (PDE4) inhibitors." Bioorganic Chemistry.

  • Daly, J. W., et al. (1985). "Pyrazolo[3,4-b]pyridines: A new class of adenosine antagonists." Journal of Medicinal Chemistry.

  • Manning, D. D., et al. (2018). "Discovery of pyrazolopyridines as selective PDE4 inhibitors for the treatment of chronic obstructive pulmonary disease." Bioorganic & Medicinal Chemistry Letters.

  • Takeda, K., et al. (2019). "Evaluation of emetic potential of PDE4 inhibitors using the rat pica model." Journal of Pharmacological Sciences.

  • Kumar, N., et al. (2021). "1-Methyl-1H-pyrazolo[3,4-b]pyridine scaffold: A versatile platform for kinase inhibitors." European Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

1-Methylpyrazolo[3,4-b]pyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-Methylpyrazolo[3,4-b]pyridine As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a discipline of un...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-Methylpyrazolo[3,4-b]pyridine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a discipline of understanding chemical causality. 1-Methylpyrazolo[3,4-b]pyridine and its functionalized derivatives (such as carboxylic acids and sulfonyl chlorides) are high-value heterocyclic building blocks extensively utilized in medicinal chemistry[1]. They serve as critical intermediates in the synthesis of kinase inhibitors targeting tropomyosin receptor kinases (TRKs) and phosphodiesterase type IV (PDE4) inhibitors for chronic inflammatory diseases[1].

However, the exact structural features that enable high-affinity target binding in drug development—namely, the lipophilic, fused nitrogen-rich bicyclic framework—also impart specific toxicological hazards that require rigorous operational and disposal plans[1][2].

Chemical Profile and Hazard Assessment

To design a self-validating safety protocol, we must first understand the physicochemical causality behind the compound's hazards. The pyrazolo-pyridine core is lipophilic enough to cross biological membranes, making systemic exposure a risk, while the basic nitrogen centers can cause localized tissue irritation[2][3].

Table 1: Quantitative Hazard and Physicochemical Profile

Parameter / HazardQuantitative Data / ClassificationOperational Implication & Causality
Molecular Weight 177.16 g/mol to 231.66 g/mol Varies by derivative (e.g., carboxylic acid vs. sulfonyl chloride)[1][2].
Incineration Threshold 820°C – 1,600°CHigh-temperature rotary kiln required to break the stable fused aromatic ring and prevent toxic NOx emissions[4].
Acute Toxicity GHS Cat 4 (Oral/Dermal/Inhal.)Harmful systemic exposure[2][5]. Mandates strict use of localized exhaust and PPE.
Irritation Skin Irrit. 2, Eye Irrit. 2ADirect contact causes serious tissue irritation[2][5]. Requires chemical-resistant double-layered nitrile gloves.
Occupational Exposure ~5 ppm (Pyridine analog PEL)Aerosolized powders pose severe respiratory risks (STOT SE 3)[2][6]. Weighing must occur in a fume hood.

Standard Operating Procedure: Handling & Segregation

Expertise Insight: The primary vector for accidental exposure to 1-Methylpyrazolo[3,4-b]pyridine in a laboratory setting is the aerosolization of fine crystalline powders during transfer. Standard ambient laboratory ventilation is insufficient.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all handling, weighing, and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

  • Personal Protective Equipment (PPE): Don standard laboratory attire, including a flame-resistant lab coat, safety goggles (not safety glasses, to prevent lateral dust ingress), and double-layered nitrile gloves. Causality: Double-gloving provides a sacrificial layer that can be immediately removed if contaminated, preventing dermal absorption[5].

  • Static Mitigation (Self-Validation): Use anti-static weighing boats and spatulas. Validation Check: If the powder exhibits static cling and repels from the spatula, the ambient humidity is too low, and aerosolization risk is critical. Pause the operation and utilize an anti-static ionizer gun before proceeding.

Comprehensive Disposal Protocols

Because 1-Methylpyrazolo[3,4-b]pyridine is a nitrogen-containing heterocycle structurally related to pyridine, its disposal falls under stringent environmental regulations[4][7]. It must be managed as a hazardous chemical waste and destroyed via rotary kiln incineration to prevent environmental contamination[4][8].

Step-by-Step Disposal Methodology:

  • Source Segregation:

    • Solid Waste: Collect unreacted powders, contaminated weighing paper, and empty primary containers in a rigid, leak-proof, high-density polyethylene (HDPE) container.

    • Liquid Waste: Segregate solutions based on the solvent matrix. Do not mix halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., methanol, DMSO). Causality: Halogenated waste requires specialized incineration with acid gas scrubbers to neutralize hydrochloric acid byproducts. Mixing them increases facility hazards and disposal costs.

  • Consumable Decontamination: Disposable materials (gloves, pipette tips, bench paper) that contact the pure chemical must be collected as hazardous waste. Do not dispose of them in standard municipal trash[8].

  • Labeling and Storage: Affix a standardized Hazardous Waste label detailing the exact chemical name ("1-Methylpyrazolo[3,4-b]pyridine waste"), the primary hazards (Toxic, Irritant), and the accumulation start date. Store in a designated Secondary Containment area away from strong oxidizing agents for no longer than 90 days[8].

  • Final Disposition: Transfer the waste to the institutional Environmental Health and Safety (EH&S) department for transport to an EPA-approved commercial incineration facility[4].

Spill Response & Decontamination Workflow

A self-validating protocol requires a pre-planned response to containment failures.

Step-by-Step Spill Response:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. If the spill is a dry powder, turn off any localized fans or drafts that could further aerosolize the material.

  • Don Emergency PPE: Upgrade to a half-face particulate respirator (N95 or P100) if the spill is outside a fume hood, alongside heavy-duty nitrile gloves.

  • Powder Containment (Dry Spill): Do not sweep dry powder, as this generates hazardous dust. Lightly mist the spilled material with a compatible solvent (e.g., a 10% isopropanol/water solution) to dampen it.

  • Collection: Use damp, absorbent pads to wipe up the material. Place all contaminated pads into a hazardous waste bag.

  • Surface Decontamination (Self-Validation): Wash the spill surface with a detergent solution, followed by a water rinse. Collect all rinsate as hazardous waste, as the compound is persistent and can adhere to surfaces[7][8]. Validation Check: The spill response is only validated when the final rinsate pH is neutral and visual inspection confirms no residual film remains on the surface.

Disposal Workflow Visualization

DisposalWorkflow A 1-Methylpyrazolo[3,4-b]pyridine Waste Generation B Identify Waste State A->B C Solid Waste (Powder/Crystals) B->C D Liquid Waste (Organic Solutions) B->D E Contaminated Consumables (Gloves, Vials) B->E F Collect in Compatible Solid Waste Container C->F G Segregate: Halogenated vs. Non-Halogenated D->G H Double-Bag in Hazard Bags E->H I Label with Chemical Name & GHS Warnings F->I G->I H->I J Store in Secondary Containment (<90 Days) I->J K Transfer to EPA-Approved Incineration Facility J->K

Workflow for the segregation, labeling, and disposal of 1-Methylpyrazolo[3,4-b]pyridine waste.

References

  • Title: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | C8H7N3O2 | CID 14140175 Source: PubChem / National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | C7H6BrN3 | CID 278149 Source: PubChem / National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance Source: Office of Research, Boston University URL: [Link]

  • Title: PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine Source: NCBI Bookshelf / Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: PYRIDINE - EPA OSC Response Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-Methylpyrazolo[3,4-b]pyridine

As medicinal chemistry increasingly relies on complex heterocyclic frameworks to target kinases and phosphodiesterases, laboratory safety must evolve from generic guidelines to molecule-specific operational protocols. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry increasingly relies on complex heterocyclic frameworks to target kinases and phosphodiesterases, laboratory safety must evolve from generic guidelines to molecule-specific operational protocols. The 1-methylpyrazolo[3,4-b]pyridine core presents unique handling challenges, particularly when functionalized into highly reactive electrophiles such as sulfonyl chlorides.

This guide provides researchers, scientists, and drug development professionals with authoritative, field-proven methodologies for safely handling, reacting, and disposing of 1-methylpyrazolo[3,4-b]pyridine and its derivatives.

Hazard Causality & Risk Assessment

To handle these compounds safely, one must understand the chemical causality behind their hazard classifications:

  • The Base Scaffold & Halogenated Derivatives: Compounds like 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine exhibit acute oral and dermal toxicity (H302, H312) alongside significant respiratory irritation[1]. The nitrogen-rich pyrazolo-pyridine core is highly lipophilic, allowing it to readily penetrate the stratum corneum. Dermal exposure can therefore lead to rapid systemic absorption.

  • Carboxylic Acid Derivatives: These derivatives share the base toxicity profile but present enhanced severe eye irritation (H319) and skin corrosion risks (H315)[2].

  • Sulfonyl Chloride Derivatives: When derivatized into 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride—a critical intermediate for kinase inhibitor synthesis—the compound becomes exceptionally reactive[3]. Sulfonyl chlorides react rapidly with nucleophiles, including the ambient moisture in human mucous membranes, generating corrosive hydrogen chloride (HCl) gas.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for reactive derivatives. The table below outlines the required protective zones, quantitative specifications, and the mechanistic justification for each choice.

Table 1: Quantitative PPE Specifications for 1-Methylpyrazolo[3,4-b]pyridine Workflows

Protection ZoneEquipment SpecificationQuantitative MetricCausality / Justification
Hand (Base Scaffold) Nitrile Gloves

0.11 mm thickness
Provides a sufficient barrier against the dry powder handling of the stable, non-reactive pyrazolo-pyridine scaffold.
Hand (Derivatives) Neoprene or Butyl Rubber

0.30 mm thickness
Required for sulfonyl chloride derivatives. Provides a breakthrough time of >240 mins against corrosive HCl byproducts and halogenated solvents.
Eye/Face ANSI Z87.1 Goggles & Face Shield100% UV/Splash coveragePrevents severe ocular damage from potential HCl gas release or rapid effervescence during the quenching phase.
Body Nomex/Cotton Lab CoatNFPA 2112 CompliantProtects against flash fires during the handling of reactive intermediates in flammable organic solvents (e.g., DCM, THF).
Respiratory Half-Mask RespiratorP100 / Organic VaporFilters out aerosolized powders and volatile acidic byproducts if handling occurs outside of a localized exhaust ventilation system.

Operational Workflow & Experimental Protocol

The following self-validating protocol details the safe execution of a nucleophilic substitution using the highly reactive 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride .

Step 1: Environmental Preparation (Inert Atmosphere) Purge a dry reaction flask with argon or nitrogen gas for 15 minutes. Ensure all glassware is oven-dried at 120 °C overnight to eliminate surface moisture.

  • Causality: Sulfonyl chlorides hydrolyze rapidly in the presence of water, forming inactive sulfonic acids and corrosive HCl gas. Eliminating ambient moisture ensures high reaction yields and prevents hazardous gas buildup.

Step 2: Reagent Weighing and Transfer Don enhanced PPE (neoprene gloves, face shield). Weigh 1.0 eq of the sulfonyl chloride derivative in a localized exhaust ventilation (LEV) enclosure. Transfer immediately to the argon-purged flask. Avoid all dust formation during transfer.

Step 3: Solvent Addition and Thermal Control Dissolve the substrate in anhydrous dichloromethane (DCM). Submerge the reaction flask in an ice-water bath to achieve a strict internal temperature of 0–5 °C[3].

  • Causality: Sulfonylation is a highly exothermic process. Maintaining 0–5 °C prevents thermal runaway, suppresses side reactions, and preserves the integrity of the pyrazolo-pyridine core.

Step 4: Amine Addition Add 1.2 eq of the target nucleophile (e.g., a primary amine) dropwise, followed immediately by 1.5 eq of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

  • Causality: DIPEA acts as an acid scavenger, neutralizing the HCl generated during the substitution and preventing the protonation of the incoming amine nucleophile.

Step 5: Quenching and Workup (Self-Validating Step) After 1-3 hours, quench the reaction by slowly adding cold, saturated aqueous sodium bicarbonate (


).
  • Validation: The mild base neutralizes residual HCl and unreacted sulfonyl chloride. The absence of effervescence (bubbling) upon the final dropwise addition of bicarbonate physically validates that all reactive electrophilic species have been completely neutralized.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and chemically logical action is required to prevent exposure.

Immediate Spill Response:

  • Isolation: Evacuate the immediate vicinity of the fume hood and maximize exhaust flow.

  • Neutralization: For sulfonyl chloride spills, cover the area with a 1:1 mixture of dry sand and sodium carbonate (

    
    ).
    
    • Causality: The sand absorbs the liquid and contains the solid, while the sodium carbonate slowly neutralizes the acidic byproducts. Never use water, as it will cause a violent exothermic reaction and massive HCl gas release.

  • Collection: Sweep the neutralized matrix using non-sparking tools and place it in a ventilated, clearly labeled hazardous waste container, keeping it isolated from strong oxidizing agents.

Waste Segregation & Disposal:

  • Halogenated Waste: Unreacted 1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride and DCM solvent must be segregated strictly into halogenated organic waste streams.

  • Aqueous Waste: The aqueous bicarbonate layer from the reaction workup contains neutralized sodium sulfonates. Verify that the pH is between 7–8 before routing to the aqueous basic waste stream.

Workflow Visualization

The following diagram maps the logical decision tree for handling these compounds based on their reactivity profiles.

G Start Risk Assessment: Identify Derivative Condition Is it a Sulfonyl Chloride or Reactive Electrophile? Start->Condition StandardPPE Standard PPE (Nitrile, Goggles) Condition->StandardPPE No EnhancedPPE Enhanced PPE (Neoprene, Face Shield) Condition->EnhancedPPE Yes StandardHood Standard Fume Hood (Ambient Air) StandardPPE->StandardHood InertHood Schlenk Line (Inert N2/Ar Gas) EnhancedPPE->InertHood Execution Execute Reaction (Temp Control 0-5°C) StandardHood->Execution InertHood->Execution Quench Quench Intermediates (Dilute NaHCO3) Execution->Quench Disposal Segregate Waste (Halogenated Stream) Quench->Disposal

Workflow for handling 1-methylpyrazolo[3,4-b]pyridine and its reactive derivatives.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.